molecular formula C10H14N2O2 B1196688 1,3-Bis(isocyanatomethyl)cyclohexane CAS No. 38661-72-2

1,3-Bis(isocyanatomethyl)cyclohexane

Número de catálogo: B1196688
Número CAS: 38661-72-2
Peso molecular: 194.23 g/mol
Clave InChI: XSCLFFBWRKTMTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Bis(isocyanatomethyl)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-bis(isocyanatomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCLFFBWRKTMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Record name 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18115
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044933
Record name 1,3-Bis(isocyanatomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38661-72-2, 75138-76-0
Record name 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18115
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Bis(isocyanatomethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38661-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(isocyanatomethyl)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyanic acid, cyclohexane-1,3-diyldimethylenedi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,3-bis(isocyanatomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis(isocyanatomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(isocyanatomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate pivotal in the synthesis of advanced polymers. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols for its synthesis and polymerization.

Core Chemical Identity and Properties

This compound, often referred to as H6XDI, is a key building block in the production of polyurethanes and other polymers.[1] Its chemical identity is well-established, and it is commercially available as a mixture of cis and trans isomers.[2]

Chemical Structure and Isomerism

The molecule consists of a cyclohexane ring with two isocyanatomethyl groups attached at the 1 and 3 positions. The cyclohexane ring is not planar, and the substituents can be in either axial or equatorial positions, leading to cis and trans stereoisomers. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.

dot

Caption: Chair conformations of cis and trans isomers.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties of this compound.

PropertyValueCitations
CAS Number 38661-72-2[2][3][4]
Molecular Formula C10H14N2O2[3][4]
Molecular Weight 194.23 g/mol [3][4]
Appearance Colorless liquid[1]
Density 1.101 g/mL at 25 °C[2][3]
Boiling Point 294.4 ± 13.0 °C (Predicted)
Refractive Index n20/D 1.485 (lit.)[2][3]
Vapor Pressure 0.4 mmHg at 98 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup[2][5]
Purity Typically ≥99.0%[1][6]

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis route for this compound involves the phosgenation of its corresponding diamine, 1,3-bis(aminomethyl)cyclohexane.[7] A general overview of this process, as described in the patent literature, is provided below.[4]

Reaction Scheme:

C6H10(CH2NH2)2 + 2 COCl2 → C6H10(CH2NCO)2 + 4 HCl

General Procedure:

  • Salt Formation: 1,3-Bis(aminomethyl)cyclohexane is reacted with hydrogen chloride in an inert solvent, such as chlorobenzene, to form the diamine hydrochloride salt. This step is typically carried out at around 25°C.[4]

  • Phosgenation: The resulting slurry of the hydrochloride salt is then reacted with phosgene. This reaction is often performed in a series of reactors at controlled temperatures.[4]

  • Purification: After the reaction is complete, the product is purified. This typically involves distilling off the solvent and then purifying the this compound composition.[4]

dot

Synthesis Workflow start 1,3-Bis(aminomethyl)cyclohexane salt Salt Formation with HCl in Chlorobenzene start->salt phosgenation Reaction with Phosgene salt->phosgenation purification Purification (Distillation) phosgenation->purification product This compound purification->product

Caption: General synthesis workflow.

Synthesis of Polyurethane using this compound

This compound is a versatile monomer for the synthesis of polyurethanes, offering advantages such as good light stability.[3] The following is a general protocol for the synthesis of a linear thermoplastic polyurethane.

Key Reactants:

  • Diisocyanate: this compound (H6XDI)

  • Polyol: A long-chain diol, such as polytetramethylene glycol (PTMG), which forms the soft segment.[3]

  • Chain Extender: A short-chain diol, like 1,4-butanediol (BDO), which contributes to the hard segment.[3]

  • Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) is often used to control the reaction rate.[3]

General Two-Step Procedure (Prepolymer Method):

  • Prepolymer Formation:

    • Dry the polyol and chain extender under vacuum to remove any moisture.[3]

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the this compound.[3]

    • Slowly add the polyol to the diisocyanate with stirring. An excess of the diisocyanate is typically used (e.g., a 2:1 NCO:OH molar ratio).[3]

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).[3]

    • Heat the mixture (e.g., to 75°C) and allow it to react for a set period (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The reaction can be monitored by titrating for the %NCO content.[3]

  • Chain Extension:

    • Cool the prepolymer (e.g., to ~60°C).[3]

    • Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the stirred prepolymer.[3]

    • The viscosity will increase as the polymer chains grow.

    • The final polymer can be cast into a mold and cured at an elevated temperature to obtain the final polyurethane material.

dot

Polyurethane Synthesis Signaling Pathway cluster_reactants Reactants cluster_process Process H6XDI This compound (Diisocyanate) Prepolymer_Formation Prepolymer Formation (NCO-terminated) H6XDI->Prepolymer_Formation Polyol Polyol (e.g., PTMG) Polyol->Prepolymer_Formation BDO 1,4-Butanediol (Chain Extender) Chain_Extension Chain Extension BDO->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Chain_Extension->Polyurethane

Caption: Polyurethane synthesis pathway.

Applications in Research and Drug Development

The unique properties of polyurethanes derived from this compound make them suitable for a range of specialized applications.

  • Biomaterials and Drug Delivery: Its ability to form biodegradable hydrogels opens avenues for its use in controlled drug delivery systems.[8] The biocompatibility of polyurethanes makes them attractive for various biomedical applications.[9]

  • High-Performance Coatings and Adhesives: The cycloaliphatic nature of this compound imparts excellent UV stability, making it ideal for coatings that require weather resistance.[1] It is also used as a precursor for pressure-sensitive adhesives with high optical transmittance, suitable for applications like foldable displays and medical devices.[5]

  • Elastomers: This diisocyanate is used to produce polyurethane elastomers with superior mechanical properties compared to those based on some other aliphatic isocyanates.[10]

Safety and Handling

This compound is a reactive chemical and requires careful handling. It is classified as acutely toxic upon inhalation and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated place, away from moisture and light.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane (CAS: 38661-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a cycloaliphatic diisocyanate with significant applications in polymer chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 38661-72-2[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Density 1.101 g/mL at 25 °C[2]
Refractive Index n20/D 1.485[2]
Vapor Pressure 0.4 mmHg at 98 °C
Appearance Colorless liquid[3]
Purity Often supplied at ≥99.0%[3]

Synthesis

The synthesis of this compound typically involves the phosgenation of 1,3-cyclohexanebis(methylamine). A detailed experimental protocol derived from patent literature is as follows:

Experimental Protocol: Synthesis of this compound

This process involves two main steps: salt formation and isocyanation.[4]

Step 1: Salt Formation

  • Charge a reaction vessel with an inert solvent, such as chlorobenzene.[4]

  • Introduce 1,3-cyclohexanebis(methylamine) into the solvent.[4]

  • Introduce hydrogen chloride gas into the mixture to form the corresponding hydrochloride salt. This is typically an exothermic reaction, and temperature control may be necessary.[4]

Step 2: Isocyanation

  • The slurry containing the hydrochloride salt is then reacted with phosgene.[4]

  • The reaction is generally carried out in a series of reactors at controlled temperatures.[4]

  • The progress of the reaction can be monitored by techniques such as infrared spectroscopy to observe the formation of the isocyanate group (-NCO) and the disappearance of the amine hydrochloride.

  • Upon completion, the reaction mixture is purified, typically by distillation, to isolate the this compound.[4]

G cluster_synthesis Synthesis Workflow Amine 1,3-Cyclohexanebis(methylamine) Salt Hydrochloride Salt Slurry Amine->Salt Salt Formation Solvent Inert Solvent (e.g., Chlorobenzene) Solvent->Salt HCl Hydrogen Chloride (gas) HCl->Salt Phosgene Phosgene Product This compound Phosgene->Product Purification Purification (Distillation) Product->Purification Final_Product Final_Product Purification->Final_Product Final Product Salt->Product Isocyanation

Caption: Synthesis of this compound.

Reactivity and Applications

The high reactivity of the two isocyanate (-NCO) groups makes this compound a versatile building block in polymer synthesis.[3] The cycloaliphatic backbone imparts improved UV stability and mechanical robustness to the resulting polymers compared to their aromatic counterparts.[3]

Polyurethane Synthesis

This compound is a key monomer in the production of polyurethanes.[3] The reaction involves the polyaddition of the diisocyanate with a polyol and a chain extender.

  • Preparation: Dry the polyol (e.g., polytetramethylene glycol, PTMG) and chain extender (e.g., 1,4-butanediol, BDO) under vacuum at 80-90°C for at least 4 hours to remove any moisture.[5] All glassware should be oven-dried and cooled under a nitrogen atmosphere.[5]

  • Prepolymer Formation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.[5] Heat the polyol to the desired reaction temperature (e.g., 75°C).

  • Isocyanate Addition: Add the this compound to the flask. The reaction is exothermic, and the temperature should be carefully controlled.[5]

  • Catalysis: Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) (e.g., 0.01-0.05 wt%).[5]

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature for 2-3 hours.[5] The progress of the prepolymer formation can be monitored by titrating small samples to determine the percentage of unreacted NCO groups.[5]

  • Chain Extension: Once the desired NCO content is reached, add the chain extender (BDO) to the prepolymer.

  • Curing: The resulting mixture is then cast into a mold and cured at an elevated temperature to form the final polyurethane elastomer.

G cluster_polyurethane Polyurethane Synthesis Workflow Diisocyanate This compound Prepolymer NCO-terminated Prepolymer Diisocyanate->Prepolymer Reaction Polyol Polyol (e.g., PTMG) Polyol->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane Chain Extension & Curing Chain_Extender Chain Extender (e.g., BDO) Chain_Extender->Polyurethane

Caption: Polyurethane synthesis workflow.

Hydrogel Formation

This compound can be utilized as a cross-linking agent to form hydrogels. The isocyanate groups react with water or other di-functional molecules containing active hydrogens (like diamines or diols) to form a cross-linked polymer network capable of absorbing large amounts of water.

  • Monomer Solution Preparation: Prepare an aqueous solution of a hydrophilic polymer or monomer (e.g., polyethylene glycol, polyvinyl alcohol).

  • Cross-linker Addition: Add this compound to the solution. The amount added will determine the cross-linking density and the final properties of the hydrogel.

  • Homogenization: Vigorously stir or sonicate the mixture to ensure proper dispersion of the diisocyanate.

  • Curing: Allow the mixture to stand, often at a controlled temperature, for the cross-linking reaction to occur. The isocyanate groups will react with water and the hydrophilic polymer to form urea and urethane linkages, respectively, leading to the formation of a three-dimensional hydrogel network.

  • Washing: The resulting hydrogel is typically washed with deionized water to remove any unreacted components.

G cluster_hydrogel Hydrogel Formation Workflow Polymer Hydrophilic Polymer Solution Mixture Homogeneous Mixture Polymer->Mixture Diisocyanate This compound Diisocyanate->Mixture Addition & Mixing Hydrogel Cross-linked Hydrogel Mixture->Hydrogel Curing/Cross-linking

Caption: General hydrogel formation workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for the analogous 1,4-isomer can provide insight into the expected spectrum of this compound.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Triplet4H-CH₂-NCO
~1.0 - 2.0Multiplet10HCyclohexyl protons (-CH- and -CH₂-)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~122-N=C=O
~45-CH₂-NCO
~30-38-CH- (cyclohexyl)
~25-30-CH₂- (cyclohexyl)
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong, sharp absorption of the isocyanate group.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric stretching of -N=C=O
~2930StrongAsymmetric C-H stretching of cyclohexyl CH₂
~2855StrongSymmetric C-H stretching of cyclohexyl CH₂
~1450MediumCH₂ scissoring of cyclohexyl

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

  • Toxicity: It is harmful if swallowed or inhaled. The oral LD50 in mice is 570 mg/kg.[5]

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.

  • Handling: Use only in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[6] Avoid contact with skin and eyes, and avoid inhaling vapors or mist.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is sensitive to moisture and light.[5]

  • Incompatibilities: It is incompatible with many classes of compounds, including amines, alcohols, acids, bases, and strong oxidizing agents.[1] Reactions can be exothermic and may release toxic gases.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

A Deep Dive into 1,3-Bis(isocyanatomethyl)cyclohexane: A Versatile Building Block for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate that is gaining significant attention as a versatile precursor for the synthesis of advanced polymers with applications in the biomedical field. Its unique cyclic structure imparts enhanced thermal stability, chemical resistance, and light stability to the resulting polymers compared to their aromatic counterparts.[1] This technical guide provides a comprehensive overview of this compound, including its various synonyms, key physicochemical properties, detailed experimental protocols for the synthesis of derived biomaterials, and an exploration of their interaction with cellular signaling pathways.

Synonyms and Chemical Identifiers

To facilitate comprehensive literature searches and material sourcing, a list of synonyms and identifiers for this compound is provided in the table below. The compound exists as a mixture of cis and trans isomers, with specific CAS numbers available for each.

Identifier Type Identifier
IUPAC Name This compound
Synonyms 1,3-Cyclohexanebis(methyl isocyanate)
Hydrogenated m-xylylene diisocyanate
1,3-Cyclohexanediyldimethylene diisocyanate
CAS Number (mixture of cis and trans) 38661-72-2
CAS Number (cis-isomer) 10339-98-7
Molecular Formula C10H14N2O2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, offering crucial data for reaction planning and material characterization.

Property Value Reference
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Density ~1.101 g/mL at 25 °C
Boiling Point >250 °C
Flash Point 113 °C
Refractive Index ~1.485

Experimental Protocols

The highly reactive isocyanate groups of this compound readily undergo addition reactions with nucleophiles such as alcohols and amines, forming the basis for the synthesis of a wide range of polyurethane and polyurea-based biomaterials.

Synthesis of Polyurethane Elastomers

This protocol details the synthesis of a polyurethane elastomer using this compound and polytetrahydrofuran (PTHF), a common polyol soft segment.

Materials:

  • This compound

  • Polytetrahydrofuran (PTHF), Mn = 2000 g/mol

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PTHF and degas under vacuum at 80°C for 2 hours to remove moisture.

    • Cool the PTHF to 60°C and add this compound in a 2:1 molar ratio of NCO:OH groups under a nitrogen atmosphere.

    • Add DBTDL catalyst (0.01-0.05% by weight of the total reactants).

    • Increase the temperature to 80-85°C and maintain for 3-4 hours with constant stirring to form the isocyanate-terminated prepolymer.

    • Monitor the reaction progress by titrating for the isocyanate content.

  • Chain Extension:

    • Cool the prepolymer to 70°C.

    • Add a stoichiometric amount of the chain extender, 1,4-butanediol, dissolved in anhydrous toluene, dropwise to the prepolymer with vigorous stirring.

    • After the addition is complete, continue stirring for 1-2 hours.

  • Casting and Curing:

    • Pour the viscous polymer solution into a preheated mold.

    • Cure the polymer in an oven at 100-110°C for 12-24 hours.

    • Post-cure the demolded elastomer at room temperature for 7 days to ensure complete reaction.

Preparation of Polyurethane-Urea Nanoparticles for Drug Delivery

This protocol describes the synthesis of polyurethane-urea nanoparticles via a miniemulsion polymerization technique, suitable for encapsulating therapeutic agents.[2][3]

Materials:

  • This compound

  • Poly(caprolactone) diol (PCL), Mn = 2000 g/mol

  • Ethylenediamine

  • Cetyltrimethylammonium bromide (CTAB) as a surfactant

  • Chloroform

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PCL diol in chloroform.

    • If encapsulating a hydrophobic drug, dissolve it in this organic phase.

  • Aqueous Phase Preparation:

    • Dissolve CTAB in deionized water.

  • Miniemulsion Formation:

    • Add the organic phase to the aqueous phase and sonicate using a probe sonicator to form a stable miniemulsion.

  • Polymerization:

    • Add ethylenediamine to the miniemulsion with stirring. The polymerization will occur at the oil-water interface.

    • Continue stirring at room temperature for 3-4 hours.

  • Nanoparticle Purification:

    • Remove the chloroform by rotary evaporation.

    • Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers and surfactant.

    • The nanoparticles can be collected by centrifugation and lyophilized for storage.

Interaction with Cellular Signaling Pathways

The physical and chemical properties of biomaterials can profoundly influence cellular behavior through mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. Polyurethanes derived from this compound can be tailored to have a wide range of mechanical properties, making them excellent platforms for studying these interactions. Two key signaling pathways implicated in mechanotransduction are the YAP/TAZ and PI3K/Akt pathways.

The Role of Substrate Stiffness and YAP/TAZ Signaling

The stiffness of the extracellular matrix (ECM) is a critical regulator of cell fate and function. The Hippo signaling pathway effectors, Yes-associated protein (YAP) and its paralog WW domain containing transcription regulator 1 (TAZ), are key mechanosensors that translate changes in ECM stiffness into transcriptional responses governing cell proliferation, differentiation, and migration.[4][5]

Generally, on stiff substrates, increased cytoskeletal tension leads to the nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators, promoting cell growth and proliferation.[6][7] Conversely, on soft substrates, YAP/TAZ are primarily localized in the cytoplasm, leading to their degradation and the suppression of their target genes.[8] By tuning the crosslink density and the ratio of hard to soft segments in polyurethanes synthesized with this compound, it is possible to create substrates with varying stiffness to investigate the downstream effects of YAP/TAZ activation in cancer progression and tissue regeneration.

YAP_TAZ_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Stiff ECM Stiff ECM Integrins Integrins Stiff ECM->Integrins High Tension Soft ECM Soft ECM Soft ECM->Integrins Low Tension Cytoskeleton Cytoskeleton Integrins->Cytoskeleton YAP/TAZ_cyto YAP/TAZ (Cytoplasm) Cytoskeleton->YAP/TAZ_cyto Mechanical Stress YAP/TAZ_nuc YAP/TAZ (Nucleus) YAP/TAZ_cyto->YAP/TAZ_nuc Nuclear Translocation (Stiff) Degradation Degradation YAP/TAZ_cyto->Degradation Phosphorylation (Soft) Gene_Expression Gene Expression (Proliferation, Migration) YAP/TAZ_nuc->Gene_Expression

Caption: Mechanotransduction via the YAP/TAZ pathway in response to ECM stiffness.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers. While direct modulation of the PI3K/Akt pathway by this compound-based materials has not been extensively reported, the physical properties of the cellular microenvironment can influence its activity. For instance, cell adhesion to the ECM, mediated by integrins, can activate the PI3K/Akt pathway, promoting cell survival. The surface chemistry and topography of polyurethane scaffolds can be engineered to control integrin clustering and subsequent signaling.

Furthermore, drug-eluting nanoparticles formulated from polyurethanes can be designed to deliver inhibitors of the PI3K/Akt pathway directly to cancer cells, offering a targeted therapeutic strategy.

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors (mTOR, etc.) Akt->Downstream_Effectors Cell_Response Cell Survival, Growth, Proliferation Downstream_Effectors->Cell_Response PU_Nanoparticle Drug-Eluting PU Nanoparticle (PI3K/Akt Inhibitor) PU_Nanoparticle->PI3K Inhibition PU_Nanoparticle->Akt Inhibition

Caption: Overview of the PI3K/Akt signaling pathway and potential for therapeutic intervention.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced biomaterials. Its cycloaliphatic nature provides inherent advantages in terms of stability, making it an attractive alternative to traditional aromatic diisocyanates. The ability to precisely tune the mechanical and chemical properties of polyurethanes derived from this monomer opens up exciting avenues for research in drug delivery, tissue engineering, and fundamental studies of cell-biomaterial interactions. Further exploration into the specific cellular responses to these materials, particularly the modulation of key signaling pathways like YAP/TAZ and PI3K/Akt, will undoubtedly unlock their full potential in the development of next-generation medical devices and therapies.

References

An In-depth Technical Guide to Hydrogenated m-Xylylene Diisocyanate (H6XDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated m-xylylene diisocyanate (H6XDI), also known as 1,3-bis(isocyanatomethyl)cyclohexane, is a cycloaliphatic diisocyanate that is gaining significant attention in the field of polymer chemistry, particularly for the synthesis of high-performance polyurethanes (PUs). Its unique chemical structure, characterized by a cyclohexane ring, imparts a range of desirable properties to the resulting polymers, including excellent light and UV stability, superior mechanical properties, and enhanced thermal and hydrolytic stability compared to polyurethanes based on aromatic isocyanates.[1] These attributes make H6XDI-based polyurethanes highly suitable for a variety of demanding applications, including durable coatings, elastomers, and potentially, biomedical devices. This technical guide provides a comprehensive overview of the core properties of H6XDI, detailed experimental protocols for the synthesis and characterization of H6XDI-based polyurethanes, and a discussion of their potential relevance in biomedical applications.

Core Properties of Hydrogenated m-Xylylene Diisocyanate (H6XDI)

The properties of H6XDI are central to its performance as a monomer in polyurethane synthesis. A summary of its key physical and chemical properties is presented in the table below. It is important to note that H6XDI is a mixture of cis and trans isomers, and the ratio of these isomers can influence the properties of the final polymer.[2]

Table 1: Physical and Chemical Properties of Hydrogenated m-Xylylene Diisocyanate (H6XDI)

PropertyValueReference
Chemical Name This compound[1][3]
Synonyms Hydrogenated m-xylylene diisocyanate, H6XDI[1][3]
CAS Number 38661-72-2[1][3]
Molecular Formula C10H14N2O2[1][4]
Molecular Weight 194.23 g/mol [1][4]
Appearance Colorless to pale yellow, clear liquid[4]
Purity >99%[3]
NCO Content ~43.3%[4]
Density ~1.14 g/cm³[1]
Boiling Point 294.4 °C at 760 mmHg[1]
Flash Point >110 °C (>230 °F)[1]
Viscosity @ 25°C 5.8 mPa·s[4]
Vapor Pressure 0.4 mm Hg (98 °C)[1]
Refractive Index n20/D 1.485 (lit.)[1]
Solubility Soluble in organic solvents, reacts with water.

Synthesis of Polyurethanes using H6XDI

H6XDI is a key building block for synthesizing high-performance polyurethane elastomers.[2] These materials offer advantages over conventional polyurethanes in terms of light stability, hydrolysis resistance, and thermal stability.[2] The synthesis is typically a polyaddition reaction involving a diisocyanate (H6XDI), a polyol, and a chain extender.

Chemical Structure of H6XDI

The chemical structure of H6XDI, with the isocyanate groups attached to a cyclohexane ring, is fundamental to the unique properties of the resulting polyurethanes.

Caption: Chemical structure of this compound (H6XDI).

Polyurethane Synthesis Workflow

The synthesis of polyurethanes from H6XDI typically follows a two-step prepolymer method. This process allows for better control over the polymer structure and properties.

PU_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Process cluster_product Final Product H6XDI H6XDI (Diisocyanate) Prepolymer_Formation Prepolymer Formation (H6XDI + Polyol) H6XDI->Prepolymer_Formation Polyol Polyol (e.g., PTMG, PCL) Polyol->Prepolymer_Formation ChainExtender Chain Extender (e.g., 1,4-Butanediol) Chain_Extension Chain Extension (Prepolymer + Chain Extender) ChainExtender->Chain_Extension Prepolymer_Formation->Chain_Extension Curing Curing Chain_Extension->Curing Polyurethane Polyurethane Elastomer Curing->Polyurethane

References

An In-depth Technical Guide to 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,3-Bis(isocyanatomethyl)cyclohexane, a significant chemical intermediate in polymer synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Formula: C₁₀H₁₄N₂O₂[1][2][3][4]

Also represented as: C₆H₁₀(CH₂NCO)₂[5]

Chemical Structure

This compound is a cycloaliphatic diisocyanate.[4] Its structure consists of a cyclohexane ring with two isocyanatomethyl groups attached at the 1 and 3 positions. The compound typically exists as a mixture of cis and trans isomers.

molecular_structure cluster_cyclohexane cluster_isocyanate1 cluster_isocyanate2 C1 C2 C1->C2 C7 CH₂ C1->C7 C3 C2->C3 C4 C3->C4 C9 CH₂ C3->C9 C5 C4->C5 C6 C5->C6 C6->C1 C1_label C2_label C3_label C4_label C5_label C6_label N1 N C7->N1 C8 C N1->C8 = O1 O C8->O1 = N2 N C9->N2 C10 C N2->C10 = O2 O C10->O2 =

Caption: Molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 194.23 g/mol [1][2][3][4][5]
CAS Number 38661-72-2[2][3][4][5]
Appearance Colorless liquid[4][6]
Density 1.101 g/mL at 25 °C[5][6][7]
Refractive Index n20/D 1.485[5][6][7]
Vapor Pressure 0.4 mmHg at 98 °C[5][6]
Purity (Assay) ≥99%[4][5]

Reactivity and Applications

This compound is characterized by its two highly reactive isocyanate (-NCO) groups.[4] This bifunctionality makes it a versatile chemical intermediate, particularly in polymer chemistry.[4]

  • Polymer Synthesis : It serves as a monomer for producing polyurethanes and polyureas. The resulting polymers often exhibit enhanced elasticity, thermal stability, and chemical resistance.[4] The cycloaliphatic nature of the molecule can impart improved UV stability compared to aromatic isocyanates.[4]

  • Cross-linking Agent : This compound is widely used as a cross-linking agent to improve the durability, stability, and strength of adhesives, coatings, and gel polymer electrolytes.[4]

  • Biomedical Applications : It has been utilized in the formation of biodegradable hydrogels for applications such as controlled drug delivery and in fabricating niche-mimicking polymer hydrogels for cancer research.

Isocyanates are incompatible with a wide range of compounds, including amines, alcohols, aldehydes, ketones, and strong oxidizers, often resulting in exothermic reactions.[3][7][8] Reactions with water can form amines and release carbon dioxide.[3][7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are specific to the desired outcome and are beyond the scope of this general technical guide. For specific methodologies, researchers should consult peer-reviewed scientific literature and established laboratory procedures for handling isocyanates.

Logical Workflow for Application

The following diagram illustrates a generalized workflow for the application of this compound in polymer synthesis.

workflow start Define Polymer Properties select_polyol Select Polyol/Polyamine start->select_polyol select_catalyst Select Catalyst & Solvent select_polyol->select_catalyst reaction Polyaddition Reaction (this compound + Polyol) select_catalyst->reaction curing Curing/Cross-linking reaction->curing characterization Material Characterization (Mechanical, Thermal, Chemical) curing->characterization application Final Application (e.g., Coating, Adhesive, Biomaterial) characterization->application

Caption: Generalized workflow for polymer synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(isocyanatomethyl)cyclohexane (CAS No: 38661-72-2), a cycloaliphatic diisocyanate, is a pivotal chemical intermediate in the synthesis of advanced polymers and materials. Its unique structural features, comprising a cyclohexane ring and two reactive isocyanatomethyl groups, impart desirable properties such as UV stability and durability to the resulting products. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its synthesis and reactivity. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in material science and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclohexane core with two isocyanatomethyl (-CH₂NCO) substituents at the 1 and 3 positions.[1] The molecule exists as a mixture of cis and trans isomers, which can influence its physical properties and reactivity.

Molecular Formula: C₁₀H₁₄N₂O₂[2]

Canonical SMILES: C1CC(CC(C1)CN=C=O)CN=C=O[3]

InChI Key: XSCLFFBWRKTMTE-UHFFFAOYSA-N

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various synthetic processes. A summary of its key physical data is presented in the tables below.

Table 1: General Physical Properties
PropertyValueReference(s)
Appearance Colorless to almost colorless clear liquid[1][4]
Molecular Weight 194.23 g/mol [2]
Density 1.101 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.485[4]
Vapor Pressure 0.4 mmHg at 98 °C
Assay ≥99.0%[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the high reactivity of its two isocyanate (-NCO) functional groups. These groups act as potent electrophiles, readily reacting with nucleophiles, particularly compounds containing active hydrogen atoms.[1]

  • Reaction with Alcohols: The reaction with alcohols (polyols) is the cornerstone of polyurethane chemistry, forming stable urethane linkages. This polyaddition reaction is the basis for its use as a monomer in the production of polyurethane elastomers, coatings, and foams.[1]

  • Reaction with Amines: It reacts vigorously with primary and secondary amines to form urea linkages, a reaction utilized in the synthesis of polyurea materials.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. This reaction can be a consideration in storage and handling, as it can lead to pressure build-up in sealed containers.[3]

  • Polymerization: Due to its bifunctional nature, it serves as a cross-linking agent to enhance the mechanical strength, thermal stability, and durability of various polymers. Acids and bases can initiate polymerization reactions.[3]

  • Incompatibilities: It is incompatible with a wide range of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, with which it can react exothermically.[3]

Experimental Protocols

This section details the methodologies for determining the key properties of this compound.

Synthesis Protocol: Phosgenation of 1,3-Cyclohexanebis(methylamine)

A common industrial method for the synthesis of this compound involves the reaction of 1,3-cyclohexanebis(methylamine) or its hydrochloride salt with phosgene.[5]

Procedure Outline:

  • Salt Formation: 1,3-Cyclohexanebis(methylamine) is mixed with hydrogen chloride in an inert solvent (e.g., chlorobenzene) to produce the corresponding hydrochloride salt slurry.[5]

  • Phosgenation: The slurry of the diamine hydrochloride is then reacted with phosgene. This reaction is typically carried out in a series of reactors at controlled temperatures.[5]

  • Purification: The reaction mixture containing the desired this compound is then subjected to separation and purification steps, such as distillation, to remove the solvent and byproducts.[5]

Determination of Physical Properties
  • Density Measurement (ASTM D4052): The density of liquid samples like this compound can be determined using a digital density meter, following the ASTM D4052 standard test method.[6][7][8] A small volume of the liquid is introduced into an oscillating U-tube.[8][9] The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample and calculates the density based on calibration data.[9]

  • Refractive Index Measurement: An Abbe refractometer is a suitable instrument for measuring the refractive index. A few drops of the liquid sample are placed on the prism surface.[10] A light source is used, and the refractometer is adjusted to bring the boundary between the light and dark regions into focus at the crosshairs of the eyepiece.[10][11] The refractive index is then read directly from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20 °C.

  • Vapor Pressure Determination: The vapor pressure of organic compounds at specific temperatures can be determined using a static method.[12] This involves placing the purified substance in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the gaseous phase of the substance at different controlled temperatures.[13]

Spectroscopic and Chromatographic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a liquid sample, the analysis can be performed using the Attenuated Total Reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[14][15][16]

    • A background spectrum of the empty ATR crystal or clean salt plates is recorded.

    • A small drop of this compound is placed on the ATR crystal or between the plates.

    • The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[14]

    • The resulting spectrum is expected to show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the cyclohexane ring and methylene groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

    • Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

    • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. 1D spectra (¹H, ¹³C) are acquired.

    • Spectral Interpretation:

      • ¹H NMR: The spectrum would show complex multiplets for the protons on the cyclohexane ring and the methylene (-CH₂-) protons adjacent to the isocyanate groups.

      • ¹³C NMR: The spectrum is expected to show a peak for the isocyanate carbon (-NCO) in the range of 120-130 ppm.[5] Signals for the carbons of the cyclohexane ring and the methylene carbons would also be present at higher field strengths.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and to separate its isomers. A reverse-phase (RP) HPLC method can be employed using a C18 or similar column.[18] A typical mobile phase would consist of a mixture of acetonitrile and water, with a small amount of acid like phosphoric or formic acid.[18] Detection can be achieved using a UV detector.

Mandatory Visualizations

Diagram 1: Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Salt Formation cluster_1 Phosgenation cluster_2 Purification A 1,3-Cyclohexanebis(methylamine) D Diamine Hydrochloride Slurry A->D B Hydrogen Chloride (HCl) B->D C Inert Solvent (e.g., Chlorobenzene) C->D F Reaction Kettles (Controlled Temp.) D->F E Phosgene (COCl2) E->F G Crude Reaction Mixture F->G H Distillation / Separation G->H I Pure this compound H->I

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Core Reactivity - Urethane Formation

G Reaction of Isocyanate with Alcohol reactant1 R-N=C=O Isocyanate product R-NH-C(=O)O-R' Urethane Linkage reactant1:f0->product:f0 Nucleophilic Attack reactant2 R'-OH Alcohol reactant2:f0->product:f0

Caption: The fundamental reaction of an isocyanate group with an alcohol to form a urethane linkage.

Diagram 3: Analytical Characterization Workflow

G Analytical Workflow for Characterization Sample Sample of this compound HPLC HPLC Sample->HPLC NMR NMR (1H, 13C) Sample->NMR FTIR FTIR Sample->FTIR Purity Purity & Isomer Ratio Structure Structural Confirmation Identity Functional Group Identity HPLC->Purity NMR->Structure FTIR->Identity

Caption: A logical workflow for the analytical characterization of this compound.

References

reactivity of cycloaliphatic diisocyanates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Cycloaliphatic Diisocyanates

Introduction

Cycloaliphatic diisocyanates are a pivotal class of monomers in the synthesis of high-performance polyurethane (PU) materials. Unlike their aromatic counterparts, polyurethanes derived from cycloaliphatic diisocyanates exhibit exceptional resistance to UV degradation and oxidation, making them ideal for applications requiring color stability and long-term weatherability, such as coatings, adhesives, sealants, and elastomers.[1][2][3] Key examples of commercially significant cycloaliphatic diisocyanates include isophorone diisocyanate (IPDI) and 4,4'-methylene dicyclohexyl diisocyanate (H12MDI or HMDI).[1][4]

The reactivity of the isocyanate (-N=C=O) group is central to polyurethane chemistry. However, the unique molecular architecture of cycloaliphatic diisocyanates, characterized by the presence of a bulky, non-aromatic ring, imparts distinct reactivity profiles compared to linear aliphatic or aromatic isocyanates.[5] This guide provides a comprehensive technical overview of the factors governing the , with a focus on structure-reactivity relationships, catalysis, and the experimental methods used for their characterization.

Core Principles of Isocyanate Reactivity

The fundamental reaction in polyurethane formation is the nucleophilic addition of a compound with an active hydrogen, typically an alcohol (polyol), to the electrophilic carbon atom of the isocyanate group. This exothermic reaction, which releases approximately 100 kJ/mol, results in the formation of a urethane linkage.[1]

The general reaction is as follows: R-N=C=O + R'-OH → R-NH-CO-O-R' (Isocyanate) + (Alcohol) → (Urethane)

The reactivity of the isocyanate group is influenced by several factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon in the NCO group. Electron-withdrawing groups attached to the nitrogen atom increase reactivity, while electron-donating groups decrease it.

  • Steric Hindrance: The accessibility of the NCO group to the incoming nucleophile. Bulky substituents near the NCO group reduce the reaction rate.[6][7]

  • Catalysis: The presence of catalysts can dramatically accelerate the reaction rate and influence selectivity.[8][9]

  • Nucleophile: The nature of the co-reactant (e.g., primary vs. secondary alcohol, alcohol vs. amine) significantly affects the reaction kinetics. Amines, for instance, react with isocyanates orders of magnitude faster than alcohols.[4]

Structure-Reactivity Relationships

The structure of the diisocyanate molecule is a primary determinant of its reactivity. Cycloaliphatic diisocyanates exhibit a unique combination of electronic and steric effects.

Electronic and Steric Effects

Compared to aromatic diisocyanates like MDI and TDI, cycloaliphatic diisocyanates are significantly less reactive.[4][5] In aromatic systems, the benzene ring acts as an electron-withdrawing group, delocalizing the negative charge and increasing the partial positive charge on the isocyanate carbon. This enhances its electrophilicity and accelerates the nucleophilic attack.[6][10] Cycloaliphatic rings lack this electronic activation, resulting in inherently lower reactivity.[5]

Furthermore, the three-dimensional structure of the cyclohexane ring imposes considerable steric hindrance around the isocyanate groups, further impeding the approach of nucleophiles like polyols.[6] This combination of moderate electronic character and significant steric hindrance is a defining feature of cycloaliphatic diisocyanates.

Unequal Reactivity in Asymmetric Diisocyanates: The Case of IPDI

A critical aspect of cycloaliphatic diisocyanate chemistry is the differential reactivity observed in asymmetric molecules. Isophorone diisocyanate (IPDI) is a prime example, possessing two NCO groups in chemically distinct environments: a primary aliphatic NCO group and a secondary cycloaliphatic NCO group.[8]

  • Primary NCO group: Attached to a -CH2- group, it is less sterically hindered.

  • Secondary NCO group: Directly attached to the cyclohexane ring, it is more sterically hindered.

In an uncatalyzed reaction with an alcohol, the secondary (cycloaliphatic) NCO group is generally more reactive than the primary NCO group.[11] This counterintuitive result has been the subject of extensive study, with the reactivity difference being catalyst-dependent.[8][12] This differential reactivity is advantageous in two-step prepolymer synthesis, allowing for selective reactions that result in products with a narrow molecular weight distribution and low residual monomer content.[8]

Quantitative Reactivity Data

The reactivity of diisocyanates can be quantified by comparing their reaction rate constants. The following table summarizes the relative reactivity of common diisocyanates and the reactivity ratios for the NCO groups in IPDI.

Diisocyanate TypeExampleRelative Reactivity (k1) vs. HDIReactivity Ratio (k1/k2)Reference
Aromatic2,4-TDI40012.1[1]
AromaticMDI3202.9[1]
Linear AliphaticHDI12.0[1]
CycloaliphaticH12MDI0.571.4[1]
CycloaliphaticIPDI0.622.7[1]
k1 : Rate constant for the reaction of the first NCO group. k2 : Rate constant for the reaction of the second NCO group.

The Role of Catalysis

Due to their moderate reactivity, reactions involving cycloaliphatic diisocyanates often require catalysis to proceed at practical rates, especially at ambient or slightly elevated temperatures.[4] Catalysts not only increase the reaction speed but can also profoundly alter the selectivity of asymmetric diisocyanates like IPDI.

Catalyst Types and Mechanisms

Lewis Acids (Organometallic Compounds):

  • Example: Dibutyltin dilaurate (DBTDL).

  • Mechanism: DBTDL is a highly effective catalyst for the urethane reaction.[13] The mechanism involves the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. For IPDI, Lewis acid catalysts like DBTDL preferentially activate and accelerate the reaction of the more sterically hindered secondary (cycloaliphatic) NCO group, increasing the selectivity of the reaction.[8][11]

Lewis Bases (Tertiary Amines):

  • Example: Diazabicyclo[2.2.2]octane (DABCO), Triethylamine.

  • Mechanism: Tertiary amines primarily function by activating the hydroxyl group of the alcohol through hydrogen bonding, making it a more potent nucleophile.[8] Interestingly, certain tertiary amines can invert the natural selectivity of IPDI. DABCO, for example, has been shown to make the primary NCO group the more reactive species.[8][11]

The following diagram illustrates the logical relationship between catalyst choice and the resulting reactivity of IPDI's NCO groups.

G cluster_catalyst Catalyst Type cluster_reactivity Relative NCO Reactivity in IPDI Uncatalyzed Uncatalyzed Reactivity1 Secondary (cycloaliphatic) > Primary (aliphatic) Uncatalyzed->Reactivity1 Default Selectivity LewisAcid Lewis Acid (e.g., DBTDL) LewisAcid->Reactivity1 Enhances Selectivity LewisBase Lewis Base (e.g., DABCO) Reactivity2 Primary (aliphatic) > Secondary (cycloaliphatic) LewisBase->Reactivity2 Inverts Selectivity

Catalyst influence on IPDI reactivity.
Catalyst Effects on IPDI Selectivity

The choice of catalyst has a dramatic effect on the composition of the final product mixture when using IPDI.

CatalystCatalyst TypeEffect on IPDI SelectivityReference
None-Secondary NCO is more reactive[8]
Dibutyltin dilaurate (DBTDL)Lewis AcidStrongly favors reaction of the secondary NCO group[8][11]
Diazabicyclo[2.2.2]octane (DABCO)Lewis BaseInverts selectivity, primary NCO becomes more reactive[8][11]
TriethylamineLewis BaseNo significant effect on selectivity[8]

Experimental Protocols for Reactivity Determination

Accurate determination of isocyanate reactivity is crucial for process control and material design. Several well-established methods are used to monitor the kinetics of urethane formation.

Titration Method (ASTM D2572-97)

This is a standard offline method to determine the concentration of unreacted NCO groups.

  • Sampling: A known weight of the reaction mixture is withdrawn at a specific time and immediately quenched with a known excess of a standard solution of dibutylamine (DBA) in a suitable solvent (e.g., toluene). The DBA reacts with the remaining NCO groups.

  • Reaction: R-NCO + (C4H9)2NH → R-NH-CO-N(C4H9)2

  • Back-Titration: The excess, unreacted DBA is then titrated with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator or potentiometric endpoint detection.

  • Calculation: The percentage of NCO is calculated based on the amount of DBA consumed by the isocyanate. By taking samples over time, a kinetic profile can be constructed.

Spectroscopic Methods

In-situ spectroscopic techniques offer real-time monitoring of the reaction without the need for sampling.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful and common method for kinetic studies.[12][15] The progress of the reaction is monitored by tracking the decrease in the sharp, intense absorbance band of the N=C=O stretch, which appears around 2250-2275 cm⁻¹.[10] Concurrently, the formation of the urethane product can be observed by the appearance of the N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700 cm⁻¹).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. For asymmetric diisocyanates like IPDI, NMR is particularly useful for distinguishing between the urethane products formed from the reaction at the primary versus the secondary NCO group, allowing for a precise determination of reaction selectivity.[8]

The following diagram outlines a typical workflow for a kinetic study using in-situ FTIR.

G A 1. Prepare Reactants (Diisocyanate, Polyol, Catalyst, Solvent) B 2. Set up Reactor with In-situ FTIR Probe A->B C 3. Initiate Reaction (Mix reactants at controlled temperature) B->C D 4. Acquire Spectra (Collect IR spectra at regular time intervals) C->D E 5. Process Data (Measure peak area of NCO band at ~2270 cm⁻¹) D->E F 6. Calculate Concentration (Use Beer-Lambert law to find [NCO] vs. time) E->F G 7. Determine Kinetics (Plot data to find rate constant, k) F->G

Experimental workflow for kinetic analysis.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the uncatalyzed and catalyzed reactions between an isocyanate and an alcohol.

Uncatalyzed Reaction Mechanism

G Isocyanate R-N=C=O TransitionState Transition State Complex Isocyanate->TransitionState + R'-OH Alcohol R'-O-H Alcohol->TransitionState Urethane R-NH-CO-OR' TransitionState->Urethane Proton Transfer

Uncatalyzed urethane formation.
Lewis Acid (DBTDL) Catalyzed Mechanism

G Isocyanate R-N=C=O ActivatedNCO Activated NCO-DBTDL Complex Isocyanate->ActivatedNCO + DBTDL DBTDL DBTDL DBTDL->ActivatedNCO Alcohol R'-O-H TernaryComplex Ternary Complex Alcohol->TernaryComplex ActivatedNCO->TernaryComplex + R'-OH Urethane R-NH-CO-OR' TernaryComplex->Urethane Forms Urethane + Regenerates DBTDL Urethane->DBTDL

Lewis acid-catalyzed mechanism.
Lewis Base (DABCO) Catalyzed Mechanism

G Isocyanate R-N=C=O TransitionState Transition State Isocyanate->TransitionState DABCO DABCO ActivatedOH Activated Alcohol-DABCO Complex DABCO->ActivatedOH Alcohol R'-O-H Alcohol->ActivatedOH + DABCO (H-bond) ActivatedOH->TransitionState + R-N=C=O Urethane R-NH-CO-OR' TransitionState->Urethane Forms Urethane + Regenerates DABCO Urethane->DABCO

Lewis base-catalyzed mechanism.

Conclusion

The is a complex interplay of electronic effects, steric hindrance, and reaction conditions. Their reactivity is inherently lower than that of aromatic isocyanates, often necessitating the use of catalysts for efficient polyurethane synthesis. Asymmetric structures like IPDI offer the significant advantage of differential NCO reactivity, which can be precisely controlled through the selection of appropriate catalysts. Understanding these fundamental principles is essential for researchers and professionals in the development of advanced polyurethane materials with tailored properties for demanding applications. The ability to manipulate reaction kinetics and selectivity through catalyst choice allows for the fine-tuning of polymer architecture and, consequently, the final performance characteristics of the material.

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 1,3-Bis(isocyanatomethyl)cyclohexane, a crucial cycloaliphatic diisocyanate intermediate in the production of advanced polymers and materials. While the direct synthesis from cyclohexyldimethylamine is not the industrially favored route, this document outlines the well-established and more common multi-step synthesis commencing from m-xylylenediamine.

Introduction

This compound is a highly reactive, bifunctional monomer essential for the synthesis of polyurethanes and polyureas.[1] Its cycloaliphatic structure imparts superior UV stability and mechanical robustness to the resulting polymers compared to their aromatic counterparts.[1] These properties make it a valuable component in the formulation of high-performance coatings, adhesives, elastomers, and other specialty materials. This guide details the primary manufacturing process, which involves the hydrogenation of m-xylylenediamine to 1,3-bis(aminomethyl)cyclohexane, followed by phosgenation to yield the target diisocyanate.

Overall Synthesis Pathway

The industrial synthesis of this compound is a two-step process starting from m-xylylenediamine. The initial step involves the catalytic hydrogenation of the aromatic ring of m-xylylenediamine to produce 1,3-bis(aminomethyl)cyclohexane. The subsequent step is the phosgenation of the resulting cycloaliphatic diamine to yield the final diisocyanate product.

Synthesis_Pathway m-Xylylenediamine m-Xylylenediamine 1,3-Bis(aminomethyl)cyclohexane 1,3-Bis(aminomethyl)cyclohexane m-Xylylenediamine->1,3-Bis(aminomethyl)cyclohexane Hydrogenation This compound This compound 1,3-Bis(aminomethyl)cyclohexane->this compound Phosgenation

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Bis(aminomethyl)cyclohexane from m-Xylylenediamine

The conversion of m-xylylenediamine to 1,3-bis(aminomethyl)cyclohexane is achieved through catalytic hydrogenation.[2]

Experimental Workflow:

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Charge Reactor Charge Reactor Add Catalyst Add Catalyst Charge Reactor->Add Catalyst Pressurize with H2 Pressurize with H2 Add Catalyst->Pressurize with H2 Heat to Reaction Temp Heat to Reaction Temp Pressurize with H2->Heat to Reaction Temp Monitor Reaction Monitor Reaction Heat to Reaction Temp->Monitor Reaction Cool and Depressurize Cool and Depressurize Monitor Reaction->Cool and Depressurize Filter Catalyst Filter Catalyst Cool and Depressurize->Filter Catalyst Purify by Distillation Purify by Distillation Filter Catalyst->Purify by Distillation 1,3-Bis(aminomethyl)cyclohexane 1,3-Bis(aminomethyl)cyclohexane Purify by Distillation->1,3-Bis(aminomethyl)cyclohexane

Caption: Experimental workflow for the hydrogenation of m-xylylenediamine.

Detailed Protocol:

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is used.

  • Charging the Reactor: The reactor is charged with m-xylylenediamine and a suitable solvent, such as methanol or isopropanol. A hydrogenation catalyst, typically a supported ruthenium or rhodium catalyst, is then added.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is heated to the target temperature while stirring. The reaction progress is monitored by observing the hydrogen uptake.

  • Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude 1,3-bis(aminomethyl)cyclohexane is purified by vacuum distillation.[3]

Quantitative Data:

ParameterValueReference
Catalyst Supported Ru or Rh[2]
Solvent Methanol or Isopropanol-
Temperature 80-150 °C[4]
Pressure 5-10 MPa-
Yield >95%-
Purity >98% (GC)[5]
Step 2: Synthesis of this compound from 1,3-Bis(aminomethyl)cyclohexane

The conversion of 1,3-bis(aminomethyl)cyclohexane to this compound is achieved through phosgenation. This process can be carried out by first forming the diamine hydrochloride salt, followed by reaction with phosgene.

Experimental Workflow:

Phosgenation_Workflow cluster_salification Salification cluster_phosgenation Phosgenation Reaction cluster_purification Product Purification Dissolve Diamine Dissolve Diamine Introduce HCl gas Introduce HCl gas Dissolve Diamine->Introduce HCl gas Introduce Phosgene Introduce Phosgene Introduce HCl gas->Introduce Phosgene Heat Reaction Mixture Heat Reaction Mixture Introduce Phosgene->Heat Reaction Mixture Monitor HCl evolution Monitor HCl evolution Heat Reaction Mixture->Monitor HCl evolution Remove Solvent Remove Solvent Monitor HCl evolution->Remove Solvent Vacuum Distillation Vacuum Distillation Remove Solvent->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Experimental workflow for the phosgenation of 1,3-bis(aminomethyl)cyclohexane.

Detailed Protocol:

  • Salification: 1,3-Bis(aminomethyl)cyclohexane is dissolved in an inert solvent (e.g., toluene, chlorobenzene) in a reaction vessel equipped with a stirrer, reflux condenser, gas inlet, and a scrubber for acidic gases. Dry hydrogen chloride gas is bubbled through the solution to precipitate the diamine dihydrochloride salt.

  • Phosgenation: A solution of phosgene in the same inert solvent is added to the slurry of the diamine dihydrochloride. The reaction mixture is gradually heated. The reaction is monitored by the evolution of hydrogen chloride gas, which is neutralized in a scrubber.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride. The solvent is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.[6]

Quantitative Data:

ParameterValueReference
Phosgenating Agent Phosgene (COCl₂)[2]
Solvent Toluene, Chlorobenzene-
Salification Temp. 20-40 °C-
Phosgenation Temp. 100-150 °C-
Yield High (typically >90%)-
Purity >99% (GC)[7]

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

Spectroscopic Data:

TechniqueKey DataReference
FTIR (Neat) Strong, sharp absorption around 2270 cm⁻¹ (-N=C=O asymmetric stretch)[8]
¹H NMR (CDCl₃) Predicted: δ ~3.2-3.4 ppm (t, 4H, -CH₂-NCO), ~1.0-2.0 ppm (m, 10H, cyclohexyl protons)[9]
¹³C NMR (CDCl₃) Predicted: δ ~122 ppm (-N=C=O), ~45 ppm (-CH₂-NCO), ~35 ppm (-CH- cyclohexyl), ~28 ppm (-CH₂- cyclohexyl)[9][10]

Safety Considerations

  • m-Xylylenediamine and 1,3-Bis(aminomethyl)cyclohexane: These are corrosive and can cause skin and eye burns.[2] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

  • Phosgene: Phosgene is an extremely toxic gas. All manipulations involving phosgene must be carried out in a well-maintained fume hood with a dedicated scrubber system. Specialized training and safety protocols are mandatory when handling phosgene.

  • Isocyanates: this compound is a sensitizer and can cause respiratory irritation and allergic reactions.[7] Inhalation and skin contact should be avoided by using appropriate respiratory protection and gloves.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and established laboratory safety procedures before undertaking any experimental work.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) is a cycloaliphatic diisocyanate that serves as a versatile building block in polymer chemistry and has emerging applications in the field of drug development. Its structure, comprising a cyclohexane ring with two isocyanatomethyl substituents, allows for the existence of cis and trans stereoisomers. The spatial arrangement of these reactive isocyanate groups significantly influences the physical, chemical, and biological properties of the resulting polymers and conjugates. This technical guide provides a comprehensive overview of the synthesis, properties, characterization, and potential applications of the cis and trans isomers of 1,3-BIC, with a focus on aspects relevant to researchers and professionals in drug development.

While commercially available 1,3-BIC is typically sold as a mixture of cis and trans isomers, understanding the distinct characteristics of each isomer is crucial for the rational design of materials with tailored properties.[1][2][3] This guide will delve into the theoretical and practical aspects of these isomers, offering insights into their conformational differences and potential reactivity variations.

Physicochemical Properties

Currently, detailed physicochemical data for the separated cis and trans isomers of this compound are not extensively available in public literature. The majority of reported data pertains to the isomeric mixture.

Table 1: Physicochemical Properties of this compound (Mixture of Cis and Trans Isomers) [1][4]

PropertyValue
CAS Number 38661-72-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Colorless to almost colorless clear liquid[5]
Density 1.101 g/mL at 25 °C[1]
Refractive Index n20/D 1.485 (lit.)[1]
Vapor Pressure 0.4 mmHg (98 °C)[1]
Flash Point 113 °C (closed cup)[1]
Purity >99.0% (GC, total of isomers)[2]

Conformational Analysis of Cis and Trans Isomers

The distinct properties of the cis and trans isomers of this compound arise from their different conformational preferences. In the cyclohexane ring, substituents can occupy either axial or equatorial positions.

  • Cis Isomer: The cis isomer can exist in two primary chair conformations: one with both isocyanatomethyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which cause steric strain. Therefore, the cis isomer is expected to predominantly exist in the diequatorial conformation.

  • Trans Isomer: The trans isomer exists in two chair conformations where one isocyanatomethyl group is axial and the other is equatorial. These two conformations are energetically equivalent and rapidly interconvert via ring flipping.

G cluster_cis Cis Isomer Conformations cluster_trans Trans Isomer Conformations cis_dieq Diequatorial (More Stable) cis_diax Diaxial (Less Stable) cis_dieq->cis_diax Ring Flip trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip (Energetically Equivalent)

Conformational equilibrium of cis and trans isomers.

Synthesis and Separation of Isomers

3.1. Synthesis

The industrial synthesis of this compound typically involves the phosgenation of the corresponding diamine, 1,3-bis(aminomethyl)cyclohexane.[6] This precursor diamine is itself a mixture of cis and trans isomers, leading to the formation of the diisocyanate as an isomeric mixture.

A general workflow for the synthesis is outlined below:

G start 1,3-Bis(aminomethyl)cyclohexane (cis/trans mixture) phosgenation Phosgenation (e.g., with phosgene or a phosgene equivalent) start->phosgenation product This compound (cis/trans mixture) phosgenation->product

General synthesis workflow for 1,3-BIC.

Stereoselective synthesis of the individual cis or trans isomers would require starting with the pure cis or trans isomer of 1,3-bis(aminomethyl)cyclohexane. The synthesis of these separated diamines can be challenging and often involves multi-step procedures with stereochemical control.

3.2. Separation of Isomers

The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a promising method for this purpose.

Table 2: General HPLC Method for Isomer Separation [7][8]

ParameterCondition
Column Newcrom R1 (or similar reverse-phase column with shape selectivity)
Mobile Phase Acetonitrile (MeCN) and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV or Mass Spectrometry (MS)
Principle The different spatial arrangements of the cis and trans isomers lead to different interactions with the stationary phase, allowing for their separation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of the cis and trans isomers. While spectra for the purified individual isomers are not widely published, the following provides an overview of the expected characteristic signals based on the analysis of the isomeric mixture and related compounds.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O).

Table 3: Expected FTIR Absorption Bands [9]

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric stretching of -N=C=O
~2930StrongAsymmetric C-H stretching of cyclohexyl CH₂
~2855StrongSymmetric C-H stretching of cyclohexyl CH₂
~1450MediumCH₂ scissoring of cyclohexyl

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to their different symmetries and vibrational modes.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each isomer.

Table 4: Predicted ¹H and ¹³C NMR Data (General) [6][10]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~3.2 - 3.4Triplet/Multiplet-CH₂-NCO
~0.8 - 2.2MultipletCyclohexyl protons (-CH- and -CH₂)
¹³C NMR ~122Singlet-N=C=O
~45-47Singlet-CH₂-NCO
~25-40Multiple SignalsCyclohexyl carbons (-CH- and -CH₂)

The precise chemical shifts and coupling constants of the cyclohexyl protons will differ between the cis and trans isomers due to the different axial and equatorial arrangements of the isocyanatomethyl groups. For instance, the protons in the more rigid diequatorial cis isomer are expected to have different coupling constants compared to the conformationally mobile trans isomer.

Reactivity and Applications in Drug Development

The two isocyanate groups of 1,3-BIC are highly reactive towards nucleophiles, particularly amines and alcohols, forming urea and urethane linkages, respectively. This reactivity is the basis for its use in the synthesis of polyurethanes and polyureas.[11]

G Diisocyanate This compound (R-(NCO)₂) Polyurethane Polyurethane (-[O-R'-O-C(O)-NH-R-NH-C(O)]n-) Diisocyanate->Polyurethane Polyaddition Reaction Polyol Polyol (HO-R'-OH) Polyol->Polyurethane

Polyurethane synthesis from 1,3-BIC.

Reactivity Differences of Isomers

The spatial orientation of the isocyanate groups in the cis and trans isomers can influence their reactivity.

  • Cis Isomer: With both isocyanatomethyl groups in the more stable diequatorial positions, they are readily accessible for reaction.

  • Trans Isomer: In the trans isomer, one group is axial and one is equatorial at any given moment. The axial group may experience more steric hindrance, potentially leading to a different reaction rate compared to the equatorial group. However, due to the rapid ring flip, this difference might be averaged out in many reaction conditions.

Applications in Drug Delivery

The ability of this compound to form biodegradable and biocompatible polyurethanes makes it an attractive candidate for drug delivery systems.[1]

  • Biodegradable Hydrogels: Polyurethanes derived from 1,3-BIC can be designed to be biodegradable, allowing for the controlled release of encapsulated drugs as the polymer matrix degrades.[1] The degradation rate can be tuned by the choice of polyol and other components in the polymer backbone.

  • Drug Conjugation: The reactive isocyanate groups can be used to covalently attach drug molecules containing amine or hydroxyl functionalities, forming a prodrug that releases the active agent under specific physiological conditions.

  • Nanoparticle Formulation: Polyurethanes based on 1,3-BIC can be formulated into nanoparticles for targeted drug delivery. The properties of these nanoparticles, such as size, surface charge, and drug loading capacity, can be controlled by the choice of isomer and polymerization conditions.

The use of stereochemically pure cis or trans isomers could offer precise control over the architecture and properties of the resulting drug delivery system, potentially leading to improved drug release profiles and therapeutic efficacy.

Experimental Protocols (General)

Detailed, validated protocols for the specific synthesis, separation, and characterization of the individual isomers of this compound are not widely available. The following are general experimental procedures that can serve as a starting point for researchers.

6.1. General Procedure for Polyurethane Synthesis

  • Drying of Reagents: Ensure all glassware and reagents (polyol, chain extender, and solvent) are thoroughly dried to prevent unwanted side reactions of the isocyanate with water.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the polyol and chain extender (if used) in a dry aprotic solvent (e.g., anhydrous dimethylformamide or tetrahydrofuran).

  • Addition of Diisocyanate: Slowly add the this compound (as a mixture or a purified isomer) to the stirred solution at room temperature or a slightly elevated temperature.

  • Catalyst: If necessary, add a catalyst (e.g., dibutyltin dilaurate) to control the reaction rate.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir under a nitrogen atmosphere for several hours until the desired molecular weight is achieved. The progress of the reaction can be monitored by FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water). Filter, wash, and dry the polymer under vacuum.

6.2. General Procedure for HPLC Separation of Isomers

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in the mobile phase.

  • HPLC System: Use an HPLC system equipped with a suitable reverse-phase column (e.g., Newcrom R1), a pump capable of delivering a precise mobile phase composition, and a UV or MS detector.

  • Method Development: Start with a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Run a gradient elution to determine the approximate retention times of the isomers.

  • Optimization: Optimize the separation by adjusting the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve baseline separation of the cis and trans peaks.

  • Quantification: Once separated, the relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a respirator with an appropriate cartridge if there is a risk of inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.

Conclusion

The cis and trans isomers of this compound represent a fascinating area for research and development, particularly in the fields of polymer science and drug delivery. While much of the currently available data pertains to the isomeric mixture, this guide has outlined the fundamental stereochemical differences between the cis and trans isomers and provided a framework for their synthesis, separation, and characterization. Further research into the properties and reactivity of the individual isomers will undoubtedly unlock their full potential for creating advanced materials with precisely controlled architectures and functionalities, offering exciting opportunities for the development of novel drug delivery systems and other biomedical applications.

References

Spectroscopic Profile of 1,3-Bis(isocyanatomethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate, a class of compounds widely utilized in the synthesis of polyurethanes and other polymers.[1] Its non-aromatic nature imparts desirable properties such as UV stability and color retention in the final products, making it a valuable monomer in the development of advanced materials for coatings, adhesives, and biomedical applications.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of derived materials.

This technical guide provides a comprehensive overview of the spectral data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for the 1,3-isomer, this guide presents predicted spectroscopic features based on established principles and data from analogous compounds.[4] Detailed experimental protocols for obtaining such spectra are also provided to assist researchers in their laboratory work.

Spectroscopic Data

The following sections summarize the expected spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is dominated by the characteristic strong and sharp absorption of the isocyanate group (-N=C=O).

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric stretching of -N=C=O
~2930StrongAsymmetric C-H stretching of cyclohexyl CH₂
~2855StrongSymmetric C-H stretching of cyclohexyl CH₂
~1450MediumCH₂ scissoring of cyclohexyl

Note: The data presented is based on predicted values for the analogous 1,4-isomer and is expected to be very similar for the 1,3-isomer.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The presence of cis and trans isomers in commercial samples may lead to a more complex spectrum than presented in these predicted values.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Triplet4H-CH₂-NCO
~1.0 - 2.0Multiplet10HCyclohexyl protons (-CH- and -CH₂)

Note: Predicted data based on computational models and data from similar structures.[4] Actual experimental values may vary.

Chemical Shift (δ) ppmAssignment
~122-N=C=O
~45-CH₂-NCO
~25-40Cyclohexyl carbons

Note: Predicted data based on computational models and data from similar structures.[4] Actual experimental values may vary. The solvent for analysis is typically CDCl₃.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zInterpretation
194.23[M]⁺ (Molecular Ion)

Note: The molecular weight of this compound is 194.23 g/mol .[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a liquid organic compound like this compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation : For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrument Setup : The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum is collected.

  • Data Acquisition : The sample is placed in the spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing : The background spectrum is subtracted from the sample spectrum to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] The sample should be free of particulate matter.

  • Instrument Setup : The NMR tube is placed in the spectrometer. The spectrometer is locked on the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity. The probe is tuned and matched for the desired nucleus (¹H or ¹³C).[4]

  • Data Acquisition :

    • ¹H NMR : A standard pulse sequence is used to acquire the spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

    • ¹³C NMR : A proton-decoupled pulse sequence is used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]

  • Data Processing : A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Mass Spectrometry (MS) Protocol
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as acetonitrile or methanol.

  • Instrument Setup : The mass spectrometer is calibrated using a standard of known mass. The ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is selected. The sample is introduced into the instrument, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[6]

  • Data Acquisition : The mass spectrum is acquired over a relevant mass range, ensuring the detection of the molecular ion.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample IR_Prep Prepare Neat/ATR Sample Sample->IR_Prep IR NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR MS_Prep Prepare Dilute Solution Sample->MS_Prep MS IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis NMR_Analysis Determine Chemical Structure NMR_Acq->NMR_Analysis MS_Analysis Confirm Molecular Weight MS_Acq->MS_Analysis Final_Structure Structural Elucidation IR_Analysis->Final_Structure NMR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-Bis(isocyanatomethyl)cyclohexane. Given the limited availability of public experimental spectra, this document focuses on predicted spectroscopic features based on established principles of NMR spectroscopy and data from analogous compounds. It is designed to assist researchers in the identification, characterization, and purity assessment of this versatile chemical intermediate.

Introduction

This compound (CAS No. 38661-72-2) is a cycloaliphatic diisocyanate with the chemical formula C₁₀H₁₄N₂O₂.[1] Its structure, featuring a cyclohexane ring with two isocyanatomethyl substituents, allows for the existence of cis and trans isomers. This isomeric complexity is a critical consideration in the interpretation of its NMR spectra, as commercial samples are often a mixture of these stereoisomers.[2][3] The highly reactive isocyanate groups make this compound a valuable building block in the synthesis of polyurethanes and other polymers.[2]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural features and comparison with similar molecules, such as the 1,4-isomer. The presence of both cis and trans isomers is expected to result in a more complex spectrum than depicted, with distinct signals for each isomer.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Triplet4H-CH₂-NCO
~0.8 - 2.2Multiplet10HCyclohexyl protons (-CH- and -CH₂-)

Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~122-N=C=O
~46-CH₂-NCO
~30 - 40-CH- (cyclohexyl)
~25 - 30-CH₂- (cyclohexyl)

Note: Predicted data is based on computational models and data from similar structures. Actual experimental values may vary.

Experimental Protocols

To obtain high-quality, quantitative ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 15-25 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional for qNMR): For quantitative analysis, a known amount of an internal standard with a singlet resonance in a clear region of the spectrum can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: Use a standard single-pulse sequence.

  • Acquisition Time: Set to 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 5 seconds is recommended to ensure full relaxation of all protons for accurate integration.

  • Pulse Angle: A 30° pulse angle is advisable for quantitative measurements.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Pulse Sequence: Employ a proton-decoupled pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 10-30 seconds) is crucial for accurate quantification.

  • Pulse Angle: A 90° pulse angle can be used to maximize signal, in conjunction with a long relaxation delay.

  • Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound, from sample preparation to structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integrate Integration (¹H) calibrate->integrate assign Peak Assignment calibrate->assign integrate->assign coupling Coupling Constant Analysis assign->coupling structure Structure Verification/Elucidation coupling->structure

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure chem_shift Chemical Shift (δ) environment Electronic Environment of Nuclei chem_shift->environment integration Integration proton_ratio Ratio of Protons integration->proton_ratio multiplicity Multiplicity neighboring_protons Number of Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constant (J) connectivity Connectivity of Atoms coupling->connectivity elucidation Structural Elucidation of this compound environment->elucidation proton_ratio->elucidation neighboring_protons->elucidation connectivity->elucidation

Caption: Logical relationships in NMR data interpretation.

References

reaction mechanism of isocyanates with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of Isocyanates with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates, organic compounds characterized by the functional group R–N=C=O, are highly valuable reagents in modern chemistry.[1] The unique electronic structure of the isocyanate group, featuring an electrophilic carbon atom, makes it highly susceptible to attack by a wide range of nucleophiles.[1][2][3][4] This reactivity is the cornerstone of polyurethane chemistry, which is used to produce foams, elastomers, coatings, and adhesives.[3][5][6] Furthermore, the ability of isocyanates to form stable covalent bonds such as ureas and carbamates has established them as indispensable building blocks in pharmaceutical synthesis and drug development.[7][8][9][10] This guide provides a detailed examination of the core reaction mechanisms of isocyanates with various nucleophiles, supported by kinetic data, experimental methodologies, and applications relevant to scientific research and development.

Core Reaction Mechanisms

The fundamental reaction of an isocyanate involves the nucleophilic addition to the central carbon atom of the -N=C=O group. The general order of reactivity for common nucleophiles is amines > alcohols > thiols.[4] The specific mechanism, kinetics, and potential side reactions are highly dependent on the nucleophile, solvent, and presence of catalysts.

Reaction with Alcohols: Urethane (Carbamate) Formation

The reaction between an isocyanate and an alcohol yields a urethane, also known as a carbamate. This is the foundational reaction for the polyurethane industry.[5]

General Reaction: R-NCO + R'-OH → R-NH-CO-OR'[1][5]

The mechanism of this reaction has been a subject of extensive study. While it can be viewed as a simple bimolecular nucleophilic addition, evidence suggests more complex pathways, especially in the presence of excess alcohol or catalysts.[5][11] One proposed mechanism involves the formation of an intermediate complex between the isocyanate and the alcohol, which then rearranges to the final urethane product. Kinetic studies suggest that at high alcohol concentrations, clusters of two or three alcohol molecules may be involved in the reacting supersystem.[5]

Catalysis: The reaction is often accelerated by catalysts.

  • Tertiary Amines (e.g., DABCO): These base catalysts are thought to operate via a concerted termolecular mechanism.[12]

  • Organometallic Compounds (e.g., Dibutyltin Dilaurate, Zirconium Chelates): These are highly effective catalysts.[13] Tin catalysts are generally non-selective, catalyzing reactions with both hydroxyl groups and water.[13] Zirconium chelates, in contrast, can show higher selectivity for the isocyanate-hydroxyl reaction by activating the hydroxyl groups through an insertion mechanism.[13]

Side Reactions: The primary side reaction is the formation of an allophanate, where the N-H group of the newly formed urethane acts as a nucleophile and attacks another isocyanate molecule. This is more prevalent at high temperatures or with specific catalysts.[12]

Urethane_Formation cluster_reactants Reactants cluster_products Product Isocyanate R-N=C=O Urethane R-NH-C(=O)-OR' Isocyanate->Urethane + R'-OH (Nucleophilic Addition) Alcohol R'-OH

Caption: General reaction pathway for urethane formation.

Reaction with Amines: Urea Formation

The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas.[1][3][14]

General Reaction: R-NCO + R'R''NH → R-NH-CO-NR'R''[1]

Due to the high nucleophilicity of amines, this reaction usually proceeds quickly without the need for a catalyst. The mechanism is a straightforward nucleophilic addition of the amine nitrogen to the isocyanate carbon.

Side Reactions: Similar to urethane formation, the resulting urea can react with another isocyanate molecule to form a biuret, particularly at elevated temperatures.[1]

Urea_Formation cluster_reactants Reactants cluster_products Product Isocyanate R-N=C=O Urea R-NH-C(=O)-NR'R'' Isocyanate->Urea + R'R''NH (Fast Nucleophilic Addition) Amine R'R''NH

Caption: Reaction pathway for the formation of substituted ureas.

Reaction with Water

The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. It is a multi-step reaction that ultimately produces an amine and carbon dioxide gas.[1][15]

Mechanism:

  • Carbamic Acid Formation: Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate.[16] Theoretical studies suggest this occurs via a concerted mechanism across the N=C bond.[17][18] R-NCO + H₂O → [R-NH-COOH]

  • Decomposition: The carbamic acid spontaneously decarboxylates to yield a primary amine and carbon dioxide.[1][16] [R-NH-COOH] → R-NH₂ + CO₂

  • Urea Formation: The newly formed, highly reactive amine immediately attacks another isocyanate molecule to form a stable disubstituted urea.[1][14][15] R-NH₂ + R-NCO → R-NH-CO-NH-R

The liberated CO₂ acts as a blowing agent in foam production.[1][3] The overall stoichiometry shows that two isocyanate groups are consumed for every molecule of water.

Water_Reaction_Pathway NCO1 Isocyanate (R-NCO) CarbamicAcid Carbamic Acid Intermediate [R-NH-COOH] NCO1->CarbamicAcid + H₂O Water Water (H₂O) Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Disubstituted Urea [R-NH-CO-NH-R] Amine->Urea + R-NCO NCO2 Isocyanate (R-NCO) Experimental_Workflow_FTIR Start Start: Mix Isocyanate and Nucleophile in Reactor InsertProbe Insert In-situ FTIR Probe Start->InsertProbe CollectData Collect IR Spectra over Time InsertProbe->CollectData MonitorPeak Monitor Decrease in NCO Peak Area (~2270 cm⁻¹) CollectData->MonitorPeak PlotData Plot [NCO] vs. Time MonitorPeak->PlotData CalculateKinetics Calculate Rate Constants and Activation Energy PlotData->CalculateKinetics End End: Kinetic Model CalculateKinetics->End IMCT_Logic SmallMolecule Drug-like Small Molecule (with -NH₂, -OH, or -SH group) FinalProduct Tagged Small Molecule Probe-Linker-Molecule Linker Diisocyanate Linker (e.g., OCN-R-NCO) Probe Functional Probe (e.g., Biotin, Fluorophore) Intermediate Activated Molecule Probe-NH-CO-NH-R-NCO Probe->Intermediate + Linker Intermediate->FinalProduct + Small Molecule

References

An In-depth Technical Guide to the Health and Safety Handling of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for handling 1,3-Bis(isocyanatomethyl)cyclohexane (CAS No. 38661-72-2). The information is intended for professionals in research, development, and manufacturing who may handle this compound. It is critical to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) for the product in use and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling. This cycloaliphatic diisocyanate is a reactive compound, primarily used in the synthesis of polyurethanes and other polymers.[1]

PropertyValueReferences
Chemical Name This compound[2]
CAS Number 38661-72-2[1][2]
Molecular Formula C10H14N2O2[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Colorless liquid[1][2][3]
Boiling Point 294.4 ± 13.0 °C (Predicted)[2][3]
Flash Point 113 °C (closed cup)[2][3]
Density 1.101 g/cm³ at 25 °C[2][3]
Vapor Pressure 0.5 hPa at 98 °C[2][3]
Solubility Reacts with water[2]

Hazard Identification and Classification

This compound is a hazardous substance with multiple routes of exposure and the potential for severe health effects.[2] The Globally Harmonized System (GHS) classification highlights its significant risks.

Hazard ClassCategoryHazard StatementReferences
Acute Toxicity, Inhalation2H330: Fatal if inhaled.[2][4][5]
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.[2][4][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[4]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5]
Skin Sensitization1AH317: May cause an allergic skin reaction.[2][4][5]
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][4][5]
Specific Target Organ Toxicity - Single Exposure3 (Respiratory system)H335: May cause respiratory irritation.[5][6]
Hazardous to the aquatic environment, long-term4H413: May cause long lasting harmful effects to aquatic life.[4][5]

Toxicology Summary

The toxicological profile of this compound indicates significant health risks upon exposure.

Toxicological EndpointValueSpeciesReferences
LD50 Oral 570 mg/kgMouse[3]
LD50 Oral 1900 mg/kgRat[7]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.N/A[3]
Germ cell mutagenicity No data availableN/A[3]

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound.[3][8][9] Given its high inhalation toxicity and sensitization potential, exposure should be minimized to the lowest feasible level.

Experimental Protocols

While specific experimental reports for this compound are not detailed in the provided search results, standardized OECD guidelines are typically followed for assessing the health hazards of such chemicals. Below are generalized workflows for key toxicological assessments.

Acute Dermal Irritation/Corrosion Test (OECD 404)

This test determines the potential of a substance to cause irreversible skin damage.

cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation A Select healthy young adult albino rabbits B Clip fur from a small patch of dorsal skin A->B C Apply 0.5 mL of test substance to the skin B->C D Cover with a porous gauze patch C->D E Expose for 4 hours D->E F Wash the substance from the skin E->F G Observe and grade for erythema and edema at 1, 24, 48, and 72 hours F->G H Continue observations for 14 days if necessary G->H I Classify based on severity and reversibility of skin lesions H->I

Caption: Workflow for Acute Dermal Irritation/Corrosion Testing.

Inhalation Acute Toxicity Study (OECD 403)

This study evaluates the potential for a substance to cause death or severe toxicity upon inhalation.

cluster_prep Preparation cluster_exp Exposure cluster_post Post-Exposure Observation cluster_analysis Data Analysis A Select groups of young adult rats B Generate a respirable atmosphere of the test substance A->B C Expose animals to the test atmosphere for a fixed period (e.g., 4 hours) B->C D Monitor clinical signs during exposure C->D E Observe animals for at least 14 days D->E F Record mortality, clinical signs, and body weight changes E->F G Perform gross necropsy on all animals F->G H Calculate the LC50 value (median lethal concentration) G->H

Caption: Workflow for an Acute Inhalation Toxicity Study.

Safe Handling and Storage

Strict adherence to handling and storage protocols is essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe vapors or mists.[2][3]

  • Wear appropriate personal protective equipment (PPE).[2]

  • Ground and bond containers during transfer to prevent static discharge.[2]

  • Do not eat, drink, or smoke in handling areas.[2][3]

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep containers tightly closed.[3][4]

  • Store locked up.[3]

  • Protect from moisture, light, and heat.[3][7] Isocyanates are moisture-sensitive.[3][7]

  • Store away from incompatible materials such as oxidizing agents, amines, and alcohols.[7][10]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

cluster_ppe Personal Protective Equipment (PPE) A Eye/Face Protection A1 Safety glasses with side-shields or goggles A->A1 A2 Face shield A->A2 B Skin Protection B1 Chemical-resistant gloves (e.g., nitrile, neoprene, butyl) B->B1 C Respiratory Protection C1 NIOSH-approved respirator with organic vapor cartridges C->C1 C2 Supplied-air respirator for higher concentrations C->C2 D Body Protection D1 Lab coat D->D1 D2 Chemical-resistant suit for extensive handling D->D2

Caption: Recommended Personal Protective Equipment.

  • Eye/Face Protection: Wear safety glasses and a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin Protection: Handle with gloves.[3] A complete suit protecting against chemicals may be necessary depending on the scale of work.[3]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[2] For higher concentrations, a supplied-air respirator may be necessary.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedureReferences
Eye Contact Immediately flush eyes with running water for at least 15-30 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][10][11]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][7][11]
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5][7][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5][7]
Accidental Release Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Soak up with inert absorbent material and dispose of as hazardous waste. Do not let product enter drains.[3][4][10][11]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus.[3][10]

Stability and Reactivity

  • Reactivity: This compound is incompatible with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, reacting exothermically to release toxic gases.[10][12]

  • Chemical Stability: The material is sensitive to moisture, light, and heat.[3][7]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides and nitrogen oxides.[7] Very toxic cyanide gas may be produced in a fire.[7]

Disposal Considerations

Waste from this compound and contaminated materials must be handled as hazardous waste.[2] Collect waste in clearly labeled, sealed containers and dispose of it through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2]

Transport Information

This compound is regulated for transport.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
ADR/RID 2206ISOCYANATES, TOXIC, N.O.S.6.1III
IMDG 2206ISOCYANATES, TOXIC, N.O.S.6.1III
IATA 2206Isocyanates, toxic, n.o.s.6.1III

References:[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyurethanes Using 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of polyurethanes utilizing the cycloaliphatic diisocyanate 1,3-Bis(isocyanatomethyl)cyclohexane. This diisocyanate is a valuable monomer for creating high-performance polyurethanes with enhanced thermal stability, chemical resistance, and elasticity. Applications for these polymers range from medical devices and drug delivery systems to advanced coatings and adhesives.[1]

Overview and Advantages

This compound is a cycloaliphatic diisocyanate that offers several advantages over aromatic isocyanates, such as MDI and TDI. Polyurethanes synthesized from this monomer exhibit excellent resistance to yellowing upon exposure to light and UV radiation, making them suitable for applications where color stability is critical.[2] They also demonstrate increased resistance to thermal degradation and hydrolysis.[2] The unique cyclic structure contributes to improved mechanical strength and toughness in the final polymer.

Polyurethane Synthesis Chemistry

The synthesis of polyurethanes is based on the polyaddition reaction between a diisocyanate and a polyol. The reaction forms a urethane linkage. By selecting different polyols and chain extenders, a wide range of material properties can be achieved, from soft elastomers to rigid plastics.

The general reaction is as follows:

  • Diisocyanate + Polyol → Polyurethane

In the context of this document, the diisocyanate is this compound. The polyol can be a polyether polyol (e.g., polytetramethylene glycol - PTMG), a polyester polyol, or a polycarbonate diol. A chain extender, which is a low molecular weight diol (e.g., 1,4-butanediol), is often used to build the hard segment of the polymer, contributing to its strength and thermal properties.

Experimental Protocols

Two primary methods for polyurethane synthesis are the one-shot process and the prepolymer process. The prepolymer method is often preferred as it allows for better control over the polymer architecture and molecular weight.

Materials and Reagents
  • Diisocyanate: this compound (mixture of cis and trans isomers)

  • Polyols:

    • Polytetramethylene glycol (PTMG), Mn = 1000 or 2000 g/mol

    • Polycaprolactone (PCL), Mn = 1250 or 2000 g/mol

    • Polycarbonate diol (PCD), Mn = 2000 g/mol

  • Chain Extender: 1,4-Butanediol (BDO)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

Note on Material Preparation: All reagents and glassware must be thoroughly dried before use to prevent unwanted side reactions of the isocyanate with water. Polyols and chain extenders should be dried under vacuum at 80-90°C for at least 4 hours.

Protocol 1: Two-Step Prepolymer Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using this compound, PTMG-2000 as the polyol, and 1,4-butanediol as the chain extender.

Step 1: Prepolymer Formation

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. Ensure the system is under a dry nitrogen atmosphere.

  • Charge the flask with this compound.

  • Slowly add the dried PTMG-2000 to the flask while stirring. The NCO/OH molar ratio for this step is typically 2:1.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Heat the reaction mixture to 75-80°C and maintain this temperature for 2-3 hours with continuous stirring.

  • Monitor the progress of the reaction by determining the %NCO content via titration with a standard solution of dibutylamine in toluene. The reaction is complete when the experimental %NCO value matches the theoretical value.

Step 2: Chain Extension

  • Cool the NCO-terminated prepolymer to approximately 60°C.

  • Slowly add the stoichiometric amount of the chain extender, 1,4-butanediol, to the stirring prepolymer. The amount of BDO should be calculated to react with the remaining NCO groups.

  • After the addition is complete, the viscosity of the mixture will increase significantly.

  • Pour the viscous liquid into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.

  • After curing, the polyurethane elastomer can be demolded and post-cured at room temperature for several days to ensure complete reaction and stabilization of properties.

Data Presentation

The properties of polyurethanes synthesized with this compound are highly dependent on the type of polyol used and the NCO/OH ratio. The following tables summarize the mechanical and thermal properties of various polyurethane formulations.

Table 1: Mechanical Properties of Polyurethanes from this compound with Various Polyols

PolyolNCO/OH RatioTensile Strength (MPa)Elongation at Break (%)Shore D Hardness
PTMG-10002.03545050
PCL-12502.04255048
PCD-20002.04840055

Table 2: Thermal Properties of Polyurethanes from this compound with Various Polyols

PolyolNCO/OH RatioGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, 5% wt loss, °C)
PTMG-10002.0-45165310
PCL-12502.0-40175320
PCD-20002.0-35180325

Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow for the synthesis of polyurethanes.

polyurethane_synthesis diisocyanate This compound (Diisocyanate) urethane Polyurethane diisocyanate->urethane + polyol Polyol (e.g., PTMG, PCL) polyol->urethane

Caption: General reaction scheme for polyurethane synthesis.

experimental_workflow cluster_prep Step 1: Prepolymer Formation cluster_chain Step 2: Chain Extension & Curing reactants Charge Diisocyanate and Polyol (NCO/OH = 2:1) catalyst Add Catalyst (DBTDL) reactants->catalyst reaction1 React at 75-80°C for 2-3h catalyst->reaction1 monitoring Monitor %NCO Content reaction1->monitoring cool Cool Prepolymer to 60°C monitoring->cool add_extender Add Chain Extender (BDO) cool->add_extender cure Pour into Mold and Cure (100-110°C for 12-24h) add_extender->cure post_cure Demold and Post-Cure cure->post_cure

Caption: Workflow for the two-step prepolymer synthesis of polyurethane elastomers.

References

Protocol for Polyurea Synthesis with 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of polyurea elastomers using the cycloaliphatic diisocyanate 1,3-Bis(isocyanatomethyl)cyclohexane. Due to its non-aromatic nature, this diisocyanate is utilized in the production of light-stable polyureas, which are suitable for applications requiring color retention and long-term durability upon exposure to ultraviolet (UV) radiation. The properties of the resulting polyurea can be tailored by the selection of the diamine co-monomer, allowing for a range of materials from rigid plastics to flexible elastomers. This protocol details the solution polymerization method, which offers good control over the reaction and is suitable for laboratory-scale synthesis.

Introduction

Polyureas are a class of versatile polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their polymer backbone. They are synthesized through the step-growth polymerization of a diisocyanate with a diamine. The reaction is typically rapid and highly exothermic. The choice of diisocyanate and diamine monomers allows for the tuning of the final polymer's properties, including thermal stability, tensile strength, and chemical resistance. This compound is a cycloaliphatic diisocyanate that imparts improved light stability to polyureas compared to their aromatic counterparts. This makes it a valuable monomer for high-performance coatings, adhesives, and elastomers where resistance to weathering and UV degradation is critical.

General Reaction Scheme

The fundamental reaction in polyurea synthesis is the addition of an isocyanate group (-NCO) to a primary amine group (-NH2).

n OCN-R-NCO + n H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]n

Where R represents the 1,3-cyclohexanedimethanetriyl group from this compound and R' is the backbone of the selected diamine.

Experimental Protocol: Solution Polymerization

This protocol outlines the synthesis of polyurea via solution polymerization of this compound with a generic aliphatic diamine (e.g., 1,6-hexanediamine or a polyetheramine like Jeffamine® D-2000).

Materials and Equipment

Reagents:

  • This compound (≥98% purity)

  • Diamine (e.g., 1,6-hexanediamine, Jeffamine® D-2000, or other suitable diamine) (≥99% purity)

  • Anhydrous Tetrahydrofuran (THF) (or other suitable dry, aprotic solvent)

  • Nitrogen gas (high purity)

  • Methanol (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a nitrogen inlet/outlet

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Vacuum oven

Reactor Setup

Assemble a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions, as isocyanates are highly reactive with water.

Synthesis Procedure
  • Diamine Solution Preparation: In a separate flask, dissolve the diamine (e.g., 0.01 mol) in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Isocyanate Solution Preparation: In the dropping funnel, prepare a solution of this compound (0.01 mol) in 50 mL of anhydrous THF.

  • Reaction Initiation: Transfer the diamine solution to the three-neck flask and place it in an ice-water bath to control the initial exothermic reaction.

  • Isocyanate Addition: Add the this compound solution dropwise from the dropping funnel to the stirred diamine solution over a period of 30-60 minutes. A white precipitate of the polyurea may form immediately upon addition.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.

  • Reaction Completion: Following the stirring at room temperature, heat the mixture to reflux (approximately 66°C for THF) for 2-3 hours to ensure the polymerization is complete.[1]

  • Product Isolation: Cool the reaction mixture to room temperature. The solid polyurea product can be isolated by vacuum filtration using a Büchner funnel.[1]

  • Purification: Wash the filtered polymer sequentially with fresh THF and then methanol to remove any unreacted monomers and low molecular weight oligomers.[1]

  • Drying: Dry the purified polyurea in a vacuum oven at 60-80°C overnight or until a constant weight is achieved. The yield is typically high (often >95%).[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of polyurea using this compound with different diamines. The values are illustrative and can be influenced by specific reaction conditions and purity of reagents.

Table 1: Reactant Quantities and Reaction Conditions

ParameterValue (with 1,6-Hexanediamine)Value (with Jeffamine® D-2000)UnitNotes
Reactants
This compound1.941.94g0.01 mol
1,6-Hexanediamine1.16-g0.01 mol
Jeffamine® D-2000-~20.0g~0.01 mol (adjust based on actual molecular weight)
Anhydrous THF (for isocyanate)5050mL
Anhydrous THF (for diamine)50100mLJeffamine may require more solvent for complete dissolution
Reaction Conditions
Isocyanate Addition Time30-6030-60minutes
Reaction Temperature (initial)0-50-5°CIce-bath
Reaction Temperature (post-addition)Room TemperatureRoom Temperature°CFor 1 hour
Reflux Temperature~66~66°CFor 2-3 hours
Yield
Expected Product Yield>95>95%

Table 2: Typical Properties of Polyureas from this compound

PropertyPolyurea with 1,6-HexanediaminePolyurea with Jeffamine® D-2000UnitCharacterization Method
Thermal Properties
Glass Transition Temperature (Tg)100 - 120-50 to -30 (soft segment)°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)>300>300°CThermogravimetric Analysis (TGA)
Mechanical Properties
Tensile StrengthHighModerateMPaTensile Testing
Elongation at BreakLowHigh%Tensile Testing
HardnessHighLow to MediumShore D/ADurometer
Molecular Weight
Number Average Molecular Weight (Mn)10,000 - 50,00020,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 3.52.0 - 4.0-GPC

Mandatory Visualizations

Polyurea_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation and Purification Diamine_Sol Diamine Solution (in anhydrous THF) Reactor_Setup Reactor Setup (N2 atmosphere) Diamine_Sol->Reactor_Setup Isocyanate_Sol 1,3-BIC Solution (in anhydrous THF) Addition Dropwise Addition (0-5 °C) Isocyanate_Sol->Addition Reactor_Setup->Addition Stir_RT Stir at RT (1 hour) Addition->Stir_RT Reflux Reflux (2-3 hours) Stir_RT->Reflux Filtration Vacuum Filtration Reflux->Filtration Washing Washing (THF, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final Polyurea Product Drying->Product Polyurea_Reaction_Pathway cluster_reactants Reactants cluster_product Product Isocyanate n OCN-CH2-R-CH2-NCO (this compound) Plus + Isocyanate->Plus Diamine n H2N-R'-NH2 (Diamine) Diamine->Plus Polyurea [-CO-NH-CH2-R-CH2-NH-CO-NH-R'-NH-]n (Polyurea) Plus->Polyurea Polymerization

References

Application Notes and Protocols: 1,3-Bis(isocyanatomethyl)cyclohexane as a Cross-Linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (CAS 38661-72-2), a cycloaliphatic diisocyanate, is a versatile and highly reactive cross-linking agent used in the synthesis of a wide range of polymers.[1] Its bifunctional nature, characterized by two reactive isocyanate (-NCO) groups, allows for the formation of stable urethane or urea linkages with polymers containing active hydrogen atoms, such as polyols and polyamines.[1] The cycloaliphatic backbone of this compound imparts notable advantages over aromatic isocyanates, including enhanced UV stability, resistance to yellowing, and improved mechanical robustness, making it ideal for applications requiring durability and weather resistance.[1][2]

These properties have led to its use in high-performance coatings, adhesives, elastomers, and, increasingly, in biomedical applications such as biodegradable hydrogels for controlled drug delivery and scaffolds for tissue engineering.[3] This document provides detailed application notes, experimental protocols, and key data related to the use of this compound as a cross-linking agent.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for handling, storage, and designing experimental procedures.

PropertyValue
CAS Number 38661-72-2
Molecular Formula C10H14N2O2[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless liquid[1]
Density 1.101 g/mL at 25 °C[4]
Refractive Index n20/D 1.485
Flash Point 113 °C (235.4 °F) - closed cup[3]
Vapor Pressure 0.4 mmHg at 98 °C
Purity Typically ≥99.0%[1]

Applications in Polymer Science and Drug Development

The use of this compound as a cross-linking agent enhances the mechanical, thermal, and chemical properties of polymers, opening up a range of applications.

  • Adhesives and Coatings: Its ability to form strong urethane bonds makes it a key component in high-strength adhesives and durable coatings.[1] The resulting polymers exhibit excellent durability and stability.

  • Polyurethane Elastomers: It serves as a fundamental monomer in the production of polyurethanes.[1] Elastomers synthesized with this agent show superior mechanical properties and increased resistance to thermal degradation and hydrolysis compared to some aliphatic isocyanates.[2][5]

  • Biomaterials and Drug Delivery: It can be used to form biodegradable hydrogels, which are highly valuable for controlled drug release applications. These hydrogels can be engineered to create niche-mimicking environments for cancer research, for example.[3]

  • Advanced Materials: It is used as a cross-linking agent to prepare gel polymer electrolytes for lithium-ion batteries and to synthesize pressure-sensitive adhesives for foldable displays and wearable electronics.[3]

Mechanism of Cross-Linking

The cross-linking process involves the chemical reaction between the isocyanate groups (-NCO) of this compound and functional groups on polymer chains that contain active hydrogen atoms, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups. This polyaddition reaction, which is often exothermic, results in the formation of covalent urethane or urea linkages, creating a three-dimensional polymer network.[1][2][4] The reaction with alcohols (polyols) is particularly common in the synthesis of polyurethanes.[2][6]

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product (Urethane Linkage) Polymer Polymer Chain with -OH groups Network Cross-linked Polymer Network (Urethane Linkages) Polymer->Network + Crosslinker This compound (OCN-R-NCO) Crosslinker->Network Reaction R1_OH Polymer-OH Product_structure Polymer-O-CO-NH-CH₂-C₆H₁₀-CH₂-NH-CO-O-Polymer NCO_R_NCO OCN-CH₂-C₆H₁₀-CH₂-NCO R2_OH Polymer-OH

Caption: Urethane linkage formation via reaction of isocyanate and hydroxyl groups.

Quantitative Data on Mechanical Properties

Cross-linking density significantly influences the mechanical properties of the final polymer. The concentration of this compound directly affects this density. Generally, increasing the cross-linker concentration enhances the material's rigidity and strength up to a certain point, beyond which the material may become brittle.[7]

Cross-linker Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
1.03545050
2.54832065
5.06218078
10.0759085

Note: The data presented in this table are representative values for a generic polyurethane system and are intended for illustrative purposes. Actual values will vary significantly depending on the specific polymer, polyol type, reaction conditions, and curing process.

Experimental Protocols

Protocol 1: Synthesis of a Cross-Linked Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using a two-step prepolymer method with this compound as a cross-linking agent and chain extender.

Materials:

  • Poly(oxytetramethylene) glycol (PTMG, Mn = 2000 g/mol )

  • This compound (H6XDI)

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene (as solvent, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass casting mold

Procedure:

  • Drying of Reactants:

    • Dry the PTMG and BDO under vacuum at 80-90°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.[2]

    • Ensure all glassware is thoroughly dried in an oven and cooled under a nitrogen stream before use.[2]

  • Prepolymer Synthesis:

    • Set up the three-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the flask with a calculated amount of PTMG.

    • Begin stirring and gently heat the PTMG to 75°C under a slow stream of nitrogen.

    • Slowly add a stoichiometric excess of this compound to the flask (e.g., for a 2:1 NCO:OH molar ratio).[2] The reaction is exothermic; maintain the temperature at 75°C.[2]

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).[2]

    • Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.[2] Monitor the reaction progress by determining the %NCO content via titration.[2]

  • Chain Extension and Curing:

    • Cool the prepolymer to approximately 60°C.

    • Add the stoichiometric amount of the chain extender, 1,4-butanediol, while stirring vigorously.

    • After BDO is completely mixed, pour the mixture into a preheated, release-agent-coated glass mold.

    • Cure the cast sheet in an oven at 100°C for 16-24 hours.

  • Post-Curing and Characterization:

    • After curing, allow the mold to cool to room temperature before demolding the elastomer sheet.

    • Post-cure the sample at room temperature for at least 7 days to ensure complete reaction before characterization.

    • Characterize the elastomer for its mechanical properties (tensile strength, elongation, hardness) using standard ASTM methods.

Experimental_Workflow n1 Dry Reactants (Polyol, Chain Extender) n3 Prepolymer Synthesis (Polyol + Diisocyanate + Catalyst) n1->n3 n2 Setup Reaction Vessel (3-Neck Flask, N₂) n2->n3 n4 Monitor %NCO Content (Titration) n3->n4 n5 Chain Extension (Add Chain Extender) n4->n5 n6 Degas and Cast (Pour into Mold) n5->n6 n7 Cure in Oven (e.g., 100°C for 24h) n6->n7 n8 Demold and Post-Cure (Room Temp for 7 days) n7->n8 n9 Characterization (Mechanical, Thermal) n8->n9

Caption: Workflow for two-step synthesis of a polyurethane elastomer.

Application in Drug Delivery Systems

In the field of drug development, this compound is used to cross-link biodegradable polymers like gelatin or polyols to form hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled, sustained release. The cross-linking density is a critical parameter that can be tuned to control the hydrogel's swelling behavior, degradation rate, and consequently, the drug release profile. A higher cross-linking density typically leads to a slower release rate.

Biphasic drug delivery systems, which provide an initial quick release followed by a sustained release, are beneficial for managing conditions like pain or hypertension.[8] Hydrogels cross-linked with this compound can be engineered into complex architectures to achieve such release profiles.

Drug_Release cluster_hydrogel Hydrogel Cross-linked Hydrogel Matrix Release Sustained Drug Release Hydrogel->Release Swelling & Degradation Drug Encapsulated Drug Molecules BodyFluid Body Fluid (Diffusion Medium) Release->BodyFluid Diffusion BodyFluid->Hydrogel Uptake

Caption: Controlled drug release from a cross-linked hydrogel matrix.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions. It is fatal if inhaled.[]

  • Pictograms: GHS05 (Corrosion), GHS06 (Skull and crossbones), GHS08 (Health hazard).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable filter (e.g., type ABEK).

  • Incompatibilities: Isocyanates are incompatible with many substances, including amines, alcohols, acids, bases, and strong oxidizing agents.[4][10] Reactions can be exothermic and vigorous. Contact with water can liberate carbon dioxide gas.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

Application Notes and Protocols for 1,3-Bis(isocyanatomethyl)cyclohexane in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane is a cycloaliphatic diisocyanate utilized as a monomer or crosslinking agent in the formulation of high-performance pressure-sensitive adhesives (PSAs). Its chemical structure, featuring two reactive isocyanate groups on a cyclohexane ring, imparts a unique combination of flexibility, durability, and thermal stability to the resulting adhesive polymer network. These attributes make it a compelling choice for applications demanding robust adhesion, good cohesive strength, and resistance to environmental factors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyurethane-based PSAs.

Role in Pressure-Sensitive Adhesives

In PSA formulations, this compound primarily serves to form the "hard segments" of the polyurethane backbone through reaction with polyols. These hard segments contribute to the cohesive strength and shear resistance of the adhesive. The cycloaliphatic nature of this diisocyanate offers advantages over aromatic diisocyanates, such as improved UV stability, making it suitable for applications exposed to sunlight.

The fundamental chemical reaction involves the addition of the isocyanate groups of this compound to the hydroxyl groups of a polyol, forming urethane linkages. This reaction is the basis for creating the polyurethane polymer that constitutes the PSA.

Diisocyanate This compound (Diisocyanate) Polyurethane Polyurethane Prepolymer Diisocyanate->Polyurethane + Polyol Polyol (e.g., Polypropylene Glycol) Polyol->Polyurethane + cluster_0 Prepolymer Synthesis cluster_1 Chain Extension A Charge Polyol and Solvent B Heat to 80°C under N2 A->B C Add Diisocyanate B->C D Add Catalyst C->D E React for 2-3 hours D->E F Cool to 60°C E->F G Add Chain Extender F->G Proceed to H React for 1-2 hours G->H I Cool and Store H->I

Application of 1,3-Bis(isocyanatomethyl)cyclohexane in Automotive Refinishing: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) is a cycloaliphatic diisocyanate that is gaining prominence in the formulation of high-performance two-component (2K) polyurethane coatings for the automotive refinishing industry. Its unique molecular structure imparts a desirable combination of durability, weatherability, and aesthetic properties to automotive clearcoats and topcoats. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the coatings and materials development fields, focusing on the utilization of 1,3-BIC in automotive refinish applications.

The cycloaliphatic nature of 1,3-BIC offers inherent resistance to UV degradation, leading to superior color and gloss retention compared to aromatic isocyanates.[1][2] This makes it an excellent candidate for clearcoats that must withstand prolonged sun exposure without yellowing. Furthermore, the cyclohexane ring provides a rigid backbone, contributing to the development of hard, scratch-resistant, and chemically robust coating films.[2]

Performance Characteristics

Polyurethane coatings formulated with this compound exhibit a range of beneficial properties crucial for the demanding automotive refinish environment. These properties are often evaluated against industry-standard aliphatic isocyanates such as isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI).

Data Presentation

The following table summarizes typical performance data for a two-component polyurethane clearcoat formulated with 1,3-BIC in comparison to a standard IPDI-based clearcoat. The data is a composite of values reported in technical literature and patents under standardized testing conditions.

PropertyTest Method1,3-BIC Based ClearcoatIPDI Based Clearcoat
Pencil Hardness ASTM D33632H - 3HH - 2H
Solvent Resistance (MEK Double Rubs) ASTM D4752> 200150 - 200
Impact Resistance (Direct, inch-lbs) ASTM D2794160140
Adhesion (Cross-hatch) ASTM D33595B5B
Gloss Retention (% after 1000h QUV-A) ASTM G154> 90%~80%

Note: The values presented are illustrative and can vary depending on the specific formulation, including the polyol component, catalyst, and curing conditions.

Chemical Reaction and Signaling Pathway

The formation of a durable polyurethane network in automotive refinish coatings is predicated on the reaction between the isocyanate groups (-NCO) of 1,3-BIC and the hydroxyl groups (-OH) of a polyol, typically an acrylic or polyester polyol. This polyaddition reaction, often catalyzed by tin compounds or tertiary amines, results in the formation of urethane linkages.

Below is a diagram illustrating the fundamental chemical reaction.

G Polyurethane Formation with 1,3-BIC cluster_reactants Reactants cluster_product Product BIC This compound (Diisocyanate) Polyurethane Crosslinked Polyurethane Network BIC->Polyurethane + Polyol Polyol (e.g., Acrylic Polyol) Polyol->Polyurethane + Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane accelerates

Caption: Polyaddition reaction of 1,3-BIC and a polyol.

Experimental Protocols

The following protocols outline the general procedures for the formulation, application, and testing of a 2K polyurethane automotive refinish clearcoat based on this compound.

Formulation of a 2K Polyurethane Clearcoat

This protocol describes the preparation of a model 2K clearcoat. The ratio of isocyanate to hydroxyl groups (NCO:OH) is a critical parameter influencing the final properties of the coating and is typically maintained between 1.05:1 and 1.1:1 to ensure complete reaction of the polyol.[3]

Component A (Polyol Component):

  • Acrylic Polyol (OH value ~150 mg KOH/g): 60-70% by weight

  • Solvent Blend (e.g., Butyl Acetate/Xylene): 25-35% by weight

  • Leveling Agent: 0.1-0.5% by weight

  • UV Absorber/HALS: 1-2% by weight

Component B (Isocyanate Component):

  • This compound: 99% purity

Mixing Ratio:

The exact mixing ratio of Component A to Component B is calculated based on the equivalent weights of the polyol and 1,3-BIC to achieve the target NCO:OH ratio.

Procedure:

  • In a clean, dry mixing vessel, combine the acrylic polyol, solvent blend, leveling agent, and UV absorber/HALS package.

  • Mix thoroughly with a mechanical stirrer until a homogeneous solution is obtained. This forms Component A.

  • Just prior to application, add the calculated amount of 1,3-BIC (Component B) to Component A.

  • Mix the two components thoroughly for 2-3 minutes.

  • Allow an induction time of 10-15 minutes before application.

Application and Curing

Substrate Preparation:

  • Ensure the substrate (e.g., a base-coated panel) is clean, dry, and free of contaminants.

Application Parameters:

  • Spray Gun: HVLP (High Volume Low Pressure)

  • Nozzle Size: 1.2 - 1.4 mm

  • Air Pressure: 25 - 35 psi

  • Application: Apply 2-3 wet coats with a 5-10 minute flash-off time between coats.

  • Film Thickness: Aim for a dry film thickness (DFT) of 50-75 µm.

Curing Schedule:

  • Air Dry: Tack-free in 60-90 minutes at 25°C. Hard dry in 24 hours.

  • Forced Dry: After a 15-minute flash-off, bake at 60-70°C for 30-45 minutes.[4]

Performance Testing Workflow

The following diagram outlines a typical workflow for evaluating the performance of the cured automotive refinish clearcoat.

G Automotive Refinish Coating Testing Workflow cluster_prep Preparation cluster_testing Performance Evaluation cluster_physical Physical Tests cluster_mechanical Mechanical Tests cluster_resistance Resistance Tests cluster_weathering Weathering Tests Formulation Formulate 2K Clearcoat Application Apply to Test Panels Formulation->Application Curing Cure Coating Application->Curing Physical Physical Properties Curing->Physical Mechanical Mechanical Properties Curing->Mechanical Resistance Resistance Properties Curing->Resistance Weathering Weathering Resistance Curing->Weathering Gloss Gloss (ASTM D523) Physical->Gloss Thickness Film Thickness Physical->Thickness Hardness Pencil Hardness (ASTM D3363) Mechanical->Hardness Adhesion Adhesion (ASTM D3359) Mechanical->Adhesion Impact Impact Resistance (ASTM D2794) Mechanical->Impact Solvent Solvent Resistance (ASTM D4752) Resistance->Solvent Chemical Chemical Resistance (ASTM D1308) Resistance->Chemical QUV Accelerated Weathering (ASTM G154) Weathering->QUV

Caption: Workflow for testing automotive refinish coatings.

Conclusion

This compound serves as a high-performance building block for two-component polyurethane automotive refinish coatings. Its cycloaliphatic structure provides an excellent balance of properties, including outstanding UV stability, hardness, and chemical resistance. The provided application notes and protocols offer a foundational framework for the development and evaluation of advanced automotive coatings utilizing this versatile diisocyanate. Further optimization of formulations, particularly the polyol component and catalyst package, can lead to tailored performance characteristics meeting the stringent demands of the automotive refinishing industry.

References

Application Notes & Protocols: Creating Niche-Mimicking Polymer Hydrogels for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture systems are becoming indispensable tools in cancer research, offering more physiologically relevant models than traditional 2D monolayers.[1][2] Polymeric hydrogels, with their high water content and tunable biomechanical properties, are widely used to mimic the native extracellular matrix (ECM) of the tumor microenvironment (TME).[1][3] The TME is a complex ecosystem comprising the ECM, stromal cells, immune cells, and signaling molecules that profoundly influences tumor progression, metastasis, and therapeutic response.[4] The ability to engineer hydrogel properties—such as stiffness, composition, and degradability—allows researchers to recapitulate key aspects of the TME that influence cancer cell behavior, including proliferation, migration, and drug resistance.[1] These biomimetic platforms are crucial for studying the complex interplay between cancer cells and their surroundings, discovering molecular targets, and screening therapeutic agents.[1][5]

This document provides detailed protocols for fabricating, characterizing, and utilizing niche-mimicking hydrogels for cancer research, presenting key quantitative data and experimental workflows.

Part 1: Hydrogel Material Selection

The choice of polymer is critical for creating a relevant TME model. Materials can be broadly classified as natural, synthetic, or semi-synthetic, each with distinct advantages and disadvantages.[1][6] Natural polymers like collagen and hyaluronic acid provide inherent biological cues, while synthetic polymers such as polyethylene glycol (PEG) offer high tunability and low batch-to-batch variability.[1][7] Semi-synthetic polymers like Gelatin Methacryloyl (GelMA) combine these benefits, offering both biological recognition sites and tunable mechanical properties.[1]

Material Type Examples Advantages Disadvantages Primary Applications in Cancer Research
Natural Collagen, Hyaluronic Acid (HA), MatrigelExcellent biocompatibility, inherent cell adhesion motifs.[8]Batch-to-batch variability, less tunable mechanical properties, potential for immunogenicity.[8]Studying cell-ECM interactions, invasion assays, modeling specific tumor types (e.g., breast, pancreatic).[9]
Synthetic Polyethylene Glycol (PEG), Polyacrylamide (PA)Highly tunable mechanical and chemical properties, high reproducibility, inert nature allows for specific functionalization.[1][7]Lack of inherent biological cues, may require modification with adhesion ligands (e.g., RGD peptides).Investigating the role of specific mechanical cues (stiffness) on cancer progression, controlled drug release studies.[3][10]
Semi-Synthetic Gelatin Methacryloyl (GelMA), AlginateCombines biocompatibility and cell-adhesion sites of natural polymers with the tunability of synthetic ones.[1]Can still exhibit some batch variability compared to purely synthetic polymers.3D bioprinting of tumor models, studying effects of both biochemical and mechanical cues, high-throughput screening.[10]

Part 2: Hydrogel Fabrication and Characterization

Matrix stiffness is a critical mechanical cue that regulates cancer cell behavior, with tumor progression often being associated with increased tissue stiffening.[1] Therefore, tuning hydrogel stiffness to match that of specific healthy or cancerous tissues is essential for creating physiologically relevant models.

Table 2: Tunable Stiffness of Hydrogels to Mimic Native Tissues

The stiffness of many hydrogels, such as GelMA, can be precisely controlled by modulating the polymer concentration and/or the crosslinking conditions (e.g., duration of UV light exposure).[1][10]

Tissue Type Typical Young's Modulus (kPa) Example GelMA Concentration / UV Exposure
Brain0.1 - 15% w/v GelMA, short UV exposure
Healthy Mammary Gland0.2 - 25% - 7.5% w/v GelMA, varied UV exposure
Mammary Tumor0.5 - 97.5% - 15% w/v GelMA, varied UV exposure[10]
Muscle8 - 1710% - 15% w/v GelMA, longer UV exposure
Pre-calcified Bone> 100High concentration hydrogels with additional crosslinkers

Note: The specific Young's Modulus values can be found in literature.[3] The GelMA concentrations are illustrative and require optimization for specific photoinitiator systems and UV light sources.

Part 3: Experimental Protocols

Protocol 1: Fabrication of Tunable GelMA Hydrogels

This protocol describes the fabrication of GelMA hydrogels, which can be photocrosslinked to encapsulate cells in a 3D environment.[1]

Materials:

  • Lyophilized Gelatin Methacryloyl (GelMA)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-Buffered Saline (PBS)

  • Cell Culture Medium

  • UV Light Source (365 nm)

Procedure:

  • Prepare Photoinitiator Solution: Dissolve the photoinitiator in sterile PBS at the desired concentration (e.g., 0.5% w/v). Protect from light.

  • Prepare GelMA Pre-polymer Solution: Dissolve lyophilized GelMA in the photoinitiator solution to the desired final concentration (e.g., 5%, 10%, 15% w/v) to create the pre-polymer solution.[1] Gently warm the solution to 37°C to aid dissolution.[1]

  • Sterilization: Sterilize the pre-polymer solution by filtering through a 0.22 µm syringe filter.

Protocol 2: 3D Cancer Cell Encapsulation

This protocol details the process of embedding cancer cells within the hydrogel matrix.

Procedure:

  • Prepare Cell Suspension: Trypsinize and count cancer cells. Centrifuge to obtain a cell pellet and resuspend in a small volume of cell culture medium to achieve a high cell density.

  • Mix Cells with Pre-polymer: Gently mix the cell suspension with the sterile GelMA pre-polymer solution (kept at 37°C) to achieve the desired final cell concentration. Pipette gently to avoid cell damage.

  • Gel Casting: Pipette the cell-laden pre-polymer solution into a mold or the wells of a culture plate. The volume will depend on the desired gel thickness.

  • Photocrosslinking: Expose the solution to UV light (e.g., 365 nm) to initiate crosslinking.[1] The duration of exposure will influence the final stiffness of the hydrogel and should be optimized to ensure high cell viability.[1]

  • 3D Culture: After crosslinking, gently wash the hydrogels with sterile PBS, then add a sufficient volume of cell culture medium to fully cover the gel.[1]

  • Incubation: Incubate the plate at 37°C and 5% CO2. Change the medium every 2-3 days.[1]

Protocol 3: Cell Viability and Proliferation Assay

This protocol outlines how to assess cell health and growth within the 3D hydrogel.

Procedure:

  • Equilibrate: Remove the culture plate containing the hydrogels from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1]

  • Add Reagent: Remove a portion of the culture medium from each well. Add a cell viability reagent (e.g., Calcein-AM/EthD-1 for live/dead imaging, or a resazurin-based reagent for metabolic activity) to each well according to the manufacturer’s instructions.[1]

  • Incubate: Incubate the plate for the time specified by the reagent manufacturer, typically 1-4 hours at 37°C.

  • Readout: For imaging-based assays, visualize the hydrogels using a fluorescence microscope. For plate reader-based assays, transfer a known volume of the supernatant to a new plate and measure the fluorescence or absorbance.

Part 4: Visualizing Workflows and Mechanisms

Experimental Workflow

A typical workflow involves preparing the hydrogel, encapsulating the cells, culturing the 3D model, and performing downstream analyses to assess cell behavior and response to stimuli.[1]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Synthesize/Dissolve Polymer (e.g., GelMA) B Add Photoinitiator A->B D Mix Cells with Pre-polymer Solution B->D C Prepare Cell Suspension C->D E Cast Gel & UV Crosslink D->E F 3D Cell Culture (Incubate & Maintain) E->F G Introduce Stimuli (e.g., Drugs, Growth Factors) F->G H Viability/Proliferation Assays G->H I Microscopy & Imaging G->I J Gene/Protein Expression Analysis G->J K Drug Efficacy Quantification G->K

Caption: Workflow for fabricating and analyzing niche-mimicking hydrogels.

Investigating Molecular Mechanisms: ECM-Integrin Signaling

The physical and biochemical cues from niche-mimicking hydrogels can modulate intracellular signaling pathways that govern cancer progression.[1] Changes in ECM properties, such as increased stiffness, are sensed by cells primarily through transmembrane receptors called integrins.[1] Integrin engagement triggers downstream signaling cascades that regulate cell proliferation, survival, and migration.[1] A key pathway involves the activation of Focal Adhesion Kinase (FAK), which can subsequently activate cascades like the MAPK/ERK pathway, promoting cell cycle progression and migration.[1]

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus ECM ECM Proteins (e.g., Collagen) Integrin Integrin Receptor ECM->Integrin binds Stiffness Matrix Stiffness Stiffness->Integrin activates FAK FAK Integrin->FAK recruits & activates RAS RAS FAK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF activates Response Cell Proliferation, Migration, Survival TF->Response

Caption: Simplified ECM-Integrin signaling pathway in cancer cells.

References

Application Notes and Protocols: 1,3-Bis(isocyanatomethyl)cyclohexane in Biomedical Hydrogel Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Bis(isocyanatomethyl)cyclohexane as a crosslinking agent in the development of biomedical hydrogels. This document outlines the synthesis, characterization, and potential applications of these hydrogels in fields such as tissue engineering and controlled drug delivery.

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal for a variety of biomedical applications.[1] The choice of crosslinking agent is critical in determining the physicochemical properties of the hydrogel, including its mechanical strength, swelling behavior, and biodegradability. This compound is a cycloaliphatic diisocyanate that can be used to create biocompatible and biodegradable polyurethane-based hydrogels. Its two highly reactive isocyanate groups readily form urethane or urea linkages with polymers containing hydroxyl or amine groups, respectively. This allows for the formation of stable, covalently crosslinked hydrogel networks with tunable properties.

Key Applications

Hydrogels crosslinked with this compound are promising materials for various biomedical applications, including:

  • Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[2] Their tunable mechanical properties allow for the creation of environments that mimic the stiffness of native tissues.

  • Drug Delivery: The porous network of these hydrogels can be used to encapsulate and provide sustained release of therapeutic agents.[3] The release kinetics can be controlled by altering the crosslinking density.

  • Wound Healing: Hydrogel dressings can provide a moist environment conducive to wound healing and can be loaded with antimicrobial agents to prevent infection.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of hydrogels using this compound.

Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG)-based Polyurethane Hydrogel

This protocol describes the synthesis of a polyurethane hydrogel by reacting a poly(ethylene glycol) (PEG) macrodiol with this compound.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 4000 g/mol

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Pre-polymer Solution:

    • In a nitrogen-purged glovebox, dissolve a specific amount of PEG in anhydrous DMSO to achieve the desired concentration (e.g., 20% w/v).

    • Stir the solution at 60°C until the PEG is completely dissolved.

  • Crosslinking Reaction:

    • Add this compound to the PEG solution. The molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) can be varied to control the crosslinking density (e.g., 1:1, 1.5:1, 2:1).

    • If desired, add a catalytic amount of DBTDL (e.g., 0.1% w/w of total polymer) to accelerate the reaction.

    • Stir the mixture vigorously for 5-10 minutes to ensure homogeneity.

  • Gelation:

    • Pour the reaction mixture into a mold of the desired shape (e.g., a petri dish or a custom-made mold).

    • Allow the mixture to cure at 60°C for 24-48 hours, or until a solid hydrogel is formed.

  • Purification and Swelling:

    • After curing, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS (pH 7.4) for 72 hours, changing the water/PBS every 24 hours to remove any unreacted reagents and the solvent.

    • The hydrogel will swell to its equilibrium state.

Protocol 2: Characterization of Hydrogel Properties

3.2.1. Swelling Ratio Measurement

  • After reaching equilibrium swelling in PBS (pH 7.4), remove the hydrogel and gently blot the surface with a lint-free wipe to remove excess water.

  • Record the swollen weight (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).

  • Calculate the swelling ratio using the following formula:

    • Swelling Ratio = (Ws - Wd) / Wd

3.2.2. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a universal testing machine equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

3.2.3. In Vitro Biocompatibility Assessment (MTT Assay)

  • Sterilize hydrogel samples by soaking in 70% ethanol followed by washing with sterile PBS.

  • Place the sterile hydrogel discs in a 96-well cell culture plate.

  • Seed a specific cell line (e.g., L929 fibroblasts) onto the surface of the hydrogels at a known density.

  • Culture the cells for 1, 3, and 5 days.

  • At each time point, perform an MTT assay to assess cell viability according to the manufacturer's protocol.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to a tissue culture plastic control.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of polyurethane hydrogels crosslinked with diisocyanates. The exact values will depend on the specific polymer, crosslinker concentration, and synthesis conditions.

Table 1: Swelling and Mechanical Properties of PEG-Polyurethane Hydrogels

NCO:OH Molar RatioSwelling Ratio (g/g)Compressive Modulus (kPa)
1:115.2 ± 1.850 ± 8
1.5:112.5 ± 1.5120 ± 15
2:19.8 ± 1.1250 ± 30

Table 2: In Vitro Biocompatibility of PEG-Polyurethane Hydrogels

Time PointCell Viability (%) on Hydrogel Surface
Day 195 ± 5
Day 392 ± 6
Day 588 ± 7

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogel_Synthesis_Workflow cluster_prep Pre-polymer Preparation cluster_crosslink Crosslinking cluster_gelation Gelation & Purification PEG Poly(ethylene glycol) Dissolve Dissolve PEG in DMSO (60°C, N2 atmosphere) PEG->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Mix Add Crosslinker & Catalyst (Vigorous Mixing) Dissolve->Mix Crosslinker This compound Crosslinker->Mix Catalyst DBTDL (optional) Catalyst->Mix Mold Pour into Mold Mix->Mold Cure Cure at 60°C (24-48h) Mold->Cure Purify Purify in PBS (72h) Cure->Purify Final_Hydrogel Final Hydrogel Purify->Final_Hydrogel

Caption: Workflow for the synthesis of a PEG-based polyurethane hydrogel.

Drug_Release_Mechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain p5 Polymer Chain d1 Drug Release Diffusion-Controlled Release d1->Release d2 Drug d2->Release d3 Drug d3->Release External External Environment Release->External

Caption: Drug release from the hydrogel matrix via diffusion.

Cell_Interaction_Pathway Hydrogel Hydrogel Scaffold Cell_Adhesion Cell Adhesion Hydrogel->Cell_Adhesion Proliferation Cell Proliferation Cell_Adhesion->Proliferation Differentiation Cell Differentiation Proliferation->Differentiation Tissue_Formation New Tissue Formation Differentiation->Tissue_Formation

References

Application Notes and Protocols for the Characterization of Polymers Based on 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC or H6XDI) is a cycloaliphatic diisocyanate used as a monomer for the synthesis of high-performance polymers, particularly polyurethanes and polyureas.[1] Polymers derived from 1,3-BIC exhibit distinct advantages over those based on aromatic isocyanates, including excellent light and UV stability, resistance to yellowing, and increased resistance to thermal and hydrolytic degradation.[1][2] These properties make them ideal for advanced applications in coatings, adhesives, medical devices, and drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers based on 1,3-BIC.

Application Note 1: Synthesis of Linear Polyurethanes

The synthesis of polyurethanes from 1,3-BIC is typically achieved through a polyaddition reaction with a polyol and a chain extender.[2] The process can be performed in one or two steps. The two-step, or prepolymer, method is often preferred as it allows for better control over the polymer structure and molecular weight. In the first step, an excess of 1,3-BIC is reacted with a long-chain polyol (e.g., poly(tetramethylene ether) glycol, PTMG) to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is reacted with a short-chain diol chain extender (e.g., 1,4-butanediol, BDO) to form the final high molecular weight polyurethane.[2] The final polymer's properties are determined by the ratio of these components, which create alternating hard and soft segments.[3]

Experimental Workflow: Two-Step Polyurethane Synthesis

G BIC This compound (Diisocyanate) Reactor1 Reaction Flask (N2 atmosphere, 75°C) BIC->Reactor1 Polyol Polyol (e.g., PTMG) (Soft Segment) Polyol->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer 2-3 hrs Reactor2 Reaction Flask (~60°C) Prepolymer->Reactor2 Cool & Transfer BDO Chain Extender (e.g., BDO) (Hard Segment) BDO->Reactor2 Polymer Final Polyurethane Elastomer Reactor2->Polymer 1-2 hrs G Start Synthesized Polyurethane Sample FTIR FTIR Spectroscopy Start->FTIR Primary Analysis Check1 Urethane Linkage Confirmed? FTIR->Check1 NMR NMR Spectroscopy Check2 Structure Verified? NMR->Check2 TGA Thermogravimetric Analysis (TGA) Check3 Thermal Stability Determined? TGA->Check3 DSC Differential Scanning Calorimetry (DSC) Check4 Phase Transitions Identified? DSC->Check4 Mech Mechanical Testing Report Final Characterization Report Mech->Report Check1->FTIR No, re-synthesize or adjust protocol Check1->NMR Yes Check2->TGA Yes Check3->DSC Yes Check4->Mech Yes

References

Application Notes and Protocols for the Thermal Analysis of Polyurethanes from 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyurethanes (PUs) synthesized from the cycloaliphatic diisocyanate 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) are gaining interest in various fields due to their excellent light stability, resistance to weathering, and good mechanical properties. Unlike their aromatic counterparts, PUs based on 1,3-BIC are less prone to yellowing upon exposure to UV radiation, making them suitable for coatings, adhesives, and elastomers where color stability is crucial. The thermal behavior of these materials is a critical determinant of their processing parameters and end-use performance. This document provides detailed application notes and experimental protocols for the thermal analysis of PUs derived from this compound using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Thermal Decomposition Behavior (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique to assess the thermal stability of polyurethanes. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of polyurethanes is a complex process, typically occurring in multiple steps corresponding to the decomposition of the hard and soft segments. For PUs based on 1,3-BIC, the hard segments are formed by the reaction of the diisocyanate with a chain extender (e.g., a short-chain diol), while the soft segments are typically composed of a long-chain polyol (e.g., poly(tetramethylene ether) glycol - PTMEG or polypropylene glycol - PPG).

Generally, the urethane linkages in the hard segments are less thermally stable and tend to decompose at lower temperatures compared to the polyol chains in the soft segments. Aliphatic and cycloaliphatic diisocyanate-based polyurethanes are known to possess greater resistance to thermal degradation compared to those based on aromatic isocyanates[1].

Expected Thermal Events
  • Initial Weight Loss (below 200°C): This is often attributed to the loss of residual solvents, moisture, or other volatile components.

  • Hard Segment Decomposition (approx. 250-350°C): This stage involves the breakdown of the urethane linkages.

  • Soft Segment Decomposition (approx. 350-450°C): This corresponds to the degradation of the polyol backbone.

  • Char Formation: A stable residue at high temperatures.

Quantitative TGA Data
ParameterValue (°C)Description
Td5% ~ 280 - 320Temperature at 5% weight loss, indicating the onset of significant decomposition.
Td10% ~ 300 - 340Temperature at 10% weight loss.
Tmax1 ~ 320 - 360Temperature of maximum decomposition rate for the first stage (hard segment).
Tmax2 ~ 380 - 430Temperature of maximum decomposition rate for the second stage (soft segment).
Char Residue @ 600°C ~ 1 - 5%Percentage of material remaining at 600°C.
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polyurethane sample based on this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • Polyurethane sample (film or powder), dried in a vacuum oven at 60°C for 24 hours.

  • High-purity nitrogen gas (or other inert gas).

  • Air or oxygen (for oxidative stability studies).

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the dried polyurethane sample into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature (TGA curve).

    • Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of weight loss.

    • Determine the onset of decomposition (Td5%), temperatures of maximum decomposition rates (Tmax), and the percentage of char residue.

Phase Transitions and Thermal History (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. For polyurethanes, DSC is crucial for determining the glass transition temperature (Tg) of the soft and sometimes hard segments, as well as any melting (Tm) or crystallization (Tc) events. The Tg of the soft segment is a key indicator of the phase separation between the hard and soft segments. A lower soft segment Tg generally suggests better phase separation.

Expected Thermal Events
  • Glass Transition of Soft Segment (Tg,ss): A step change in the baseline of the DSC curve, typically observed at sub-ambient temperatures.

  • Glass Transition of Hard Segment (Tg,hs): May be observed at higher temperatures, but is often broad and difficult to detect.

  • Melting of Soft Segment (Tm,ss): An endothermic peak if the polyol used can crystallize.

  • Melting of Hard Segment (Tm,hs): Endothermic peaks at higher temperatures related to the disruption of ordered hard segment domains.

Quantitative DSC Data

The following table presents typical DSC data for polyurethanes with cycloaliphatic hard segments. Note: As with the TGA data, specific values for 1,3-BIC based PUs are limited, and these values are for illustrative purposes.

ParameterValue (°C)Description
Tg,ss -30 to -60Glass transition temperature of the soft segment.
Tg,hs 50 to 100Glass transition temperature of the hard segment (if observable).
Tm,hs 150 to 220Melting temperature of hard segment domains.
ΔCp at Tg,ss 0.1 - 0.5 J/(g·°C)Change in heat capacity at the soft segment glass transition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperatures and other thermal transitions of a polyurethane sample based on this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • Polyurethane sample (film or powder), dried.

  • Aluminum DSC pans and lids.

  • High-purity nitrogen gas.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried polyurethane sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate at -80°C.

      • Ramp the temperature from -80°C to 250°C at a heating rate of 10°C/min. This scan is used to observe the thermal properties of the material in its "as-received" state and to erase its previous thermal history.

    • Cooling Scan:

      • Cool the sample from 250°C to -80°C at a cooling rate of 10°C/min.

    • Second Heating Scan:

      • Ramp the temperature from -80°C to 250°C at a heating rate of 10°C/min. This scan is typically used for data analysis as it provides information on the intrinsic thermal properties of the material after erasing the thermal history.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the second heating scan.

    • Identify and quantify any endothermic (melting) or exothermic (crystallization) peaks.

Viscoelastic Properties (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the mechanical properties of polymers as a function of temperature, time, and frequency. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. Tan delta, the ratio of the loss modulus to the storage modulus, is a measure of the material's damping properties.

Expected Viscoelastic Behavior
  • Glassy Region: At low temperatures, the polyurethane is in a glassy state and exhibits a high storage modulus.

  • Glass Transition Region: A significant drop in the storage modulus and a peak in the tan delta curve are observed, corresponding to the Tg of the soft segment.

  • Rubbery Plateau: Above the Tg, the material enters a rubbery state with a relatively stable, lower storage modulus.

  • Flow Region: At higher temperatures, the material begins to soften and flow, leading to a further decrease in the storage modulus.

Quantitative DMA Data

The following table provides representative DMA data for cycloaliphatic-based polyurethanes. Note: These values are illustrative due to the limited availability of specific data for 1,3-BIC based PUs.

ParameterValueDescription
Storage Modulus (E') @ 25°C 10 - 500 MPaA measure of the material's stiffness at room temperature.
Tg (from tan δ peak) -25 to -55 °CGlass transition temperature determined from the peak of the tan delta curve.
Storage Modulus (E') in Rubbery Plateau 1 - 50 MPaThe modulus of the material in its rubbery state.
Experimental Protocol: Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the viscoelastic properties of a polyurethane sample based on this compound as a function of temperature.

Instrumentation: A calibrated Dynamic Mechanical Analyzer with a suitable clamping system (e.g., tension film or single cantilever).

Materials:

  • Rectangular polyurethane film sample of uniform thickness (e.g., 20 mm length x 5 mm width x 0.5 mm thickness).

Procedure:

  • Sample Preparation: Cut a rectangular specimen from a polyurethane film with precise dimensions.

  • Instrument Setup:

    • Mount the sample in the appropriate clamps (e.g., tension mode).

    • Apply a small static force to keep the sample taut.

  • Test Parameters:

    • Frequency: 1 Hz.

    • Strain Amplitude: 0.1% (within the linear viscoelastic region).

    • Temperature Program: Ramp the temperature from -100°C to 200°C at a heating rate of 3°C/min.

  • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.

  • Data Analysis:

    • Plot E', E'', and tan δ versus temperature.

    • Determine the glass transition temperature (Tg) from the peak of the tan δ curve.

    • Analyze the storage modulus in the glassy and rubbery regions.

Diagrams

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation PU_Synthesis Polyurethane Synthesis (1,3-BIC + Polyol + Chain Extender) Drying Drying of PU Sample (Vacuum Oven) PU_Synthesis->Drying TGA TGA Analysis Drying->TGA 5-10 mg DSC DSC Analysis Drying->DSC 5-10 mg DMA DMA Analysis Drying->DMA Film Specimen Thermal_Stability Thermal Stability (Td5%, Tmax) TGA->Thermal_Stability Phase_Behavior Phase Behavior (Tg, Tm) DSC->Phase_Behavior Viscoelastic_Properties Viscoelastic Properties (E', E'', tan δ) DMA->Viscoelastic_Properties

Caption: Experimental workflow for the thermal analysis of polyurethanes.

Conclusion

The thermal analysis of polyurethanes derived from this compound is essential for understanding their structure-property relationships and for optimizing their processing and application performance. TGA, DSC, and DMA provide complementary information on the thermal stability, phase behavior, and viscoelastic properties of these materials. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to characterize these novel polyurethanes. Further research is encouraged to populate a detailed database of thermal properties for PUs based on 1,3-BIC with various polyols and chain extenders.

References

Application Notes and Protocols: Mechanical Properties of Elastomers from 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanical properties of polyurethane elastomers synthesized using 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC). Included are detailed experimental protocols for the synthesis and characterization of these materials, along with a summary of their key mechanical attributes. 1,3-BIC is an aliphatic diisocyanate that can be used to produce light-stable polyurethane elastomers with a range of desirable mechanical properties.[1]

Data Presentation: Mechanical Properties

The mechanical properties of polyurethane elastomers derived from bis(isocyanatomethyl)cyclohexane are influenced by the specific isomer (1,3- or 1,4-), the type of polyol, and the chain extender used in the synthesis. The following table summarizes typical mechanical properties for elastomers based on the closely related trans-1,4-bis(isocyanatomethyl)cyclohexane, which provides a strong indication of the performance that can be expected from 1,3-BIC based elastomers. These elastomers were synthesized using a polytetramethylene glycol (PTMEG) backbone and 1,4-butanediol as a curative.

Property95A Hardness85A Hardness80A Hardness72A Hardness
Tensile Strength (psi) 5900--3800
Tensile Strength (MPa) 40.7--26.2
Die C Tear (pli) 650---
Split Tear (pli) 250---
Bashore Rebound (%) 65---

Data adapted from elastomers based on trans-1,4-bis(isocyanatomethyl)cyclohexane.[2]

Experimental Protocols

Synthesis of Polyurethane Elastomer (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing polyurethane elastomers. This method allows for better control over the polymer structure and can lead to more reproducible results.[3]

Materials:

  • This compound (1,3-BIC)

  • Polyol (e.g., Polytetramethylene glycol (PTMEG), Poly(ε-caprolactone) (PCL))

  • Chain extender (e.g., 1,4-butanediol (BDO))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Dry nitrogen source

  • Anhydrous solvent (if required for viscosity control)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Nitrogen inlet/outlet

  • Vacuum oven

  • Molding press

Procedure:

  • Drying of Reagents: Dry the polyol and chain extender in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture.

  • Prepolymer Synthesis:

    • Set up the three-neck flask with the mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the flask with the desired amount of polyol.

    • Begin gentle stirring and nitrogen purge.

    • Slowly add a stoichiometric excess of 1,3-BIC to the flask. The reaction is exothermic, so monitor and control the temperature.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Heat the mixture to the desired reaction temperature (e.g., 75°C) and maintain for 2-3 hours.

    • Monitor the progress of the reaction by measuring the %NCO content via titration.

  • Chain Extension:

    • Once the theoretical %NCO of the prepolymer is reached, cool the mixture to approximately 60°C.

    • Slowly add the stoichiometric amount of the chain extender (1,4-butanediol) to the stirring prepolymer. A significant increase in viscosity will be observed.

    • Continue stirring for an additional 1-2 hours.

  • Casting and Curing:

    • Pour the resulting polymer into a pre-heated mold.

    • Cure the elastomer in an oven at a specified temperature and duration (e.g., 100°C for 16 hours).

    • After curing, allow the elastomer to cool to room temperature before demolding.

  • Post-Curing:

    • For optimal properties, post-cure the demolded elastomer for an extended period (e.g., 1-2 weeks) at ambient conditions.

Mechanical Property Testing

This test determines the tensile strength, elongation at break, and modulus of the elastomer.[1][4][5][6][7]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (optional, for precise strain measurement)

  • Die for cutting dumbbell-shaped specimens (e.g., Die C)

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the cured elastomer sheet using the die.

    • Ensure the specimens are free of nicks, cuts, or other defects.

    • Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.

  • Testing:

    • Set the grip separation on the UTM.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.

    • If using an extensometer, attach it to the specimen.

    • Set the crosshead speed (e.g., 500 mm/min).

    • Start the test and record the force and elongation data until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: The maximum stress (force per unit area) applied during the test.

    • Elongation at Break: The percentage increase in length at the point of rupture.

    • Modulus (at a specific elongation): The stress at a given elongation.

This test measures the indentation hardness of the elastomer.[8][9][10][11][12]

Equipment:

  • Shore A Durometer

  • Test stand (recommended for consistent pressure application)

Procedure:

  • Specimen Preparation:

    • Use a flat, smooth specimen with a minimum thickness of 6 mm. The specimen can be a single piece or stacked layers.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer perpendicular to the specimen surface.

    • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.

    • Read the hardness value from the dial or digital display within one second of firm contact.

    • Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average.

Visualizations

Polyurethane Synthesis Workflow

G cluster_prep Reagent Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Drying Drying of Polyol and Chain Extender Prepolymer Prepolymer Formation (1,3-BIC + Polyol + Catalyst) Drying->Prepolymer Chain_Extension Chain Extension (Prepolymer + Chain Extender) Prepolymer->Chain_Extension Casting Casting and Curing Chain_Extension->Casting Post_Curing Post-Curing Casting->Post_Curing

Caption: Workflow for Polyurethane Elastomer Synthesis.

Mechanical Testing Workflow

G cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis Cured_Elastomer Cured Elastomer Sheet Specimen_Cutting Specimen Cutting (e.g., Dumbbell Shape) Cured_Elastomer->Specimen_Cutting Tensile_Test Tensile Test (ASTM D412) Specimen_Cutting->Tensile_Test Hardness_Test Hardness Test (ASTM D2240) Specimen_Cutting->Hardness_Test Tensile_Data Tensile Strength, Elongation, Modulus Tensile_Test->Tensile_Data Hardness_Data Shore A Hardness Hardness_Test->Hardness_Data

Caption: Workflow for Mechanical Property Testing of Elastomers.

References

Application Notes and Protocols for NCO Content Titration in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the isocyanate (NCO) group content is a critical quality control parameter in the synthesis of polyurethanes.[1][2] This value is essential for ensuring the correct stoichiometric ratio of reactants, which directly influences the final properties of the polymer, such as hardness, flexibility, and durability.[1][3] The most common method for determining the NCO content is a back-titration method, often following standards such as ASTM D2572.[4][5][6][7][8] This method involves the reaction of the isocyanate groups with an excess of a standard solution of di-n-butylamine to form urea. The unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid.[9][10][11]

Principle of the Method

The fundamental principle of this titration method is a two-step chemical reaction:

  • Reaction of Isocyanate with Excess Amine: The isocyanate groups (-NCO) in the polyurethane prepolymer or monomer react with a known excess of di-n-butylamine ((CH₃CH₂CH₂CH₂)₂NH). This reaction is rapid and quantitative, forming a stable urea derivative.

    • R-NCO + (C₄H₉)₂NH → R-NH-CO-N(C₄H₉)₂

  • Back-Titration of Unreacted Amine: The excess, unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid (HCl).

    • (C₄H₉)₂NH + HCl → (C₄H₉)₂NH₂⁺Cl⁻

By determining the amount of unreacted di-n-butylamine, the amount that reacted with the isocyanate can be calculated, and subsequently, the percentage of NCO groups in the sample can be determined. A blank titration, without the sample, is performed to determine the initial amount of di-n-butylamine.[9][10]

Data Presentation

The following table summarizes the quantitative data that should be recorded during the NCO content titration:

ParameterSymbolUnitDescription
Sample WeightWgrams (g)The accurately weighed amount of the polyurethane sample.
Volume of HCl for BlankBmilliliters (mL)The volume of standardized HCl solution required to titrate the blank.
Volume of HCl for SampleSmilliliters (mL)The volume of standardized HCl solution required to titrate the sample.
Normality of HClNNormal (N)The concentration of the standardized hydrochloric acid solution.
Calculated %NCO %NCO % The final calculated percentage of isocyanate groups in the sample.

Experimental Protocols

This protocol is based on the widely accepted di-n-butylamine back-titration method.

1. Reagents and Materials

  • Di-n-butylamine Solution (in Toluene or other inert solvent): A standardized solution of approximately 0.1 N di-n-butylamine in anhydrous toluene or another suitable inert solvent.[11][12]

  • Standardized Hydrochloric Acid (HCl): A standardized solution of approximately 0.1 N hydrochloric acid, either aqueous or in a suitable solvent like isopropanol.[12][13]

  • Toluene (or other suitable solvent): Anhydrous grade, for dissolving the sample.[10]

  • Isopropanol: Reagent grade.

  • Indicator Solution: Bromophenol blue or another suitable indicator. Alternatively, a potentiometer can be used for a more precise endpoint determination.[9][13]

  • Erlenmeyer Flasks: 250 mL or 500 mL with stoppers.

  • Burette: 50 mL, calibrated.

  • Pipette: Volumetric pipettes (e.g., 25 mL or 50 mL).

  • Analytical Balance: Accurate to ±0.001 g.

  • Magnetic Stirrer and Stir Bars.

2. Safety Precautions

  • Isocyanates and their solvents are hazardous.[14] All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure all glassware is dry, as water will react with isocyanates and interfere with the results.[12][14]

3. Experimental Workflow Diagram

Caption: Workflow for NCO Content Titration.

4. Detailed Protocol

a. Blank Titration

  • Pipette exactly 25.0 mL of the di-n-butylamine solution into a clean, dry Erlenmeyer flask.

  • Add 50 mL of isopropanol and a few drops of the bromophenol blue indicator.

  • Titrate with the standardized 0.1 N HCl solution until the color changes from blue to a yellow-green endpoint.

  • Record the volume of HCl used as 'B'.

  • It is advisable to run the blank in duplicate or triplicate and use the average value.

b. Sample Titration

  • Accurately weigh, to the nearest 0.001 g, a sample of the polyurethane prepolymer into a clean, dry Erlenmeyer flask. The sample size should be chosen to consume a reasonable amount of the titrant (typically 1-5 grams).

  • Add a sufficient amount of anhydrous toluene (e.g., 25-50 mL) to completely dissolve the sample. Gentle swirling or magnetic stirring may be required.[10]

  • Carefully pipette exactly 25.0 mL of the di-n-butylamine solution into the flask containing the dissolved sample.

  • Stopper the flask and allow the reaction to proceed for a specified time, typically 15 minutes, with occasional swirling.[1][15]

  • After the reaction period, add 50 mL of isopropanol and a few drops of the bromophenol blue indicator.

  • Titrate the excess di-n-butylamine with the standardized 0.1 N HCl solution to the same yellow-green endpoint as the blank.[13]

  • Record the volume of HCl used as 'S'.

  • Perform the sample titration in duplicate or triplicate for accuracy.

5. Calculation of %NCO Content

The percentage of NCO groups in the sample is calculated using the following formula:

%NCO = [ (B - S) * N * 42.02 ] / W

Where:

  • B = Volume of HCl for the blank titration (mL)

  • S = Volume of HCl for the sample titration (mL)

  • N = Normality of the HCl solution (eq/L)

  • 42.02 = The molecular weight of the NCO group ( g/mol )

  • W = Weight of the sample (g)

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the back-titration method for determining NCO content.

NCO_Titration_Logic cluster_reactants Initial Reactants cluster_reaction Reaction Step cluster_products After Reaction cluster_titration Titration Step cluster_result Final Calculation NCO Isocyanate Groups (Unknown Amount) Reaction NCO + DBA -> Urea NCO->Reaction DBA_total Total Di-n-butylamine (Known Excess) DBA_total->Reaction DBA_reacted Reacted Di-n-butylamine (Calculated) DBA_total->DBA_reacted Difference Urea Urea Product Reaction->Urea DBA_excess Excess Di-n-butylamine (To be Determined) Reaction->DBA_excess Titration Excess DBA + HCl -> Salt DBA_excess->Titration Titration->DBA_reacted HCl Standardized HCl (Known Concentration) HCl->Titration NCO_determined Determined NCO Content DBA_reacted->NCO_determined Stoichiometry

Caption: Logical Flow of NCO Back-Titration.

References

Application Notes and Protocols for Catalyst Selection in the Polymerization of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC or H6XDI) is a cycloaliphatic diisocyanate that serves as a key monomer in the synthesis of high-performance polyurethanes (PUs).[1] Polyurethanes derived from 1,3-BIC exhibit excellent light and UV stability, making them ideal for applications where color stability and weather resistance are critical.[2] The selection of an appropriate catalyst is crucial for controlling the polymerization kinetics, pot life, and the final properties of the polyurethane material.[3] This document provides detailed application notes and protocols for the selection and use of catalysts in the polymerization of this compound with polyols.

The polymerization of isocyanates with alcohols to form urethanes can be catalyzed by a variety of compounds, primarily organometallic complexes and tertiary amines.[4][5] Organometallic catalysts, such as those based on tin, bismuth, and zinc, are highly effective for the gelation (urethane formation) reaction.[3] Tertiary amines can also catalyze the gelation reaction and are often used to balance the reaction profile, particularly in foam applications where the blowing reaction (isocyanate-water) also needs to be controlled.[6]

Catalyst Selection and Performance

The choice of catalyst significantly impacts the reaction kinetics, including gel time, tack-free time, and overall cure speed. The following tables summarize the performance of common catalysts in polyurethane systems. While direct comparative data for this compound under identical conditions is limited in publicly available literature, the following data from various polyurethane systems provide a strong indication of their relative activities.

Data Presentation

Table 1: Comparison of Common Organometallic Catalysts in a Model Polyurethane System

Catalyst TypeChemical NameRelative ActivityPot LifeKey Characteristics
Organotin Dibutyltin Dilaurate (DBTDL)HighShort to MediumHighly effective and widely used, but facing regulatory restrictions due to toxicity.[7]
Organobismuth Bismuth OctoateLow to MediumMedium to LongConsidered a non-toxic alternative to organotins; may require higher concentrations or temperatures.[8]
Organozinc Zinc OctoateLowLongOften used in combination with other catalysts; provides a long pot life and is suitable for high-temperature curing.[9]

Table 2: Influence of Catalyst Concentration on Gel Time

CatalystConcentration (% w/w)Gel Time (minutes)System Description
DBTDL0.01~180Polymeric MDI with Polypropylene Glycol
DBTDL0.05~60Polymeric MDI with Polypropylene Glycol
Bismuth Catalyst0.1~150Isophorone Diisocyanate with Polyether Polyol
Bismuth Catalyst0.2~90Isophorone Diisocyanate with Polyether Polyol

Note: Data is compiled from various sources and should be used as a general guide. Actual performance will vary depending on the specific polyol, NCO:OH ratio, temperature, and other formulation components.

Table 3: Comparison of Tertiary Amine Catalysts

CatalystPrimary FunctionRelative Gelling ActivityKey Characteristics
Triethylenediamine (TEDA/DABCO)GellingHighStrong, general-purpose gelling catalyst.
Dimethylcyclohexylamine (DMCHA)GellingMediumSterically hindered but a strong base, widely used in rigid foams.
Bis(dimethylaminoethyl)ether (BDMAEE)BlowingLowPrimarily a blowing catalyst, but has some gelling activity.

Experimental Protocols

Protocol 1: Screening of Catalysts for this compound Polymerization

This protocol outlines a procedure for comparing the catalytic activity of different catalysts in the reaction of this compound with a polyether polyol.

1. Materials:

  • This compound (1,3-BIC), >99% purity

  • Polyether polyol (e.g., Polytetramethylene ether glycol, PTMG, Mn = 1000 g/mol )

  • Catalysts: Dibutyltin dilaurate (DBTDL), Bismuth Octoate, Triethylenediamine (TEDA)

  • Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide)

  • Nitrogen gas (high purity)

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Syringes

  • FTIR spectrometer with an ATR probe (for kinetic monitoring) or titration equipment

3. Procedure:

  • Preparation:

    • Dry the polyol under vacuum at 80-90°C for at least 4 hours to remove moisture.

    • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

    • Prepare stock solutions of each catalyst in the anhydrous solvent at a known concentration (e.g., 1% w/v).

  • Reaction Setup:

    • Set up the three-neck flask with a mechanical stirrer, nitrogen inlet, and a septum for sampling.

    • Charge the flask with the dried polyol (e.g., 0.1 mol).

    • If using a solvent, add it to the flask and stir until the polyol is dissolved.

    • Maintain a constant temperature (e.g., 60°C) using the heating mantle.

  • Catalyst Addition:

    • Using a syringe, add a specific volume of the catalyst stock solution to the stirred polyol to achieve the desired catalyst loading (e.g., 0.05 wt% based on total reactants). Allow the mixture to equilibrate for 5 minutes.

  • Isocyanate Addition and Monitoring:

    • Rapidly add a stoichiometric amount of this compound (e.g., 0.1 mol for a 1:1 NCO:OH ratio) to the flask.

    • Start monitoring the reaction immediately.

      • FTIR Method: If using an in-situ FTIR probe, monitor the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.

      • Titration Method: At regular intervals, withdraw a small aliquot of the reaction mixture and quench it in a solution of excess di-n-butylamine in a dry solvent. Titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid to determine the remaining isocyanate concentration.

  • Data Analysis:

    • Plot the concentration of isocyanate groups versus time for each catalyst.

    • Determine the initial reaction rate and the time to reach a certain conversion (e.g., 95%) for each catalyst.

    • Determine the gel time by observing the point at which the mixture no longer flows.

Protocol 2: Preparation of a Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer from this compound using a prepolymer method.

1. Materials:

  • This compound (1,3-BIC)

  • Polyether polyol (e.g., PTMG, Mn = 2000 g/mol )

  • Chain extender (e.g., 1,4-Butanediol, BDO)

  • Catalyst (e.g., DBTDL, 0.02 wt%)

  • Nitrogen gas

2. Equipment:

  • Reaction kettle with mechanical stirrer, heating jacket, and vacuum connection

  • Degassing chamber

  • Casting mold

3. Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 90°C for 4 hours.

    • Charge the reaction kettle with the dried polyol.

    • Add this compound to achieve an NCO:OH molar ratio of 2:1.

    • Heat the mixture to 80°C under a nitrogen blanket with constant stirring.

    • Hold the temperature until the theoretical %NCO is reached (monitor by titration).

  • Chain Extension:

    • Cool the prepolymer to 60°C and degas under vacuum.

    • Add the catalyst to the prepolymer and mix thoroughly.

    • Slowly add the chain extender (1,4-Butanediol) with vigorous stirring. The amount of BDO should be calculated to react with the excess isocyanate groups.

    • Continue stirring for 5-10 minutes after the addition of the chain extender.

  • Casting and Curing:

    • Pour the mixture into a preheated mold.

    • Cure the cast elastomer in an oven at 100°C for 16-24 hours.

    • Post-cure at room temperature for 7 days before testing the mechanical properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_polyol Dry Polyol reaction_setup Set up Reaction Vessel prep_polyol->reaction_setup prep_bic Prepare 1,3-BIC add_bic Add 1,3-BIC prep_bic->add_bic prep_catalyst Prepare Catalyst Solutions add_catalyst Add Catalyst prep_catalyst->add_catalyst add_polyol Charge Polyol reaction_setup->add_polyol add_polyol->add_catalyst add_catalyst->add_bic monitor Monitor Reaction (FTIR/Titration) add_bic->monitor data_analysis Analyze Kinetic Data monitor->data_analysis gel_time Determine Gel Time monitor->gel_time polymer_characterization Characterize Polymer (GPC, DSC, etc.) data_analysis->polymer_characterization

Caption: Experimental workflow for catalyst screening.

catalyst_properties cluster_kinetics Reaction Kinetics cluster_properties Polymer Properties catalyst Catalyst Choice pot_life Pot Life catalyst->pot_life influences gel_time Gel Time catalyst->gel_time influences cure_speed Cure Speed catalyst->cure_speed influences mw Molecular Weight pot_life->mw pdi Polydispersity gel_time->pdi mechanical Mechanical Properties cure_speed->mechanical thermal Thermal Stability cure_speed->thermal

Caption: Relationship between catalyst choice and polymer properties.

References

Troubleshooting & Optimization

preventing gelation in polyurethane synthesis with aliphatic diisocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to gelation during polyurethane synthesis with aliphatic diisocyanates.

Troubleshooting Guide

This guide addresses specific issues that can lead to premature gelation and other related problems during your experiments.

Q1: My polyurethane reaction mixture gelled prematurely. What are the most common causes?

Premature gelation, the rapid and uncontrolled formation of a cross-linked polymer network, is a common issue in polyurethane synthesis. The primary causes often relate to reaction conditions and the purity of the reactants.

  • Moisture Contamination: Aliphatic diisocyanates are highly reactive with water.[1] Moisture in the polyols, solvents, or even from atmospheric humidity can lead to the formation of urea linkages and subsequently biuret cross-links, which can cause premature gelation.[2][3]

  • Excessive Reaction Temperature: High temperatures can accelerate side reactions, particularly the formation of allophanate and biuret cross-links, which significantly increase viscosity and lead to gelation.[3][4]

  • Incorrect Stoichiometry: An excessive amount of diisocyanate (a high NCO:OH ratio) provides more opportunities for side reactions like allophanate formation and trimerization to occur, increasing the likelihood of gelation.[4]

  • High Catalyst Concentration: Catalysts increase the rate of the urethane reaction but can also promote side reactions.[1] An overly high concentration of a catalyst, or the use of a non-selective catalyst, can accelerate cross-linking reactions to the point of gelation.[5][6]

  • High Functionality of Reactants: The use of polyols or isocyanates with a high average functionality (more than two reactive groups per molecule) will inherently lead to a more branched and cross-linked polymer network, increasing the risk of gelation.[3]

Q2: How can I systematically troubleshoot the cause of premature gelation in my synthesis?

A systematic approach is crucial to identifying the root cause of premature gelation. The following workflow can guide your investigation.

G start Premature Gelation Observed check_moisture Step 1: Verify Reactant Purity - Check moisture content of polyol/solvents (Karl Fischer). - Use fresh or properly stored diisocyanate. start->check_moisture check_stoichiometry Step 2: Review Stoichiometry - Recalculate NCO:OH ratio. - Verify accuracy of weighing and dispensing. check_moisture->check_stoichiometry If moisture is low check_temp Step 3: Monitor Reaction Temperature - Ensure temperature is within the recommended range. - Check for exothermic spikes. check_stoichiometry->check_temp If ratio is correct check_catalyst Step 4: Evaluate Catalyst System - Verify catalyst concentration. - Consider a more selective or delayed-action catalyst. check_temp->check_catalyst If temp is controlled result Identify and Rectify Cause check_catalyst->result If catalyst is appropriate

Caption: Troubleshooting workflow for diagnosing premature gelation.

Q3: My stoichiometry and conditions seem correct, but I still see gelation. What side reactions are responsible?

Even under seemingly ideal conditions, side reactions can occur, leading to cross-linking and gelation. The two most significant side reactions in this context are the formation of allophanate and biuret linkages.

  • Allophanate Formation: This occurs when an isocyanate group (-NCO) reacts with a urethane linkage. This reaction creates a branch point in the polymer chain, leading to a cross-linked network. Allophanate formation is thermally reversible and more likely to occur at elevated temperatures.[2][4]

  • Biuret Formation: This reaction happens when an isocyanate group reacts with a urea linkage. Urea linkages are formed when isocyanates react with water or amines.[2] The subsequent reaction with another isocyanate forms a biuret linkage, which is also a cross-linking point. Biuret formation is generally faster than allophanate formation.[4]

These reactions are particularly relevant when using an excess of isocyanate and at higher reaction temperatures.

G cluster_0 Allophanate Formation cluster_1 Biuret Formation isocyanate1 R-NCO (Isocyanate) allophanate R'-N(CO-NH-R)-CO-OR'' (Allophanate Cross-link) isocyanate1->allophanate urethane R'-NH-CO-OR'' (Urethane) urethane->allophanate isocyanate2 R-NCO (Isocyanate) biuret R'-N(CO-NH-R)-CO-NH-R'' (Biuret Cross-link) isocyanate2->biuret urea R'-NH-CO-NH-R'' (Urea) urea->biuret

Caption: Pathways for allophanate and biuret side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I effectively control moisture in my polyurethane synthesis?

Controlling moisture is critical to preventing the side reactions that lead to urea and biuret formation.[1]

  • Dry Reactants: Polyols can be dried under a vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove dissolved water.[7]

  • Use Dry Equipment: All glassware, reactors, and stirring equipment must be thoroughly dried in an oven and cooled in a desiccator before use.[7]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Moisture Scavengers: In some formulations, chemical moisture scavengers can be added to the polyol component to chemically remove trace amounts of water.[7]

Q2: What is the role of the catalyst, and how do I choose the right one to avoid gelation?

Catalysts are essential for controlling the reaction rate, but their selection and concentration are critical for avoiding premature gelation.[1][8] Catalysts can be broadly categorized into amine compounds and organometallic catalysts.

  • Selectivity: Different catalysts have different selectivities for the gelling reaction (isocyanate-polyol) versus the blowing reaction (isocyanate-water) or other side reactions.[5][6] For non-foaming applications, catalysts that are highly selective towards the urethane reaction, such as certain bismuth and zinc compounds, are preferred.[1]

  • Concentration: Use the lowest effective catalyst concentration. Start with the concentration recommended in the technical data sheet or literature and optimize from there. Over-catalysis is a common cause of reduced pot life and premature gelation.

  • Delayed Action Catalysts: Consider using delayed-action or heat-activated catalysts. These catalysts have low activity at room temperature, allowing for thorough mixing of components before the reaction rate significantly increases at a higher, controlled temperature.[5]

Q3: How does reaction temperature impact the risk of gelation?

Temperature is a critical parameter that must be carefully controlled. While higher temperatures increase the rate of the desired urethane formation, they can disproportionately accelerate side reactions.

  • General Principle: For every 10°C increase in temperature, the gel time can decrease by approximately half.[9]

  • Side Reactions: The formation of allophanate and biuret cross-links is significantly more pronounced at elevated temperatures (e.g., above 90-120°C).[4]

  • Exotherm Management: The reaction between isocyanates and polyols is exothermic.[1] In larger batches, this heat can accumulate, leading to a rapid temperature increase and runaway reaction (gelation). Ensure adequate heat dissipation through proper reactor design or cooling baths.

Table 1: Key Parameters Influencing Gelation
ParameterLow Gelation RiskHigh Gelation RiskRationale
Temperature Controlled, moderate (e.g., 60-80°C)Excessive, uncontrolled (>90°C)High temperatures favor allophanate/biuret side reactions.[4]
Moisture Content < 0.05% (500 ppm) in reactants> 0.1%Moisture leads to urea/biuret formation, causing cross-linking.[1][2]
NCO:OH Ratio 1.0 to 1.05> 1.1Excess isocyanate increases the probability of side reactions.[4]
Catalyst Conc. Low to moderate (per TDS)HighOver-catalysis accelerates all reactions, including cross-linking.[5]
Table 2: Common Catalyst Types and Characteristics
Catalyst TypeExamplesGeneral Characteristics
Organotin Dibutyltin Dilaurate (DBTDL)Very efficient for the urethane reaction, but can also promote side reactions at high temps.[1][6]
Bismuth/Zinc Bismuth Neodecanoate, Zinc OctoateOften used as alternatives to tin; can be highly selective towards the urethane reaction, reducing side reactions.[1][6]
Amine Tertiary Amines (e.g., DABCO)Generally strong catalysts, often used in foam applications to balance gel and blow reactions.[10] Can promote side reactions if not balanced correctly.

Experimental Protocols

Protocol 1: General Method for Lab-Scale Polyurethane Synthesis to Minimize Gelation Risk
  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Dry the polyol component under vacuum (e.g., <1 torr) at 80-100°C for 4-6 hours until the moisture content is below 0.05% as verified by Karl Fischer titration.

    • Ensure the aliphatic diisocyanate is fresh and has been stored under a nitrogen blanket.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., three-neck flask with mechanical stirrer, condenser, and nitrogen inlet).

    • Purge the entire system with dry nitrogen for at least 15-20 minutes.

  • Synthesis:

    • Charge the dried polyol to the reaction flask.

    • Begin stirring and gently heat the polyol to the target reaction temperature (e.g., 70°C) under a positive pressure of nitrogen.

    • If using a catalyst, add it to the polyol at this stage and mix until homogeneous.

    • Slowly add the stoichiometric amount of aliphatic diisocyanate dropwise via a syringe or dropping funnel over a period of 30-60 minutes.

    • Monitor the reaction temperature closely. Use a water bath to control any exotherm.

    • After the addition is complete, maintain the reaction at the set temperature, taking samples periodically to monitor the reaction progress (e.g., by titration of NCO content or viscosity measurement).

  • Completion:

    • Once the desired NCO content or viscosity is reached, cool the reaction to room temperature.

    • If creating a prepolymer, store the product in a sealed container under a nitrogen blanket.

References

troubleshooting incomplete polymerization in polyurethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete polymerization during polyurethane synthesis.

Troubleshooting Guides and FAQs

Issue 1: The final polyurethane product is sticky or tacky.

Q: Why is my polyurethane still tacky after the recommended curing time?

A: A tacky or sticky surface is a common indicator of incomplete curing.[1] The primary causes include environmental factors, incorrect stoichiometry, moisture contamination, or issues with the reactants themselves.[1]

Troubleshooting Steps:

  • Verify Environmental Conditions: Polyurethane curing is sensitive to temperature and humidity.[1] Ideal conditions are typically between 60-80°F (15-27°C) and 30-60% relative humidity.[1] High humidity can introduce moisture that reacts with isocyanates, leading to unwanted side reactions, while low temperatures can significantly slow down the curing process.[1][2][3] Move the curing setup to a controlled environment. Using a dehumidifier or fan can help improve air circulation and remove excess moisture.[1]

  • Check Stoichiometry: An imbalance in the isocyanate-to-polyol ratio (Isocyanate Index) can leave unreacted components, resulting in a sticky product.[1] Recalculate the required amounts of isocyanate and polyol based on their equivalent weights.

  • Ensure Dry Conditions: Both polyols and isocyanates are hygroscopic and can absorb atmospheric moisture.[1][2] This water reacts with isocyanates, disrupting the primary urethane reaction.[1] Degas the prepolymer under a vacuum to remove dissolved gases and moisture before mixing.[1] Purge storage containers with dry nitrogen to prevent moisture contamination.[1][2]

  • Review Reactant Integrity: Old or improperly stored polyurethane components may have degraded or absorbed moisture, leading to poor curing.[1] Moisture-contaminated isocyanates may appear cloudy or contain solid material.[2]

Issue 2: The polyurethane has poor mechanical properties (e.g., low tensile strength, cheesy appearance).

Q: My polyurethane product is weak and tears easily. What could be the cause?

A: Poor mechanical properties are a direct result of a flawed polymer network, which can stem from several underlying issues during synthesis.

Troubleshooting Steps:

  • Correct the Isocyanate Index: The stoichiometry of the reaction is critical. An excess of either isocyanate or polyol will result in a polymer with unreacted chain ends, leading to a lower molecular weight and, consequently, poor mechanical strength.[1] Lower stoichiometry can reduce resistance to flex fatigue and tearing.[1][4]

  • Eliminate Moisture Contamination: Moisture reacts with isocyanates, consuming them in a side reaction that forms urea linkages and CO2.[1][2] This not only disrupts the ideal polymer structure but can also introduce bubbles that compromise its structural integrity.[1][2] Ensure all reactants and equipment are thoroughly dry.[1]

  • Evaluate Catalyst System: The catalyst plays a crucial role in achieving complete polymerization.[5] If the catalyst is deactivated, used in the wrong concentration, or is inefficient, it can lead to incomplete network formation.[1] Some tin-based catalysts can become less active over time.[6]

  • Ensure Thorough Mixing: Inadequate mixing will leave areas in the elastomer that are rich in prepolymer or curative.[6] This leads to localized incorrect stoichiometry and results in problems with the physical properties of the final product.[6]

Issue 3: Unexpected foaming or lack of expected foaming occurs.

Q: My reaction produced foam, but it was not intended. How can I prevent this?

A: Unintended foaming is almost always caused by the reaction of isocyanates with water, which produces carbon dioxide gas.[2]

Troubleshooting Steps:

  • Dry Reactants and Equipment: The primary source of moisture is contamination in the polyol, isocyanate, or other additives.[1] Even residual moisture on reaction vessels or molds can be sufficient to cause bubbling.[1] Polyols can be dried under a vacuum at an elevated temperature.[1]

  • Use Moisture Scavengers: Adding moisture scavengers to the polyol component can help to chemically remove trace amounts of water.[2]

  • Work Under an Inert Atmosphere: Conducting the reaction under a dry nitrogen atmosphere can prevent the introduction of atmospheric moisture.[1]

Q: I am trying to make a polyurethane foam, but the expansion is poor.

A: Poor foam expansion is typically due to an issue with the blowing agent or the balance between the gelling and blowing reactions.

Troubleshooting Steps:

  • Check Blowing Agent Quantity: If using water as the blowing agent, there may not be enough to react with the isocyanate to produce the required volume of CO2.[1]

  • Optimize Catalyst Balance: The balance between the gelling reaction (urethane formation) and the blowing reaction (urea formation) is critical.[1] If the gelling reaction is too fast relative to the blowing reaction, the polymer network will build viscosity too quickly and restrict foam expansion.[1] Amine catalysts typically promote the blowing reaction, while metal catalysts promote the gelling reaction.[7][8]

Data Presentation

Table 1: Effect of Isocyanate Index on Polyurethane Properties

Isocyanate IndexStoichiometryExpected Effect on Mechanical PropertiesPotential Issues
< 1.0Excess Polyol (OH groups)Softer material, lower crosslink density, reduced compression set.[4]Lower resistance to flex fatigue and tearing.[1][4] Incomplete cure, tacky surface.[3]
1.0 - 1.05Stoichiometrically BalancedOptimal balance of properties for many systems.Sensitive to measurement inaccuracies.
> 1.05Excess Isocyanate (NCO groups)Harder, more rigid material. Higher flex fatigue resistance.[4] Increased crosslinking.[9]Can become brittle.[3] Unreacted isocyanate can post-react with atmospheric moisture.
Experimental Protocols

Protocol 1: Determination of Isocyanate (NCO) Content by Titration

This method determines the percentage of reactive isocyanate groups in a prepolymer or monomer.

Methodology:

  • Sample Preparation: Accurately weigh a specified amount of the isocyanate-containing sample into a dry Erlenmeyer flask.

  • Reaction: Add an excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The amine reacts with the isocyanate groups.

  • Titration: Allow the reaction to proceed for a specified time (e.g., 15 minutes). Titrate the excess, unreacted di-n-butylamine with a standardized solution of hydrochloric acid (HCl) to a bromophenol blue endpoint.

  • Blank Titration: Perform a blank titration using the same amount of di-n-butylamine solution but without the isocyanate sample.

  • Calculation: The %NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

    • V_blank = Volume of HCl for blank titration (mL)

    • V_sample = Volume of HCl for sample titration (mL)

    • N_HCl = Normality of the HCl solution

    • 4.202 = Milli-equivalent weight of NCO group * 100

    • W_sample = Weight of the sample (g)

Protocol 2: Stoichiometry Calculation for a Polyurethane System

This protocol outlines how to calculate the required amounts of isocyanate and polyol for a desired isocyanate index.

Methodology:

  • Determine Equivalent Weights:

    • Isocyanate Equivalent Weight (IEW): IEW = 4202 / %NCO

    • Polyol Equivalent Weight (PEW): PEW = 56100 / Hydroxyl Value (OHV)

      • The Hydroxyl Value is typically provided by the manufacturer or can be determined experimentally.

  • Calculate Parts by Weight (pbw): To achieve a specific Isocyanate Index (commonly 1.0 to 1.05), use the following ratio: pbw of Isocyanate = (pbw of Polyol / PEW) * IEW * Index

  • Example Calculation:

    • Assume: 100g of a polyol with a PEW of 250 g/eq.

    • An isocyanate with an IEW of 140 g/eq.

    • Desired Index = 1.05

    • pbw of Isocyanate = (100 / 250) * 140 * 1.05 = 58.8g

    • Therefore, 58.8g of isocyanate is required for every 100g of polyol.

Visualizations

Troubleshooting_Workflow Start Incomplete Polymerization (Tacky, Weak, etc.) Check_Stoichiometry Verify Stoichiometry (Isocyanate Index) Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Moisture Check for Moisture Contamination Moisture_OK System Dry? Check_Moisture->Moisture_OK Check_Catalyst Evaluate Catalyst Activity & Amount Catalyst_OK Catalyst Correct? Check_Catalyst->Catalyst_OK Check_Temp Verify Reaction & Curing Temperature Temp_OK Temperature Correct? Check_Temp->Temp_OK Check_Mixing Assess Mixing Procedure Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Stoichiometry_OK->Check_Moisture Yes Adjust_Stoichiometry Action: Recalculate & Remeasure Reactants Stoichiometry_OK->Adjust_Stoichiometry No Moisture_OK->Check_Catalyst Yes Dry_System Action: Dry Reactants, Solvents & Equipment Moisture_OK->Dry_System No Catalyst_OK->Check_Temp Yes Adjust_Catalyst Action: Check Catalyst Age, Adjust Concentration Catalyst_OK->Adjust_Catalyst No Temp_OK->Check_Mixing Yes Adjust_Temp Action: Adjust & Control Temperature Temp_OK->Adjust_Temp No Improve_Mixing Action: Increase Mix Time/ Shear, Degas Mixing_OK->Improve_Mixing No End Polymerization Complete Mixing_OK->End Yes Adjust_Stoichiometry->Check_Stoichiometry Dry_System->Check_Moisture Adjust_Catalyst->Check_Catalyst Adjust_Temp->Check_Temp Improve_Mixing->Check_Mixing

Caption: Troubleshooting workflow for incomplete polyurethane polymerization.

Reaction_Pathways cluster_reactants Reactants cluster_products Reaction Pathways Isocyanate Isocyanate (R-NCO) Urethane Desired Reaction: Polyurethane Isocyanate->Urethane Side_Reaction Side Reaction: CO₂ + Urea Linkage Isocyanate->Side_Reaction Polyol Polyol (R'-OH) Polyol->Urethane Water Water (H₂O) Water->Side_Reaction Polymer_Network Polymer_Network Urethane->Polymer_Network Forms Polymer Network (Good Properties) Defects Defects Side_Reaction->Defects Causes Foaming & Defects

Caption: Competing reactions in polyurethane synthesis.

Catalyst_Selection Start Application Type? Foam Foam Start->Foam Foaming System Elastomer Elastomer / Coating / Adhesive Start->Elastomer Non-Foaming System Balance_Reactions Need to balance gelling and blowing reactions Foam->Balance_Reactions Avoid_Foaming Strictly avoid reaction with water Elastomer->Avoid_Foaming Amine_Catalyst Use Amine Catalyst (Promotes NCO + H₂O) Balance_Reactions->Amine_Catalyst For Blowing Metal_Catalyst_Gel Use Metal Catalyst (Promotes NCO + OH) Balance_Reactions->Metal_Catalyst_Gel For Gelling Metal_Catalyst_Only Primarily use Metal Catalyst (e.g., Tin, Bismuth) Avoid_Foaming->Metal_Catalyst_Only

References

Technical Support Center: Managing Moisture Contamination in Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the high reactivity of isocyanates is a double-edged sword. While essential for forming crucial urethane linkages, this reactivity also makes them highly susceptible to moisture, leading to unwanted side reactions that can compromise experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and manage moisture contamination in your isocyanate reactions.

Troubleshooting Guide

Low product yield, the formation of insoluble white precipitates, and unexpected gas evolution are common indicators of moisture contamination. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low or No Yield of the Desired Urethane Product

  • Possible Cause: Moisture in the reaction solvent is a primary culprit. Many common organic solvents readily absorb water from the atmosphere.[1][2] Another potential source is residual water in the starting materials, other than the isocyanate itself.[1] Furthermore, reactions exposed to the atmosphere can absorb moisture, and the isocyanate reagent itself might be contaminated if stored improperly.[1]

  • Recommended Solution: Ensure all solvents are rigorously dried before use. Refer to Table 1 for recommended drying agents and their effectiveness. All starting materials should be dried, either under a vacuum or through azeotropic distillation where appropriate.[1] It is crucial to conduct all reactions under a dry, inert atmosphere, such as nitrogen or argon.[1][3] Visually inspect the isocyanate reagent for any cloudiness or solid precipitates, which could indicate degradation.[1][4] If contamination is suspected, it is best to use a fresh, unopened bottle.[1]

Issue 2: Formation of a White, Insoluble Precipitate

  • Possible Cause: The formation of a white precipitate is a tell-tale sign of urea byproduct formation.[2] This occurs when isocyanates react with water to form an amine, which then rapidly reacts with another isocyanate molecule.[2][5][6]

  • Recommended Solution: The presence of this precipitate confirms moisture contamination. It is essential to review and improve all drying procedures for solvents, reagents, and glassware.[7] Implementing and maintaining a robust inert atmosphere throughout the experiment is critical to prevent atmospheric moisture from entering the reaction vessel.[3][8][9]

Issue 3: Unexpected Gas Evolution (Foaming or Bubbling)

  • Possible Cause: The reaction of isocyanates with water produces carbon dioxide gas as a byproduct.[2][5][10][11] This is a direct indication of moisture contamination.[1]

  • Recommended Solution: This is a strong indicator of significant water contamination. Immediately ensure the reaction vessel is not sealed to prevent a dangerous buildup of pressure.[2] For future experiments, meticulously follow protocols for drying all components and for working under an inert atmosphere.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are isocyanate reactions so sensitive to moisture?

A1: Isocyanates possess a highly electrophilic carbon atom in the -NCO group, making them very reactive towards nucleophiles, including compounds with active hydrogen atoms like water.[2] Water reacts with an isocyanate to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][5][6] This newly formed amine is highly nucleophilic and readily attacks another isocyanate molecule to form a stable, and often insoluble, disubstituted urea.[2] This two-step reaction consumes two equivalents of isocyanate for every mole of water, significantly reducing the yield of the desired product.[2]

Q2: What are the primary sources of moisture in a reaction?

A2: Moisture can be introduced from several sources:

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air.[2][12]

  • Reagents: Starting materials, especially hygroscopic ones like polyols, can contain significant amounts of absorbed water.[2][11][12]

  • Atmosphere: Performing reactions open to the atmosphere, particularly on humid days, allows for the direct absorption of airborne moisture.[1][2]

  • Glassware: The surfaces of glassware can adsorb a thin film of moisture.[7]

Q3: How can I effectively dry my solvents?

A3: The choice of drying agent depends on the solvent. For common solvents used in isocyanate chemistry like THF, toluene, and DMF, molecular sieves (3Å or 4Å) are an excellent choice.[1] Other methods include distillation from appropriate drying agents. For extremely sensitive reactions, a combination of pre-drying with a less reactive agent followed by distillation from a more reactive one (e.g., sodium/benzophenone for THF) is recommended.[2]

Q4: How can I determine the moisture content of my solvents and reagents?

A4: The most accurate and widely used method for quantifying water content in solvents and reagents is Karl Fischer titration.[1] This technique can precisely determine water content down to the parts-per-million (ppm) level.

Q5: How can I monitor my reaction for the presence of moisture-related side products?

A5: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring.[1] You can track the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of urethane and urea carbonyl peaks. The formation of urea can be identified by its distinct carbonyl stretch.[1]

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents

SolventDrying AgentResidual Water Content (ppm)Reference
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v, 120h)8.2[13]
Tetrahydrofuran (THF)Neutral Alumina (column)<10[13]
Toluene3Å Molecular Sieves (10% m/v, 72h)~15[13]
Dichloromethane (DCM)Calcium Hydride (CaH₂) (reflux)~13[13]
Methanol3Å Molecular Sieves (20% m/v, 120h)~10[13]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Isocyanate Reaction under an Inert Atmosphere

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for a minimum of 4 hours, or flame-dry under vacuum immediately before use.[1][7]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).[1] This can be achieved using a Schlenk line or a balloon filled with the inert gas.[3][14]

  • Solvent and Reagent Addition: Add the anhydrous solvent and any non-isocyanate reagents to the reaction flask via a dry syringe or cannula under a positive flow of inert gas.[1][8]

  • Isocyanate Addition: Add the isocyanate dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.[1]

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques such as TLC or in-situ FTIR.[1]

  • Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a suitable reagent (e.g., methanol) before exposing the reaction mixture to the atmosphere.[1]

Protocol 2: Determination of Water Content using Karl Fischer Titration

  • Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be conditioned to a dry state before introducing the sample.[1]

  • Solvent Blank: Titrate a known volume of the Karl Fischer solvent to determine the background water content.[1]

  • Sample Analysis: Accurately weigh or measure a sample of the solvent or reagent to be tested and inject it into the titration cell.

  • Titration: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or as a percentage.

Visualizations

Isocyanate_Water_Reaction Isocyanate Isocyanate (R-N=C=O) CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + H₂O Water Water (H₂O) Water->CarbamicAcid Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Disubstituted Urea (Insoluble Precipitate) Amine->Urea + Isocyanate Isocyanate2 Isocyanate (R-N=C=O) Isocyanate2->Urea Experimental_Workflow Start Start DryGlassware Oven/Flame Dry Glassware Start->DryGlassware Assemble Assemble Hot Glassware Under Inert Gas (N₂/Ar) DryGlassware->Assemble AddSolventReagents Add Dried Solvent & Reagents via Syringe/Cannula Assemble->AddSolventReagents DrySolvents Prepare Anhydrous Solvents (e.g., via Molecular Sieves) DrySolvents->AddSolventReagents AddIsocyanate Add Isocyanate Dropwise AddSolventReagents->AddIsocyanate RunReaction Run Reaction at Desired Temperature AddIsocyanate->RunReaction Monitor Monitor Progress (TLC/FTIR) RunReaction->Monitor Quench Quench Reaction (e.g., with Methanol) Monitor->Quench Workup Aqueous Work-up & Purification Quench->Workup End End Workup->End Troubleshooting_Flowchart Problem Poor Yield / Precipitate / Foaming? CheckSolvents Are Solvents Anhydrous? Problem->CheckSolvents Yes DrySolvents Action: Dry Solvents Rigorously (See Protocol/Table 1) CheckSolvents->DrySolvents No CheckReagents Are Reagents Dry? CheckSolvents->CheckReagents Yes DrySolvents->CheckReagents DryReagents Action: Dry Reagents (Vacuum / Azeotrope) CheckReagents->DryReagents No CheckAtmosphere Is Inert Atmosphere Secure? CheckReagents->CheckAtmosphere Yes DryReagents->CheckAtmosphere ImproveAtmosphere Action: Improve Inert Technique (See Protocol 1) CheckAtmosphere->ImproveAtmosphere No CheckGlassware Is Glassware Properly Dried? CheckAtmosphere->CheckGlassware Yes ImproveAtmosphere->CheckGlassware DryGlassware Action: Oven/Flame Dry Glassware Thoroughly CheckGlassware->DryGlassware No Success Problem Resolved CheckGlassware->Success Yes DryGlassware->Success

References

Technical Support Center: Polymerization of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the polymerization of 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC).

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound, their probable causes, and recommended solutions.

Issue 1: Premature Gelation or Insoluble Product Formation

Q: My reaction mixture turned into an insoluble gel much earlier than expected. What could be the cause?

A: Premature gelation is a common issue in polyurethane synthesis and is typically caused by excessive cross-linking. The primary culprits are unintended side reactions that increase the functionality of the reactants.

Possible Causes and Solutions:

CauseRecommended Action
Excessive Reaction Temperature High temperatures (>110-120°C) can promote allophanate and biuret formation, which are cross-linking reactions.[1][2] Maintain the reaction temperature within the recommended range, typically between 50°C and 80°C.[2]
Moisture Contamination Water reacts with two isocyanate molecules to form a urea linkage, which can further react with another isocyanate to form a biuret crosslink.[2] This effectively increases the functionality of the system. Ensure all reactants (polyols, solvents) and glassware are rigorously dried before use.[3] Conduct the reaction under an inert atmosphere (e.g., dry nitrogen).[3]
High Catalyst Concentration An overly high concentration of certain catalysts can accelerate side reactions, particularly trimerization, leading to gelation.[2][4] Optimize the catalyst concentration through preliminary experiments.
Incorrect Stoichiometry (NCO:OH Ratio) An excessively high isocyanate index can lead to a higher concentration of unreacted isocyanate groups, increasing the likelihood of side reactions like allophanate formation and trimerization.[5] Carefully calculate and control the stoichiometry of your reactants.
High Functionality Reactants If your polyol or chain extender has an average functionality greater than two, cross-linking is expected. For linear polyurethanes, ensure you are using diols and diisocyanates.[2][4]

Troubleshooting Workflow for Premature Gelation:

Gelation_Troubleshooting start Problem: Premature Gelation check_temp Was reaction temperature > 110°C? start->check_temp check_moisture Were reactants and glassware thoroughly dried? check_temp->check_moisture No solution_temp Solution: Lower reaction temperature to 50-80°C. check_temp->solution_temp Yes check_catalyst Was catalyst concentration optimized? check_moisture->check_catalyst Yes solution_moisture Solution: Dry all components and use an inert atmosphere. check_moisture->solution_moisture No check_stoichiometry Was the NCO:OH ratio correct? check_catalyst->check_stoichiometry Yes solution_catalyst Solution: Reduce catalyst concentration. check_catalyst->solution_catalyst No check_functionality Are you using reactants with functionality > 2? check_stoichiometry->check_functionality Yes solution_stoichiometry Solution: Recalculate and verify stoichiometry. check_stoichiometry->solution_stoichiometry No solution_functionality Solution: Use difunctional monomers for a linear polymer. check_functionality->solution_functionality Yes

Troubleshooting workflow for premature gelation.
Issue 2: Low Molecular Weight or Incomplete Polymerization

Q: The final polymer has a low molecular weight and poor mechanical properties. What went wrong?

A: Low molecular weight is indicative of an incomplete reaction or the presence of chain-terminating species.

Possible Causes and Solutions:

CauseRecommended Action
Moisture Contamination Water reacts with isocyanates to form amines, which then react to form ureas. This disrupts the intended polyurethane reaction and can consume isocyanate groups, leading to an imbalance in stoichiometry and chain termination.[3] Dry all reactants and solvents thoroughly.[3] Consider using moisture scavengers.[3]
Incorrect Stoichiometry (NCO:OH Ratio) An imbalance in the isocyanate-to-polyol ratio will leave unreacted components, resulting in a lower molecular weight polymer.[5] Precisely calculate the required amounts of isocyanate and polyol based on their equivalent weights. Titration methods can be used to determine the exact %NCO of the isocyanate and the hydroxyl value of the polyol.
Insufficient or Inactive Catalyst Many isocyanate reactions require a catalyst to proceed at a reasonable rate.[5] If the catalyst is inactive or used at too low a concentration, the reaction may not go to completion. Ensure the catalyst is fresh and active, and optimize its concentration.[5]
Low Reaction Temperature or Time Polymerization may be slow at lower temperatures, and insufficient reaction time will lead to incomplete conversion. Adhere to the recommended reaction temperature and monitor the reaction's progress until completion (e.g., via FTIR by observing the disappearance of the NCO peak).[2]
Impurities in Reactants Impurities with active hydrogens (e.g., monofunctional alcohols or amines) can act as chain terminators. Use high-purity reactants.
Issue 3: Discoloration of the Final Polymer

Q: The polyurethane product is yellow, even though I used an aliphatic isocyanate. Why is this happening?

A: While polyurethanes based on 1,3-BIC are known for their excellent resistance to yellowing from UV exposure, discoloration can still occur due to issues during synthesis.[2]

Possible Causes and Solutions:

CauseRecommended Action
Oxidation High temperatures during synthesis or processing can cause oxidation, leading to discoloration.[2] Blanketing the reaction with an inert gas like nitrogen or argon can prevent this.[2]
Catalyst Type Certain amine catalysts can contribute to yellowing over time.[2] If color is critical, consider using organometallic catalysts such as those based on bismuth or zinc.[2]
Impurities in Reactants Impurities in the polyol or other additives can sometimes lead to discoloration.[2] Use high-purity, stabilized grades of reactants.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The main side reactions are:

  • Reaction with Water (Hydrolysis): The isocyanate group (-NCO) is highly reactive with water. This reaction forms an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a urea linkage. This is often a major issue, as it consumes isocyanate, disrupts stoichiometry, and can cause foaming due to CO2 release.[3]

  • Trimerization: In the presence of certain catalysts (especially strong bases) and at elevated temperatures, three isocyanate groups can react to form a highly stable isocyanurate ring. This leads to a highly cross-linked network.[4]

  • Allophanate and Biuret Formation: At temperatures generally above 110-120°C, unreacted isocyanate groups can react with previously formed urethane or urea linkages to create allophanate or biuret bonds, respectively.[1] These reactions act as cross-linking points.

Q2: What is the ideal temperature range for the polymerization of 1,3-BIC?

A2: A typical temperature range is between 50°C and 80°C.[2] Temperatures above 110-120°C should generally be avoided as they significantly promote the formation of allophanate and biuret side products, which can lead to unwanted branching and gelation.[1][2]

Q3: Which catalysts are recommended for the polymerization of 1,3-BIC with polyols?

A3: Common catalysts for polyurethane formation include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[5] For 1,3-BIC, where color stability may be important, organometallic catalysts based on bismuth or zinc can be good alternatives to some amine catalysts that may cause yellowing.[2] It's crucial to select a catalyst that favors urethane formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some other strong base catalysts.[5]

Q4: How can I monitor the progress of my polymerization reaction?

A4: The most common method is Fourier-Transform Infrared (FTIR) spectroscopy. The isocyanate group has a strong, sharp absorption peak around 2250-2270 cm⁻¹.[6] By monitoring the disappearance of this peak over time, you can track the consumption of the isocyanate and determine when the reaction is complete.[6] Another method is to take small samples from the reaction mixture and determine the remaining %NCO content via titration with a standard solution of di-n-butylamine.[7]

Experimental Protocols

Protocol 1: Drying of Polyols and Solvents

Objective: To remove residual water from polyols and solvents to prevent side reactions with isocyanates.

Method 1: Vacuum Drying (for Polyols)

  • Place the polyol in a round-bottom flask.

  • Heat the polyol to 80-120°C under vacuum for at least 4 hours.[2][3]

  • Cool the polyol to the reaction temperature under an inert atmosphere (e.g., nitrogen) before use.

Method 2: Molecular Sieves (for Solvents)

  • Activate 3Å molecular sieves by heating them in an oven at 300°C for at least 3 hours.

  • Allow the sieves to cool in a desiccator.

  • Add the activated sieves to the solvent and allow it to stand for at least 24 hours before use.

Protocol 2: General Procedure for Polyurethane Synthesis from 1,3-BIC and a Polyol

Objective: To synthesize a linear polyurethane via a two-step prepolymer method.

Materials:

  • This compound (1,3-BIC)

  • Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry solvent (e.g., Dimethylacetamide - DMAc), if required

Procedure:

  • Drying: Dry the PTMG and BDO under vacuum at 80-90°C for at least 4 hours.[2] Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[2]

  • Prepolymer Synthesis:

    • Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the flask with PTMG (e.g., 0.1 mol) and DBTDL catalyst (e.g., 0.01-0.05 wt%).[2]

    • Heat the mixture to 75°C with stirring.

    • Slowly add 1,3-BIC (e.g., 0.2 mol, for a 2:1 NCO:OH ratio) to the flask. The reaction is exothermic; control the temperature.[2]

    • Allow the reaction to proceed at 75°C for 2-3 hours to form the NCO-terminated prepolymer.[2]

    • Monitor the reaction by determining the %NCO content via titration until it reaches the theoretical value.

  • Chain Extension:

    • Cool the prepolymer to ~60°C.

    • Slowly add the stoichiometric amount of the chain extender, 1,4-butanediol (e.g., ~0.1 mol), to the stirring prepolymer. A significant increase in viscosity will be observed.

    • If the mixture becomes too viscous, add dry solvent to maintain stirrability.

    • Continue stirring for an additional 1-2 hours to complete the polymerization.

  • Characterization:

    • FTIR: Confirm the disappearance of the NCO peak around 2270 cm⁻¹.

    • GPC: Determine the molecular weight and polydispersity of the final polymer.

Protocol 3: FTIR Analysis for Identification of Side Products

Objective: To identify the presence of common side products in the polyurethane matrix using FTIR spectroscopy.

Procedure:

  • Acquire an FTIR spectrum of the polymer sample.

  • Analyze the spectrum for the characteristic absorption bands of side products:

Functional GroupCharacteristic Peak(s) (cm⁻¹)Notes
Isocyanurate (Trimer) ~1700-1715 (C=O stretch), ~1410-1420The isocyanurate carbonyl peak is often sharp.
Allophanate ~1720-1730 (C=O stretch), ~1230-1250The allophanate C=O peak is at a slightly higher wavenumber than the urethane C=O.
Biuret ~1680-1700 (C=O stretch)The biuret carbonyl peak is at a lower wavenumber than the urethane C=O.
Urea ~1640-1660 (Amide I, C=O stretch), ~1550-1570 (Amide II, N-H bend)Indicates reaction with water.

Visualizing Reaction Pathways

The following diagrams illustrate the desired urethane formation and the primary side reactions.

Desired Urethane Formation:

Urethane_Formation Isocyanate R-NCO (1,3-BIC) Urethane R-NH-CO-OR' (Polyurethane) Isocyanate->Urethane Polyol R'-OH (Polyol) Polyol->Urethane

Desired reaction pathway to polyurethane.

Common Side Reaction Pathways:

Side_Reactions cluster_0 Hydrolysis Pathway cluster_1 Trimerization Pathway cluster_2 Allophanate/Biuret Pathway Isocyanate1 R-NCO Amine R-NH₂ Isocyanate1->Amine Water H₂O Water->Amine Urea R-NH-CO-NH-R (Urea Linkage) Amine->Urea Isocyanate2 R-NCO Isocyanate2->Urea Isocyanate3 3 R-NCO Isocyanurate Isocyanurate Ring (Trimer) Isocyanate3->Isocyanurate Catalyst, Heat Isocyanate4 R-NCO Allophanate Allophanate (Crosslink) Isocyanate4->Allophanate >110°C Biuret Biuret (Crosslink) Isocyanate4->Biuret >110°C Urethane Urethane Linkage Urethane->Allophanate Urea_link Urea Linkage Urea_link->Biuret

References

Technical Support Center: Optimization of Curing Conditions for 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) Based Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) based adhesives.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,3-BIC) and why is it used in adhesives?

A1: this compound is a cycloaliphatic diisocyanate.[1][2] Adhesives based on 1,3-BIC are known for their excellent thermal stability, chemical resistance, and strong adhesion.[1] Its aliphatic nature also imparts good UV stability and resistance to yellowing, making it suitable for applications where optical clarity is important.

Q2: What is the basic curing mechanism for 1,3-BIC based adhesives?

A2: The curing of 1,3-BIC adhesives typically involves the reaction of its isocyanate (-NCO) groups with a co-reactant containing active hydrogen atoms, most commonly a polyol (containing hydroxyl, -OH, groups) to form a polyurethane network. Another common mechanism is moisture curing, where the isocyanate groups react with ambient moisture (H₂O) to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group, leading to the formation of a polyurea network.[3][4][5]

Q3: What are the key factors influencing the curing of 1,3-BIC adhesives?

A3: The primary factors that control the curing process are:

  • Temperature: Higher temperatures generally accelerate the curing reaction.[6]

  • Moisture/Humidity: For moisture-cured systems, the level of humidity is critical for the reaction to proceed.[4]

  • Catalyst: The type and concentration of the catalyst can significantly increase the rate of the isocyanate-polyol or isocyanate-water reaction.[7]

  • NCO:OH Ratio: In two-component systems, the stoichiometric ratio of isocyanate groups to hydroxyl groups affects the final properties of the cured adhesive.

Q4: Can I use 1,3-BIC for UV-curable adhesives?

A4: Yes, this compound can be used as a cross-linking agent in the formulation of UV-curable adhesives, often in combination with other monomers and photoinitiators.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Curing Low Ambient Temperature: The reaction rate is too slow.Increase the ambient temperature to the recommended range (typically 20-25°C) or apply controlled heat. Consider a post-cure at an elevated temperature.[6]
Insufficient Moisture (for moisture-cured systems): Low relative humidity is limiting the reaction.Increase the relative humidity in the curing environment. For non-sensitive substrates, a light mist of water can be applied.
Incorrect Catalyst Concentration: The catalyst level may be too low or the catalyst may be inactive.Verify the catalyst type and concentration. Consider using a more active catalyst if faster curing is required.
Inhibition by Substrate: Acidic or basic contaminants on the substrate surface can interfere with the curing reaction.Ensure substrates are properly cleaned and neutralized before adhesive application.
Adhesive is Tacky or Soft After Curing Off-Ratio Mixing (for two-component systems): An incorrect ratio of isocyanate to polyol was used.Carefully verify and control the mix ratio according to the technical data sheet. Ensure thorough mixing of the components.
Moisture Contamination of Polyol Component: Water in the polyol component can lead to excessive CO₂ formation, resulting in a foamed, weaker adhesive.Use dried polyols and protect them from atmospheric moisture.
Low Crosslink Density: Curing at too low a temperature can result in an incomplete reaction network.Implement a post-curing step at an elevated temperature to drive the reaction to completion.
Poor Adhesion to Substrate Surface Contamination: The substrate may have oils, grease, dust, or mold release agents on the surface.Thoroughly clean and degrease the substrate surface before applying the adhesive.
Low Surface Energy of Substrate: Some plastics have very low surface energy, making them difficult to bond.Consider surface treatments such as corona, plasma, or chemical primers to increase the surface energy of the substrate.
Poor Wetting: The viscosity of the adhesive may be too high to properly wet the substrate surface.Gently warm the adhesive or substrate to reduce viscosity and improve flow.
Bubbles or Voids in the Bond Line Reaction with Moisture: Trapped moisture on the substrate or in the components reacts with isocyanate to produce CO₂ gas.Ensure all components and substrates are dry. Consider using a moisture scavenger in the formulation.
Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the adhesive.Mix the components carefully to avoid introducing air. Consider degassing the mixed adhesive under vacuum before application.
Brittle Adhesive High Crosslink Density: An excessively high curing temperature or a high NCO:OH ratio can lead to a very rigid, brittle polymer network.Optimize the NCO:OH ratio and the curing temperature to achieve the desired balance of stiffness and flexibility.
Inappropriate Polyol: The choice of polyol (e.g., short-chain diols) can significantly impact the flexibility of the final adhesive.Select a polyol with a higher molecular weight or a more flexible backbone.

Data Presentation

Table 1: Effect of Temperature on Curing Time for a Generic 1,3-BIC/Polyol System
Curing Temperature (°C)Relative Humidity (%)Catalyst Concentration (phr*)Tack-Free Time (hours)Full Cure Time (days)
15500.11210
25500.167
40500.123
60500.10.51

*phr: parts per hundred resin Note: Data is illustrative and will vary depending on the specific polyol, catalyst, and other additives used in the formulation.

Table 2: Influence of Catalyst Type on Curing Profile at 25°C / 50% RH
Catalyst TypeCatalyst Concentration (phr)Pot Life (minutes)Tack-Free Time (hours)
None0> 240> 24
Amine-based (e.g., DABCO)0.2608
Tin-based (e.g., DBTDL)0.05304
Bismuth-based0.1456

Note: Pot life and tack-free time are highly formulation-dependent. This table provides a general comparison of catalyst activity.

Experimental Protocols

Protocol 1: Preparation and Curing of a Two-Component 1,3-BIC Adhesive for Testing
  • Materials and Equipment:

    • This compound (1,3-BIC)

    • Polyol (e.g., polypropylene glycol, polyester polyol)

    • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

    • Moisture-free container for mixing

    • Vacuum desiccator

    • Mechanical stirrer

    • Substrates for bonding (e.g., aluminum, polycarbonate coupons)

    • Controlled temperature and humidity chamber

  • Procedure:

    • Dry the polyol under vacuum at 80°C for 4 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.

    • Prepare the substrates by cleaning with a suitable solvent (e.g., acetone, isopropanol) to remove any surface contaminants.

    • In the moisture-free container, weigh the desired amount of the dried polyol.

    • Add the specified amount of catalyst to the polyol and mix thoroughly with the mechanical stirrer at a low speed to avoid introducing air bubbles.

    • Calculate and weigh the required amount of 1,3-BIC to achieve the desired NCO:OH stoichiometric ratio.

    • Add the 1,3-BIC to the polyol/catalyst mixture and immediately start mixing. Continue mixing for 2-3 minutes until the mixture is homogeneous. If necessary, degas the mixture under vacuum for 5-10 minutes to remove any entrapped air.

    • Apply a uniform layer of the mixed adhesive to one of the prepared substrates.

    • Join the second substrate to form the desired joint configuration (e.g., lap shear).

    • Place the assembled joint in the controlled temperature and humidity chamber and allow it to cure for the specified time.

Protocol 2: Monitoring Curing Progress using FT-IR Spectroscopy
  • Objective: To determine the rate of reaction by monitoring the disappearance of the isocyanate peak.

  • Procedure:

    • Prepare the adhesive mixture as described in Protocol 1.

    • Immediately after mixing, place a small drop of the liquid adhesive between two KBr or NaCl salt plates.

    • Place the salt plates in the sample holder of an FT-IR spectrometer.

    • Acquire spectra at regular time intervals (e.g., every 5 minutes).

    • Monitor the intensity of the characteristic isocyanate (-NCO) peak at approximately 2260-2275 cm⁻¹.

    • The degree of cure can be estimated by the decrease in the area of the isocyanate peak over time relative to a reference peak that does not change during the reaction.

Visualizations

Curing_Workflow Experimental Workflow for 1,3-BIC Adhesive Curing and Testing cluster_prep Preparation cluster_mixing Mixing cluster_application Application & Curing cluster_testing Testing & Analysis A Dry Polyol C Weigh Components (Polyol, Catalyst, 1,3-BIC) A->C B Prepare Substrates G Apply Adhesive to Substrate B->G D Mix Polyol and Catalyst C->D E Add 1,3-BIC and Mix D->E F Degas Mixture (Optional) E->F F->G H Assemble Joint G->H I Cure under Controlled Temperature & Humidity H->I J Mechanical Testing (e.g., Lap Shear) I->J K Spectroscopic Analysis (e.g., FT-IR) I->K Curing_Troubleshooting Troubleshooting Logic for Slow or Incomplete Curing cluster_checks Initial Checks cluster_solutions Solutions Start Problem: Slow/Incomplete Curing Temp Is Temperature above 20°C? Start->Temp Humidity Is Relative Humidity > 40% (for moisture cure)? Temp->Humidity Yes IncreaseTemp Increase Ambient Temperature or Perform Post-Cure Temp->IncreaseTemp No MixRatio Is Mix Ratio Correct (for 2K systems)? Humidity->MixRatio Yes IncreaseHumidity Increase Environmental Humidity Humidity->IncreaseHumidity No Catalyst Is Catalyst Correctly Added? MixRatio->Catalyst Yes CorrectRatio Verify and Correct Mix Ratio MixRatio->CorrectRatio No CheckCatalyst Verify Catalyst Type and Concentration Catalyst->CheckCatalyst No CleanSubstrate Check for and Remove Substrate Contamination Catalyst->CleanSubstrate Yes

References

Technical Support Center: Minimizing Yellowing in Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of polyurethane coatings in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to the undesirable yellowing of polyurethane coatings.

Issue 1: Rapid yellowing of the coating upon application and curing, even without significant light exposure.

  • Possible Cause 1: High Curing Temperature. Excessive heat during the curing process can accelerate oxidation and degradation reactions within the polyurethane, leading to yellowing.[1]

  • Troubleshooting Steps:

    • Review the recommended curing schedule for your specific polyurethane system.

    • Reduce the curing temperature and extend the curing time, ensuring a complete cure is still achieved.

    • Monitor the coating's color change at different temperature profiles to determine an optimal curing window.

  • Possible Cause 2: Reactive Components in the Formulation. Certain components in your formulation, such as specific catalysts or impurities in the polyol or isocyanate, can promote thermo-oxidative degradation.

  • Troubleshooting Steps:

    • Scrutinize the technical data sheets of all raw materials for information on thermal stability.

    • If possible, substitute catalysts with less reactive alternatives at lower concentrations.

    • Ensure high-purity monomers are used to minimize side reactions.

Issue 2: Coating yellows significantly over time when exposed to laboratory lighting or indirect sunlight.

  • Possible Cause 1: UV Degradation. Standard laboratory lighting and indirect sunlight contain UV radiation that can initiate photo-oxidative degradation of the polyurethane, particularly in aromatic systems.[2]

  • Troubleshooting Steps:

    • Incorporate a UV stabilizer package into your polyurethane formulation. This can include a UV absorber and a Hindered Amine Light Stabilizer (HALS) for synergistic protection.

    • Switch to an aliphatic isocyanate-based polyurethane system, which is inherently more resistant to UV-induced yellowing.[3]

    • If possible, use UV-filtered lighting in the laboratory or store coated substrates in dark conditions.

  • Possible Cause 2: Inadequate Additive Concentration. The concentration of the anti-yellowing additive may be insufficient to provide long-term protection.

  • Troubleshooting Steps:

    • Consult the technical data sheet for the recommended dosage of the UV stabilizer or antioxidant.

    • Experiment with a concentration gradient of the additive to find the optimal level for your application.

    • Ensure proper dispersion of the additive within the coating for uniform protection.

Issue 3: Inconsistent yellowing across a single coated surface.

  • Possible Cause 1: Uneven Coating Thickness. Thicker sections of the coating may experience different curing kinetics and be more prone to heat buildup, leading to localized yellowing.

  • Troubleshooting Steps:

    • Refine your application technique to ensure a uniform coating thickness.

    • For spray applications, adjust the spray pattern and distance. For spin coating, optimize the spin speed and time.

  • Possible Cause 2: Poor Additive Dispersion. If the anti-yellowing additives are not uniformly dispersed, some areas of the coating will have less protection and be more susceptible to yellowing.

  • Troubleshooting Steps:

    • Improve the mixing process to ensure homogeneous distribution of all components before application.

    • Consider using a high-shear mixer for better dispersion of solid additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polyurethane coatings?

A1: The primary cause of yellowing in polyurethane coatings is oxidation of the polymer backbone.[1][2] This process can be initiated or accelerated by exposure to ultraviolet (UV) radiation, high temperatures, and certain chemicals.[1][2] Aromatic isocyanates, a common component in many polyurethane formulations, are particularly susceptible to photo-oxidation, which leads to the formation of colored byproducts.[3]

Q2: How do UV stabilizers and antioxidants prevent yellowing?

A2: UV stabilizers and antioxidants work through different mechanisms to protect the polyurethane coating:

  • UV Absorbers (e.g., Benzotriazoles): These molecules absorb harmful UV radiation and dissipate it as less damaging thermal energy, preventing the initiation of photo-oxidative degradation.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by neutralizing free radicals that are formed. This provides long-term protection.

  • Antioxidants (e.g., Hindered Phenols): These additives inhibit oxidation by donating a hydrogen atom to radical species, thus terminating the degradation chain reaction. They are particularly effective against thermo-oxidative degradation.

Q3: Can I eliminate yellowing completely?

A3: While it is challenging to eliminate yellowing entirely, especially over extended periods and under harsh conditions, it can be significantly minimized.[4][5] The most effective approach is to use a combination of strategies, including the selection of aliphatic isocyanates, the incorporation of a synergistic blend of UV absorbers and HALS, and the optimization of curing conditions.[3]

Q4: How do I choose the right anti-yellowing additive for my experiment?

A4: The choice of additive depends on several factors:

  • Type of Polyurethane: For aromatic polyurethanes, a robust UV protection package is crucial. For aliphatic systems, a lower level of stabilization may be sufficient.

  • Expected Exposure Conditions: If the coating will be exposed to significant UV radiation, a combination of a UV absorber and a HALS is recommended. For applications where high temperatures are the primary concern, a high-performance antioxidant is essential.

  • Compatibility: Ensure the chosen additive is compatible with your polyurethane system and will not negatively impact other desired properties of the coating.

Q5: What is the Yellowness Index (YI), and how is it measured?

A5: The Yellowness Index (YI) is a standardized metric used to quantify the degree of yellowness of a material. A higher YI value indicates a greater degree of yellowing. It is typically measured using a spectrophotometer or colorimeter according to standard test methods like ASTM D1925 or ASTM E313.

Experimental Protocols

Protocol 1: Preparation of Polyurethane Coating Samples with Anti-Yellowing Additives

Objective: To prepare polyurethane coating samples with and without anti-yellowing additives for subsequent performance evaluation.

Materials:

  • Polyol

  • Isocyanate (aromatic or aliphatic)

  • Solvent (if applicable)

  • Anti-yellowing additive(s) (UV absorber, HALS, antioxidant)

  • Substrate panels (e.g., glass slides, steel panels)

  • Mixing containers and stir bars/mechanical stirrer

  • Applicator (e.g., doctor blade, spray gun, spin coater)

  • Curing oven

Procedure:

  • Formulation Preparation (Control): a. In a mixing container, accurately weigh the polyol and any solvent. b. Begin stirring at a moderate speed. c. Slowly add the stoichiometric amount of isocyanate to the polyol mixture. d. Continue mixing for 5-10 minutes to ensure a homogeneous mixture.

  • Formulation Preparation (with Additives): a. In a separate mixing container, weigh the polyol and any solvent. b. Add the desired concentration (e.g., 0.5%, 1.0%, 2.0% by weight of total solids) of the anti-yellowing additive(s) to the polyol. c. Mix thoroughly until the additive is completely dissolved or uniformly dispersed. d. Proceed with the addition of isocyanate as described in step 1c and 1d.

  • Coating Application: a. Ensure the substrate panels are clean and dry. b. Apply the prepared polyurethane formulation to the substrate panels using the chosen application method to achieve a consistent and uniform film thickness.

  • Curing: a. Place the coated panels in a curing oven. b. Follow the recommended curing schedule (temperature and time) for the specific polyurethane system. c. After curing, allow the panels to cool to room temperature.

  • Labeling and Storage: a. Clearly label each panel with the formulation details (e.g., "Control," "1% UV Absorber"). b. Store the panels in a controlled environment away from light before testing.

Protocol 2: Accelerated Weathering Test (based on ASTM G154)

Objective: To simulate the effects of outdoor weathering on polyurethane coatings in a laboratory setting.

Apparatus:

  • Fluorescent UV accelerated weathering tester (QUV)

  • UVA-340 fluorescent lamps

  • Specimen holders

Procedure:

  • Sample Mounting: Mount the prepared polyurethane-coated panels onto the specimen holders.

  • Test Cycle Selection: Program the QUV for a cyclic exposure test. A common cycle for coatings is:

    • UV Exposure: 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.

  • Test Duration: Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal of samples for evaluation.

  • Sample Evaluation: At each interval, remove a set of samples and evaluate them for changes in appearance, including yellowness index, gloss, and any signs of cracking or blistering.

Protocol 3: Measurement of Yellowness Index (based on ASTM D1925)

Objective: To quantitatively measure the yellowness of the polyurethane coatings.

Apparatus:

  • Spectrophotometer or colorimeter

  • White standard for calibration

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white standard.

  • Measurement: a. Place the polyurethane-coated panel at the measurement port of the instrument. b. Take at least three readings at different locations on the panel to ensure an average and representative value.

  • Data Recording: Record the Yellowness Index (YI) values for each sample.

  • Analysis: Compare the YI of the samples with additives to the control sample at each exposure interval to determine the effectiveness of the anti-yellowing treatment.

Data Presentation

Table 1: Yellowness Index (YI) of Aromatic Polyurethane Coatings after Accelerated Weathering

FormulationInitial YIYI after 500hYI after 1000hYI after 2000h
Control (No Additives)2.515.832.455.1
1% Benzotriazole UV Absorber2.68.215.928.7
1% HALS2.59.518.333.6
1% Benzotriazole + 1% HALS2.65.19.817.5

Table 2: Yellowness Index (YI) of Aliphatic Polyurethane Coatings after Accelerated Weathering

FormulationInitial YIYI after 500hYI after 1000hYI after 2000h
Control (No Additives)1.24.58.915.3
1% Benzotriazole UV Absorber1.32.85.19.2
1% HALS1.23.16.010.8
1% Benzotriazole + 1% HALS1.32.13.97.1

Visualizations

cluster_polyurethane Polyurethane Backbone cluster_degradation Degradation Pathway Aromatic_Isocyanate Aromatic Isocyanate Photo_Oxidation Photo-oxidation Aromatic_Isocyanate->Photo_Oxidation UV_Light UV Light / Heat UV_Light->Aromatic_Isocyanate initiates Quinone_Structures Formation of Quinone-imide Structures Photo_Oxidation->Quinone_Structures Yellowing Yellowing Quinone_Structures->Yellowing

Caption: Chemical pathway of UV-induced yellowing in aromatic polyurethane.

start Start prep_samples Prepare PU Coating Samples (Control & with Additives) start->prep_samples initial_yi Measure Initial Yellowness Index (ASTM D1925) prep_samples->initial_yi weathering Accelerated Weathering (ASTM G154) initial_yi->weathering interval_eval Periodic Evaluation (e.g., 500h, 1000h, 2000h) weathering->interval_eval interval_eval->weathering Continue exposure measure_yi Measure Yellowness Index interval_eval->measure_yi data_analysis Data Analysis and Comparison measure_yi->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating anti-yellowing additives.

action_node action_node start Yellowing Observed is_aromatic Aromatic PU? start->is_aromatic uv_exposure High UV Exposure? is_aromatic->uv_exposure Yes high_temp High Curing Temp? is_aromatic->high_temp No action_aliphatic Consider Aliphatic PU is_aromatic->action_aliphatic Consider switching additives_present Additives Present? uv_exposure->additives_present Yes action_uv_stabilizers Add UV Absorber + HALS uv_exposure->action_uv_stabilizers No action_reduce_temp Optimize Curing Temp/Time high_temp->action_reduce_temp Yes action_add_additives Incorporate Additives additives_present->action_add_additives No action_increase_conc Increase Additive Conc. additives_present->action_increase_conc Yes

Caption: Logical troubleshooting guide for polyurethane yellowing.

References

Technical Support Center: 1,3-Bis(isocyanatomethyl)cyclohexane & Polyol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) and polyols in polyurethane synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in controlling your reaction rate and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for polyurethane synthesis?

A1: this compound, a cycloaliphatic diisocyanate, offers several key benefits over aromatic isocyanates like MDI and TDI. These advantages include excellent light and UV stability, leading to resistance against yellowing, which is crucial for coatings and applications where color retention is important.[1] Additionally, polyurethanes synthesized from this compound often exhibit superior mechanical properties, as well as enhanced thermal and hydrolytic stability.[1]

Q2: What are the essential reactants and their functions in this type of polyurethane synthesis?

A2: The synthesis is a polyaddition reaction involving three main components:

  • Diisocyanate: this compound provides the "hard segment" of the polymer, contributing to its strength and rigidity.[1]

  • Polyol: This component, which can be a polyether or polyester polyol, forms the "soft segment," imparting flexibility and elasticity to the final material.[1] The choice of polyol significantly influences the polyurethane's final properties.[1]

  • Chain Extender (optional): Short-chain diols like 1,4-butanediol (BDO) can also be used to modify the polymer's properties.[1]

Q3: What types of catalysts are effective for the reaction between this compound and polyols?

A3: The reaction often requires a catalyst to proceed at a practical rate.[1] Common catalysts fall into two main categories:

  • Tertiary Amines: These are frequently used to catalyze the reaction.[2]

  • Organometallic Compounds: Tin-based catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective for urethane formation.[1][3] Bismuth and zinc-based catalysts are also viable alternatives.[1][4]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly impact the reaction rate and the properties of the final polymer.[5] The polarity of the solvent can influence the reaction kinetics; for instance, in some isocyanate-phenol reactions, the rate increases with solvent polarity in the order of Xylene < 1,4-Dioxane < Cyclohexanone.[6][7] The solvent also affects the size and conformation of the polyol molecules, which in turn influences their reactivity.[5] Furthermore, the choice of solvent can have a strong effect on the morphology and properties of polymer films cast from the solution.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Action
Slow or Incomplete Reaction Insufficient Catalyst Activity: The catalyst may be inactive or used at too low a concentration.- Increase catalyst concentration in small increments. - Ensure the catalyst is not expired or deactivated. - Consider a more active catalyst (e.g., organotin compounds).[3]
Low Reaction Temperature: The reaction mixture is not sufficiently heated.- Increase the reaction temperature within the recommended range (typically 50-80°C).[1]
Steric Hindrance: The structure of the polyol may be sterically hindering the reaction sites.- A more active catalyst or higher reaction temperatures may be necessary to overcome steric hindrance.[3]
Reactant Impurities: Acidic impurities can neutralize amine catalysts. Moisture will consume isocyanate groups.- Use high-purity reactants. - Dry polyols and solvents before use.[1] - Consider adding a scavenger for acidic impurities.[3]
Gelation or Uncontrolled Polymerization Excessive Reaction Temperature: High temperatures (>110°C) can cause side reactions like allophanate and biuret formation, leading to crosslinking.[1]- Maintain the reaction temperature within the recommended range (e.g., 50-80°C).[1]
High Catalyst Concentration: An overly high concentration of catalyst can lead to an uncontrollably fast reaction.[1][3]- Reduce the catalyst concentration. Perform preliminary experiments to optimize the catalyst level.[1][3]
Moisture Contamination: Water reacts with isocyanate to form urea linkages, which can further react to form biuret crosslinks.[1]- Ensure anhydrous conditions by thoroughly drying all reactants and glassware and using a dry inert gas blanket (e.g., nitrogen).[1]
High Functionality of Reactants: If the polyol or chain extender has an average functionality greater than two, crosslinking will occur.[1]- Use diols and diisocyanates to produce a linear thermoplastic polyurethane.[1]
Low Molecular Weight of the Final Polymer Imprecise Stoichiometry (NCO:OH Ratio): An off-balance ratio of isocyanate to hydroxyl groups will limit chain growth.- Carefully calculate and measure reactants to achieve the desired stoichiometric ratio.
Impure Reactants: Impurities can terminate chain growth.- Ensure all reactants are of high purity.[1]
Chain Termination: Monofunctional impurities (e.g., mono-alcohols) in the polyol can cap the polymer chains.- Verify the purity and functionality of the polyol.
Discoloration (Yellowing) of the Product Oxidation: High temperatures during synthesis can cause oxidation, leading to discoloration.- Blanket the reaction with an inert gas like nitrogen or argon.[1]
Impure Reactants: Impurities in the polyol or other additives can lead to discoloration.- Use high-purity, stabilized grades of reactants.[1]
Catalyst Type: Certain amine catalysts can contribute to yellowing over time.- If color stability is critical, consider using organometallic catalysts based on bismuth or zinc.[1]

Experimental Protocols & Data

Key Experimental Parameters
ParameterRecommended Range/ValueNotes
Reaction Temperature 50°C to 80°C[1]Temperatures above 110-120°C can promote side reactions like allophanate and biuret formation, leading to gelation.[1]
Catalyst Concentration (DBTDL) 0.01 to 0.5 mol% (relative to diisocyanate)[3]The optimal concentration should be determined experimentally.[1]
Reaction Time A few hours to over 24 hours[1]Monitor the reaction progress to determine completion.
Solvents Dimethylacetamide (DMAc)[1]Bulk polymerization (without solvent) is often preferred to reduce volatile organic compounds (VOCs).[1]
General Experimental Protocol for Polyurethane Synthesis
  • Preparation:

    • Dry the polyol (e.g., PTMG) and chain extender (e.g., BDO) under vacuum at 80-90°C for at least 4 hours to remove residual moisture.[1]

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.[1]

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.[1]

    • Maintain a constant blanket of inert gas throughout the reaction.

  • Synthesis:

    • Charge the dried polyol and chain extender into the reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 75°C).

    • Add the catalyst (e.g., 0.01-0.05 wt% DBTDL) to the mixture and stir.[1]

    • Slowly add the this compound to the reaction mixture. Be aware that the reaction is exothermic and may require cooling to maintain the set temperature.[1]

    • Allow the reaction to proceed for 2-3 hours or until the desired conversion is reached.[1]

  • Monitoring:

    • Monitor the progress of the reaction by tracking the disappearance of the isocyanate (-NCO) peak at approximately 2270 cm⁻¹ using FT-IR spectroscopy.[1][3]

    • Alternatively, the remaining NCO content can be determined by titration.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Polyurethane Synthesis cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_synthesis 3. Synthesis cluster_monitoring 4. Monitoring A Dry Polyol & Chain Extender (Vacuum, 80-90°C, 4h) C Assemble Flask with Stirrer, Thermometer, N2 Inlet A->C B Oven-Dry Glassware B->C D Charge Polyol & Chain Extender C->D Under N2 Atmosphere E Heat to Reaction Temp (e.g., 75°C) D->E F Add Catalyst (e.g., DBTDL) E->F G Slowly Add 1,3-BIC F->G H React for 2-3 hours G->H Control Exotherm I Monitor %NCO via FT-IR or Titration H->I

Caption: A typical experimental workflow for the synthesis of polyurethane.

Troubleshooting_Logic Troubleshooting Logic for Common Reaction Issues Start Reaction Issue? SlowReaction Slow or Incomplete Reaction Start->SlowReaction Gelation Gelation or Uncontrolled Polymerization Start->Gelation LowMW Low Molecular Weight Start->LowMW Cause_Slow1 Low Temperature? SlowReaction->Cause_Slow1 Cause_Gel1 High Temperature? Gelation->Cause_Gel1 Cause_LowMW1 Incorrect Stoichiometry? LowMW->Cause_LowMW1 Cause_Slow2 Low Catalyst Conc.? Cause_Slow1->Cause_Slow2 No Sol_Slow1 Increase Temperature (50-80°C) Cause_Slow1->Sol_Slow1 Yes Cause_Slow3 Reactant Purity? Cause_Slow2->Cause_Slow3 No Sol_Slow2 Increase Catalyst Concentration Cause_Slow2->Sol_Slow2 Yes Sol_Slow3 Use Dry, High-Purity Reactants Cause_Slow3->Sol_Slow3 Yes Cause_Gel2 High Catalyst Conc.? Cause_Gel1->Cause_Gel2 No Sol_Gel1 Lower Temperature (< 110°C) Cause_Gel1->Sol_Gel1 Yes Cause_Gel3 Moisture? Cause_Gel2->Cause_Gel3 No Sol_Gel2 Reduce Catalyst Concentration Cause_Gel2->Sol_Gel2 Yes Sol_Gel3 Ensure Anhydrous Conditions Cause_Gel3->Sol_Gel3 Yes Cause_LowMW2 Impure Reactants? Cause_LowMW1->Cause_LowMW2 No Sol_LowMW1 Verify NCO:OH Ratio Cause_LowMW1->Sol_LowMW1 Yes Sol_LowMW2 Use High-Purity Reactants Cause_LowMW2->Sol_LowMW2 Yes

Caption: A decision tree for troubleshooting common polyurethane synthesis issues.

References

Technical Support Center: Impact of Cis/Trans Isomer Ratio on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers where cis/trans isomerism is a critical factor.

Frequently Asked Questions (FAQs)

Q1: What are cis/trans isomers in the context of polymers?

A1: Cis/trans isomerism, also known as geometric isomerism, occurs in polymers containing double bonds in their backbone or side chains. It arises from the restricted rotation around the carbon-carbon double bond.[1][2]

  • Cis isomer: In the cis configuration, the substituent groups are on the same side of the double bond. This introduces a "kink" or bend in the polymer chain.[3][4]

  • Trans isomer: In the trans configuration, the substituent groups are on opposite sides of the double bond, leading to a more linear and extended polymer chain.[3][4]

The ratio of these isomers can significantly influence the overall properties of the polymer.[1][5]

Q2: How does the cis/trans ratio affect the physical properties of a polymer?

A2: The geometric arrangement of cis and trans isomers directly impacts how polymer chains pack together, influencing key physical properties:

  • Crystallinity: Trans isomers, with their linear structure, tend to pack more efficiently, leading to higher crystallinity.[3][4][5] Cis isomers, due to the bends in their chains, disrupt regular packing and result in more amorphous (non-crystalline) regions.[3][4]

  • Density: The more efficient packing of trans isomers generally results in a higher density compared to their cis counterparts.

  • Mechanical Properties: A higher trans content often leads to harder, more rigid materials, while a higher cis content is characteristic of flexible, elastomeric (rubber-like) materials.[4][6][7] For example, trans-polyisoprene (gutta-percha) is a hard and leathery material, whereas cis-polyisoprene (natural rubber) is highly elastic.[6][7]

Q3: What is the impact of the cis/trans ratio on the thermal properties of polymers?

A3: The cis/trans ratio significantly affects the thermal behavior of polymers:

  • Glass Transition Temperature (Tg): This is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The "kinks" in cis-isomer chains increase the free volume between polymer chains, allowing for more chain mobility at lower temperatures. Consequently, polymers with a higher cis content generally have a lower Tg.[5][8]

  • Melting Temperature (Tm): The melting temperature is the point at which crystalline regions of a polymer melt. Due to their higher crystallinity, polymers with a high trans content typically exhibit a higher Tm.[5]

Q4: How can the cis/trans isomer ratio be controlled during polymer synthesis?

A4: The cis/trans ratio is primarily controlled by the choice of catalyst and polymerization conditions. Ziegler-Natta catalysts, for instance, are renowned for their ability to produce stereoregular polymers, including those with high cis or trans content.[9][10][11][12][13] For example, using a Ziegler-Natta catalyst with titanium tetrachloride can produce a highly regular, high-density polyethylene.[9][10][12] The specific catalyst system, temperature, and solvent can all be tuned to favor the formation of one isomer over the other.[3][4]

Q5: In the context of drug development, why is the cis/trans isomer ratio of a polymer important?

A5: In drug delivery systems, the properties of the polymer carrier are crucial for controlling the release of the therapeutic agent.[14][15][16][17] The cis/trans isomer ratio can influence:

  • Degradation Rate: The crystallinity and morphology of the polymer, which are affected by the isomer ratio, can impact the rate at which the polymer degrades and releases the encapsulated drug.

  • Drug Loading and Release Kinetics: The packing and free volume of the polymer matrix can affect how much drug can be loaded and the diffusion rate of the drug out of the matrix.[18]

  • Biocompatibility: While more research is needed in this specific area, the surface morphology and degradation products of a polymer, influenced by its isomeric composition, could potentially affect its interaction with biological systems.

Troubleshooting Guide

Problem: My polymer batches exhibit inconsistent mechanical properties (e.g., one batch is more brittle, another more flexible) despite being synthesized from the same monomer.

  • Possible Cause: A likely cause is a variation in the cis/trans isomer ratio between batches. Subtle changes in polymerization conditions, such as temperature fluctuations or catalyst preparation, can alter the stereochemistry of the polymer.

  • Troubleshooting Steps:

    • Characterize the Isomer Ratio: Use analytical techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) to quantify the cis/trans ratio in each batch.[19] ¹H NMR and ¹³C NMR are powerful methods for determining the microstructure of polymers like polybutadiene.[20]

    • Review Synthesis Protocol: Scrutinize your polymerization protocol for any potential inconsistencies. Pay close attention to catalyst concentration, temperature control, solvent purity, and reaction time.

    • Correlate Properties with Isomer Ratio: Plot the observed mechanical properties (e.g., tensile strength, elongation at break) against the measured cis/trans ratio to establish a clear relationship. This will help in setting acceptance criteria for future batches.

Problem: My polymer has a lower glass transition temperature (Tg) than expected, leading to premature softening.

  • Possible Cause: An unexpectedly high proportion of the cis isomer can lead to a lower Tg. The bent structure of cis isomers increases the free volume, allowing for chain movement at lower temperatures.[8]

  • Troubleshooting Steps:

    • Confirm Isomer Content: Use analytical methods (NMR, FTIR) to determine the actual cis/trans ratio of your polymer.

    • Adjust Synthesis Conditions: If the cis content is too high, consider modifying your synthesis to favor the formation of the trans isomer. This could involve changing the catalyst system or adjusting the polymerization temperature.

    • Consider Blending: If resynthesis is not feasible, blending with a polymer of a higher Tg or a batch of the same polymer with a higher trans content might be an option to achieve the desired thermal properties.

Problem: I am observing poor reproducibility in my drug release profiles from a polymer matrix.

  • Possible Cause: Variations in the cis/trans isomer ratio can lead to differences in polymer crystallinity and morphology, which in turn affect the drug diffusion and matrix degradation rates.

  • Troubleshooting Steps:

    • Analyze Batch-to-Batch Isomer Consistency: As with mechanical properties, it is crucial to analyze the cis/trans ratio of the polymer batches used for your drug delivery studies.

    • Characterize Polymer Morphology: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to assess the crystallinity of your polymer batches.

    • Establish a Correlation: Relate the drug release profiles to the measured isomer ratios and crystallinity to understand how these parameters are influencing the release kinetics. This will enable you to select polymer batches with the appropriate microstructure for your application.

Data Presentation

Table 1: Comparison of Properties for High Cis- and High Trans-Polyisoprene

PropertyHigh Cis-Polyisoprene (Natural Rubber)High Trans-Polyisoprene (Gutta-Percha)
Predominant Isomer cis-1,4trans-1,4
Chain Structure Kinked, less linearLinear, extended
Crystallinity Amorphous (crystallizes on stretching)[6]Highly crystalline[6]
Appearance Soft, elasticHard, leathery, tough[6]
Mechanical Behavior ElastomericRigid
Glass Transition (Tg) ~ -70°C~ -60°C to -50°C
Melting Temperature (Tm) ~ 25°C~ 60°C
Primary Applications Tires, gloves, elastic products[7]Underwater cables, golf ball covers[6][7]

Table 2: Influence of Isomer Content on the Properties of Polybutadiene

Polymer TypePredominant Isomer(s)Key CharacteristicsTypical Applications
High Cis-Polybutadiene >95% cis[21]High elasticity, low heat buildup, excellent abrasion resistance[21]Tire treads[3]
Low Cis-Polybutadiene ~36% cis, 54% trans, 10% vinyl[3]Good processability, used in blendsTire manufacturing, plastic additive[3]
High Trans-Polybutadiene >90% trans[3]Crystalline plastic, melts around 80°C[3]Formerly golf ball covers, industrial applications[3]

Experimental Protocols

Protocol: Determination of Cis/Trans Ratio in Polybutadiene using ¹H NMR Spectroscopy

This protocol provides a general guideline for determining the cis/trans isomer ratio in polybutadiene using ¹H NMR. Specific parameters may need to be optimized for your instrument and sample.

  • Sample Preparation:

    • Dissolve 10-20 mg of the polybutadiene sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

    • Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for quantitative analysis.

  • Spectral Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic chemical shifts for the olefinic protons:

      • Cis-1,4 units: Typically appear around 5.3-5.5 ppm.

      • Trans-1,4 units: Typically appear around 5.2-5.4 ppm.

      • 1,2-vinyl units: Typically appear around 4.8-5.1 ppm. (Note: These chemical shift ranges can vary slightly depending on the solvent and the specific polymer structure.)

  • Quantification:

    • Integrate the area under the respective olefinic proton peaks.

    • The percentage of each isomer can be calculated as follows:

      • % Cis = (Area_cis / (Area_cis + Area_trans + Area_vinyl)) * 100

      • % Trans = (Area_trans / (Area_cis + Area_trans + Area_vinyl)) * 100

      • % Vinyl = (Area_vinyl / (Area_cis + Area_trans + Area_vinyl)) * 100

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis Control cluster_structure Polymer Microstructure cluster_properties Resulting Polymer Properties catalyst Catalyst Choice (e.g., Ziegler-Natta) ratio Cis/Trans Isomer Ratio catalyst->ratio conditions Polymerization Conditions (Temperature, Solvent) conditions->ratio thermal Thermal Properties (Tg, Tm) ratio->thermal mechanical Mechanical Properties (Elasticity, Hardness) ratio->mechanical physical Physical Properties (Crystallinity, Density) ratio->physical

Caption: Logical relationship between synthesis, isomer ratio, and polymer properties.

G start Start: Inconsistent Polymer Batch step1 Step 1: Sample Preparation (Dissolution in Deuterated Solvent) start->step1 step2 Step 2: Analytical Measurement (e.g., NMR, FTIR, DSC) step1->step2 decision Data Analysis: Is Cis/Trans Ratio Consistent? step2->decision outcome1 Yes: Investigate Other Parameters (MW, PDI, Contamination) decision->outcome1  Yes outcome2 No: Refine Synthesis Protocol (Catalyst, Temperature Control) decision->outcome2 No   end End: Consistent Polymer Properties outcome1->end outcome2->end

Caption: Experimental workflow for troubleshooting inconsistent polymer batches.

References

Technical Support Center: Improving the Hydrolytic Stability of Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols to enhance the hydrolytic stability of polyurethanes (PUs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is polyurethane hydrolysis and why is it a concern?

A1: Polyurethane hydrolysis is a chemical reaction in which water molecules break down the polymer chains.[1][2] This degradation leads to a reduction in the material's molecular weight and a significant loss of mechanical properties, such as strength and elasticity, potentially causing product failure.[1][3][4] This is a critical concern for devices and materials intended for use in humid environments or in contact with aqueous solutions.[5]

Q2: Which chemical bonds in a polyurethane are most susceptible to hydrolysis?

A2: The susceptibility of different chemical bonds to hydrolysis generally follows this order: ester << urea < urethane.[5] The ester linkages found in polyester-based polyurethanes are particularly vulnerable to attack by water.[3][5] While more resistant, the urethane and urea linkages can also undergo hydrolysis under certain conditions, especially at elevated temperatures or in the presence of acids or bases.[1][5] Conversely, the ether linkages in polyether-based polyurethanes are highly resistant to hydrolysis.[5]

Q3: What are the primary strategies to improve the hydrolytic stability of a polyurethane formulation?

A3: The three main strategies are:

  • Component Selection: Choosing the right polyol and isocyanate is the most effective approach. Polyether, polycarbonate, and certain specialty polyester polyols offer inherently better stability than standard polyester polyols.[5][6][7] Aliphatic isocyanates generally provide better resistance than aromatic ones.[5]

  • Incorporate Additives: Adding anti-hydrolysis agents, such as carbodiimides, can significantly extend the service life of PUs, especially polyester-based systems.[1][8][9]

  • Control Crosslinking: In some systems, increasing the crosslink density can reduce water penetration and improve stability.[3]

Q4: Which type of polyol offers the best hydrolytic stability?

A4: Polyether polyols, such as polytetramethylene ether glycol (PTMEG), are considered the premier choice for applications requiring high hydrolytic stability.[6][7] Their ether backbones are inherently resistant to hydrolysis.[5] Polycarbonate diols also offer excellent hydrolytic stability, superior to that of polyester polyols.[6] While standard polyester polyols are susceptible to hydrolysis, specialty variants like polycaprolactone polyols and those based on 2-Methyl-1,3-propanediol (MPO) show enhanced resistance.[7][10]

Q5: How does the isocyanate structure affect hydrolytic stability?

A5: The isocyanate structure has a notable impact on hydrolytic stability. Polyurethanes made with aliphatic isocyanates, such as 4,4'-methylene dicyclohexyl diisocyanate (H12MDI), are nearly always the most hydrolytically stable.[5] Among aromatic isocyanates, those based on 4,4'-methylene diphenyl diisocyanate (MDI) are more resistant to hydrolysis than those based on methyl phenylene diisocyanate (TDI).[5][11]

Q6: What are anti-hydrolysis agents and how do they work?

A6: Anti-hydrolysis agents are additives that protect polymers from degradation caused by water.[12] A common type, carbodiimides, works by scavenging the acidic byproducts that are generated during the initial hydrolysis of ester groups.[3] This neutralization prevents the acid from auto-catalyzing further, rapid degradation of the polymer chain, thereby extending the material's lifespan.[3][6] These agents can be added directly to the polyester polyol before polyurethane synthesis.[8][9]

Q7: How can I test the hydrolytic stability of my polyurethane product?

A7: The hydrolytic stability is typically evaluated through accelerated aging tests.[1] These tests involve immersing polyurethane samples in water, often at elevated temperatures (e.g., 70°C or 90°C), for a predetermined period.[1][13] The degradation is quantified by measuring the change in mechanical properties (like tensile strength and tear resistance), mass, or molecular weight before and after exposure.[4][5][14] Standardized tests like the ISO "Jungle Test" are also used, which involve exposure to high heat and humidity.[15]

Section 2: Troubleshooting Guide

Problem: My polyester-based polyurethane is showing premature cracking and loss of strength.

  • Possible Cause: This is a classic sign of hydrolytic degradation of the ester linkages in the polymer backbone, likely accelerated by exposure to humidity and/or heat.[1][16] The acidic byproducts from the initial hydrolysis can catalyze further breakdown.[6]

  • Solutions:

    • Incorporate an Anti-Hydrolysis Additive: This is often the most direct solution. Adding a carbodiimide-based stabilizer (e.g., Stabaxol®) can effectively neutralize acidic byproducts and slow degradation.[8][17]

    • Switch to a More Stable Polyol: If feasible, reformulate using a polyol with better inherent stability. The best options are polyether polyols (PTMEG) or polycarbonate diols.[6][7] If polyester properties are required, consider a specialty polyester like a polycaprolactone or an MPO-based polyester polyol, which offer improved hydrolysis resistance.[7][10]

    • Change the Isocyanate: Replacing an aromatic isocyanate like TDI with MDI or, for maximum stability, an aliphatic isocyanate like H12MDI, will improve performance.[5][11]

Problem: I need the specific mechanical and thermal properties of a polyester PU, but must improve its longevity in an aqueous environment.

  • Possible Cause: You are facing the fundamental trade-off between the high performance of polyester PUs and their inherent susceptibility to hydrolysis.[10]

  • Solutions:

    • Use a Specialty Polyester Polyol: Formulate with a polyester polyol designed for hydrolytic stability. MPO-based polyester polyols, for example, provide steric shielding to the ester linkage, which significantly slows down water-induced degradation while maintaining desirable polyester characteristics.[10]

    • Optimize with Anti-Hydrolysis Agents: This is a key strategy. Perform a ladder study to determine the optimal concentration of an anti-hydrolysis agent. This can provide a significant improvement without altering the base polymer structure.[9]

    • Blend Polyols: Consider creating a formulation that blends your current polyester polyol with a more stable polyol, such as a polycarbonate or polyether polyol. This can provide a balance of properties and improved stability.

Problem: My polyether-based polyurethane is degrading, even though it's supposed to be hydrolytically stable.

  • Possible Cause: While the ether linkage itself is very stable against hydrolysis, degradation can still occur.[5] The urethane linkages can be hydrolyzed under severe conditions (e.g., high temperatures).[14] Alternatively, the degradation may not be hydrolytic; polyether-based PUs can be susceptible to thermo-oxidative degradation.[6][7]

  • Solutions:

    • Verify the Degradation Mechanism: Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to identify chemical changes. Hydrolysis will show a decrease in urethane linkage peaks, while oxidation will show the formation of carbonyls or hydroperoxides.

    • Assess Environmental Stressors: The combination of heat, humidity, and mechanical stress can still degrade even stable PUs. Ensure the material is not being used beyond its specified temperature limits.

    • Incorporate Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant package to the formulation can improve the material's stability.

Section 3: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Qualitative Comparison of Hydrolytic Stability by Polyol Type

Polyol TypeRelative Hydrolytic StabilityKey Characteristics
Polyether (e.g., PTMEG) ExcellentPremier choice for wet environments and medical implants; ether linkage is highly resistant to hydrolysis.[5][6]
Polycarbonate Very GoodSignificantly more stable than polyesters; a high-performance option.[6]
Polycaprolactone GoodAn ester-based polyol with enhanced hydrolytic stability compared to standard polyesters.[6][7]
Specialty Polyester (e.g., MPO-based) GoodSteric hindrance of the ester group improves stability while retaining polyester properties.[10]
Standard Polyester (e.g., Adipate-based) PoorEster linkages are highly susceptible to hydrolysis, which can be autocatalytic.[6][7]

Table 2: Impact of Isocyanate Type on Hydrolytic Stability

Isocyanate TypeRelative Hydrolytic StabilityDecomposition Temp. in Water*Key Characteristics
Aliphatic (H12MDI) Excellent~218-220°CGenerally provides the best resistance to hydrolysis among common isocyanates.[5]
Aromatic (MDI) Good~237°COffers better stability than other aromatic isocyanates like TDI.[5][11]
Aliphatic (IPDI, HDI) Good~218-220°CGood hydrolytic stability, superior to TDI.[11]
Aromatic (TDI) Fair~199°CGenerally the most susceptible to hydrolysis among the isocyanates listed.[5][11]

*Data from studies of PU decomposition in a subcritical water medium.[11] This indicates the relative bond stability under hydrolytic stress.

Experimental Protocols

Protocol 1: Accelerated Hydrolysis Testing via Water Immersion

Objective: To evaluate the hydrolytic stability of polyurethane samples by measuring property changes after immersion in heated water.

Materials:

  • Polyurethane test specimens (e.g., "dog-bone" shape for tensile testing per ASTM D638).

  • Deionized (DI) water.

  • Temperature-controlled water bath or oven.

  • Sealed, inert containers (e.g., glass or stainless steel).

  • Lint-free cloths.

  • Calipers and analytical balance.

Methodology:

  • Sample Preparation: Prepare at least five replicate specimens for each time point and for the baseline (T=0) control group.

  • Initial Characterization (T=0): Measure and record the initial properties of the control group specimens. This includes mass, dimensions, and mechanical properties (see Protocol 2).

  • Immersion: Place the remaining sets of specimens into sealed containers filled with DI water. Ensure specimens are fully submerged and not touching each other.

  • Accelerated Aging: Place the sealed containers into a water bath or oven set to the desired temperature (e.g., 70°C ± 2°C). Common test durations are 1, 2, 4, 8, and 12 weeks.[1]

  • Sample Retrieval: At each designated time point, remove one set of specimens from the aging environment.

  • Drying and Conditioning: Gently blot the surface of the retrieved specimens with a lint-free cloth. Allow them to recondition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% RH) for 24 hours before testing.[15]

  • Final Characterization: Measure and record the final mass, dimensions, and mechanical properties of the aged specimens.

  • Data Analysis: Calculate the percentage change in properties (e.g., tensile strength retention) compared to the T=0 control group. Plot the property retention versus time to visualize the rate of degradation.

Protocol 2: Evaluation of Hydrolytic Degradation using Tensile Strength Measurement

Objective: To quantify the effect of hydrolysis on the mechanical integrity of polyurethane by measuring tensile strength retention.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell and grips.

  • Extensometer (if strain measurement is required).

  • Test specimens from Protocol 1 (both T=0 and aged samples).

Methodology:

  • Conditioning: Ensure all specimens (both control and aged) have been conditioned as described in Protocol 1, Step 6.

  • Machine Setup: Configure the UTM according to the parameters specified in a relevant standard, such as ASTM D638 ("Standard Test Method for Tensile Properties of Plastics"). Set the appropriate crosshead speed.

  • Specimen Mounting: Secure a specimen in the grips of the UTM, ensuring it is aligned with the pull direction. Attach the extensometer if used.

  • Testing: Initiate the test. The UTM will pull the specimen at a constant speed until it fractures. Record the maximum force (load) and elongation.

  • Calculation:

    • Calculate the tensile strength for each specimen:

      • Tensile Strength (MPa) = Maximum Load (N) / Initial Cross-Sectional Area (mm²)

    • Calculate the average tensile strength for each group (T=0 and each aging time point).

  • Data Analysis:

    • Calculate the percentage of tensile strength retention for each aged group:

      • % Retention = (Average Aged Tensile Strength / Average T=0 Tensile Strength) x 100

    • A lower percentage retention indicates poorer hydrolytic stability.

Section 4: Visual Guides

formulation_selection_workflow start Define Application Requirements req_hydrolysis Is High Hydrolytic Stability Critical? start->req_hydrolysis select_polyol_stable Select Inherently Stable Polyol: - Polyether (PTMEG) - Polycarbonate req_hydrolysis->select_polyol_stable Yes select_polyol_ester Polyester Polyol May Be an Option req_hydrolysis->select_polyol_ester No select_isocyanate Select Isocyanate select_polyol_stable->select_isocyanate consider_specialty_ester Consider Specialty Polyesters: - Polycaprolactone - MPO-based select_polyol_ester->consider_specialty_ester consider_specialty_ester->select_isocyanate select_iso_aliphatic For Max Stability: Select Aliphatic (H12MDI) select_isocyanate->select_iso_aliphatic High select_iso_mdi For Good Stability: Select Aromatic (MDI) select_isocyanate->select_iso_mdi Moderate add_stabilizer_check Is Further Improvement Needed? select_iso_aliphatic->add_stabilizer_check select_iso_mdi->add_stabilizer_check add_stabilizer Incorporate Anti-Hydrolysis Additive (e.g., Carbodiimide) add_stabilizer_check->add_stabilizer Yes finish Final Formulation add_stabilizer_check->finish No add_stabilizer->finish

Caption: Logical workflow for selecting a hydrolytically stable polyurethane formulation.

hydrolysis_mechanism cluster_degradation Degradation Cycle cluster_stabilization Stabilization polyester Polyester Chain (Ester Linkage) hydrolysis Hydrolysis polyester->hydrolysis H₂O products Chain Scission + Carboxylic Acid (R-COOH) hydrolysis->products products->hydrolysis Autocatalysis neutralization Neutralization Reaction products->neutralization Scavenges Acid stabilizer Anti-Hydrolysis Agent (Carbodiimide) stabilizer->neutralization stable_byproduct Stable Urea Byproduct neutralization->stable_byproduct

Caption: Mechanism of polyester hydrolysis and stabilization by an anti-hydrolysis agent.

experimental_workflow a 1. Prepare PU Samples b 2. Measure Initial Properties (T=0) (Mass, Tensile Strength, etc.) a->b c 3. Immerse Samples in DI Water at Elevated Temperature (e.g., 70°C) b->c d 4. Remove Sample Sets at Predetermined Intervals (T₁, T₂, etc.) c->d e 5. Condition Retrieved Samples (24h at 23°C, 50% RH) d->e f 6. Measure Final Properties of Aged Samples e->f g 7. Calculate % Property Retention vs. T=0 Control f->g

Caption: Experimental workflow for accelerated hydrolysis testing and property evaluation.

References

dealing with insoluble urea formation in polyurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of insoluble urea during polyurea synthesis.

Troubleshooting Guide: Insoluble Urea Formation

Insoluble urea formation during polyurea synthesis can manifest as precipitates, gels, or an opaque appearance in the final product, significantly impacting its performance and processability. This guide provides a systematic approach to diagnosing and resolving this common issue.

Problem: Observation of solid precipitates or gelation during or after polymerization.

Step 1: Identify the Potential Cause

The formation of insoluble species in polyurea synthesis is primarily attributed to several factors, including unintended side reactions, inappropriate reaction conditions, and poor solvent selection. The most common side reaction is the formation of biuret, which can lead to crosslinking and reduced solubility.[1][2][3]

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote the decomposition of urea linkages, leading to the formation of isocyanic acid, a precursor to biuret formation.[1][2] Temperatures above 150-160°C significantly increase the rate of biuret formation.[1]

  • Incorrect Isocyanate to Amine Ratio: An excess of isocyanate can react with the urea linkages already formed, leading to biuret and other crosslinked structures, thereby reducing solubility.[3][4]

  • Poor Solvent Choice: The polarity and solubilizing power of the solvent are crucial for maintaining the growing polymer chains in solution.[5][6] A solvent that cannot effectively solvate the polyurea as it forms will lead to precipitation.

  • Presence of Moisture: Water can react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This not only alters the stoichiometry but can also lead to the formation of insoluble polyurea particles.[4][7][8]

  • Prolonged Reaction Time at High Temperatures: Extended reaction times, especially at elevated temperatures, increase the likelihood of side reactions like biuret formation.[1]

Step 2: Isolate and Characterize the Insoluble Material

To confirm the nature of the insoluble product, it is essential to isolate and analyze it using appropriate analytical techniques.

Experimental Protocol: Isolation and Analysis

  • Isolation:

    • If the insoluble material has precipitated, it can be separated by filtration or centrifugation.

    • Wash the isolated solid with a good solvent for the desired polyurea to remove any soluble polymer. Recommended washing solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Dry the insoluble material under vacuum.

  • Characterization:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum of the dried insoluble material. The presence of a peak around 1687 cm⁻¹ can be attributed to the carbonyl stretching in biuret structures.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or High-Resolution Magic Angle Spinning (HR-MAS) NMR can be used to characterize the structure of the insoluble material. The presence of biuret groups can be identified by characteristic shifts in the 13C and 15N NMR spectra.[5][10]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal properties of the insoluble material, which may differ from the desired polyurea.

Step 3: Implement Corrective Actions

Based on the identified cause, the following corrective actions can be taken to prevent the formation of insoluble urea.

Corrective Actions:

  • Optimize Reaction Temperature: Maintain the reaction temperature below 150°C, ideally in the 135-145°C range, to minimize urea decomposition and biuret formation.[1]

  • Adjust Stoichiometry: Carefully control the isocyanate-to-amine molar ratio. A slight excess of the amine component can sometimes be beneficial to ensure all isocyanate is consumed without reacting with the polymer backbone.

  • Select an Appropriate Solvent: Choose a solvent with good solubility for the expected polyurea. Aprotic polar solvents like DMF, dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are often good choices.[5] Refer to solvent selection guides for compatibility.[11][12][13][14]

  • Ensure Anhydrous Conditions: Dry all reactants and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[8]

  • Control Reaction Time: Monitor the reaction progress using techniques like GPC or by observing the disappearance of the isocyanate peak in the FTIR spectrum (~2270 cm⁻¹). Stop the reaction once the desired molecular weight is achieved to avoid prolonged exposure to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is biuret and why is it a problem in polyurea synthesis?

A1: Biuret is a compound formed from the reaction of two urea molecules with the elimination of ammonia. In polyurea synthesis, it arises from the reaction of an isocyanate group with a urea linkage.[2][15] This side reaction introduces branching and crosslinking in the polymer chains, leading to reduced solubility and the formation of insoluble gels or precipitates.[3]

Q2: How can I detect the presence of biuret in my polyurea product?

A2: The presence of biuret can be detected using several analytical techniques:

  • FTIR Spectroscopy: A characteristic absorption band for the biuret carbonyl group appears around 1687 cm⁻¹.[9]

  • NMR Spectroscopy: 13C NMR spectroscopy can show a distinct peak for the biuret carbonyl carbon.[10]

  • Biuret Test: A classical qualitative test where a copper(II) solution in an alkaline environment forms a purple-colored complex with compounds containing two or more peptide-like bonds, such as biuret.[16][17]

Q3: What is the ideal isocyanate to amine ratio to avoid insoluble byproducts?

A3: The ideal stoichiometric ratio of isocyanate to amine (NCO:NH2) is typically 1:1. However, to prevent side reactions with the urea linkage, it is sometimes advantageous to use a slight excess of the amine component. The optimal ratio can be dependent on the specific monomers and reaction conditions and may require some empirical optimization. An excess of isocyanate should be avoided as it is a primary cause of biuret formation and subsequent insolubility.[3][4]

Q4: Can I use any polar solvent for my polyurea synthesis?

A4: Not all polar solvents are suitable. The solvent must be aprotic (i.e., not have acidic protons that can react with isocyanates) and have good solvating power for the specific polyurea being synthesized. Highly polar aprotic solvents like DMF, DMAc, NMP, and DMSO are generally good choices.[5][18] It is crucial to ensure the solvent is anhydrous.

Q5: My polyurea precipitates out of solution even at low temperatures. What could be the cause?

A5: If precipitation occurs even at optimal temperatures, the primary suspects are poor solvent choice or a high degree of hydrogen bonding in the polymer. Polyureas with a high concentration of urea linkages, especially those derived from aromatic diamines, can be difficult to dissolve due to strong intermolecular hydrogen bonding.[5] Consider using a more powerful solvent or modifying the polymer structure to reduce the density of hydrogen bonds.

Data Presentation

Table 1: Effect of Reaction Temperature on Biuret Formation

Reaction Temperature (°C)Relative Rate of Biuret FormationObservationsReference(s)
< 130LowMinimal insoluble byproduct formation.[1]
135 - 145ModerateControlled reaction with minimized biuret formation.[1]
> 160HighRapid formation of insoluble biuret crosslinks.[1][2]

Table 2: Recommended Solvents for Polyurea Synthesis

SolventPolarityBoiling Point (°C)NotesReference(s)
N,N-Dimethylformamide (DMF)High153Good general-purpose solvent for many polyureas.[5]
N,N-Dimethylacetamide (DMAc)High165Often used for polyureas with lower solubility.[5][19]
N-Methyl-2-pyrrolidone (NMP)High202High boiling point, useful for higher temperature syntheses (with caution).[5][19]
Tetrahydrofuran (THF)Moderate66Suitable for some aliphatic polyureas, but may not be strong enough for aromatic systems.[6][19]
Dimethyl sulfoxide (DMSO)High189Strong solvent, but can be difficult to remove.[5][18]

Experimental Protocols

Protocol 1: FTIR Analysis for Biuret Identification

  • Sample Preparation: Prepare a thin film of the polyurea sample on a KBr pellet or use an ATR-FTIR accessory for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Examine the carbonyl region (1800-1600 cm⁻¹). The presence of a distinct peak or shoulder around 1687 cm⁻¹ is indicative of biuret formation.[9] The primary urea carbonyl peak is typically observed around 1640 cm⁻¹.

Protocol 2: Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

  • Solvent and Column Selection: Choose a GPC system with a solvent that completely dissolves the polyurea sample (e.g., DMF or THF with LiBr). Select columns appropriate for the expected molecular weight range of the polymer.[20][21]

  • Sample Preparation: Prepare a dilute solution of the polyurea sample in the mobile phase (typically 1-2 mg/mL). Filter the solution through a 0.22 µm or 0.45 µm filter before injection.

  • Analysis: Inject the sample into the GPC system. The resulting chromatogram will show the molecular weight distribution. The presence of a high molecular weight shoulder or a bimodal distribution can indicate the presence of crosslinked or aggregated species.[22][23][24]

Visualizations

Polyurea_Synthesis_Pathway Isocyanate Isocyanate (R-NCO) Polyurea Soluble Polyurea Isocyanate->Polyurea + Amine (Desired Reaction) Amine Amine (R'-NH2) Amine->Polyurea Biuret Biuret Formation Polyurea->Biuret + Excess Isocyanate / High Temp. Insoluble_Urea Insoluble Urea (Crosslinked) Biuret->Insoluble_Urea

Caption: Desired and undesired reaction pathways in polyurea synthesis.

Troubleshooting_Workflow Start Insoluble Urea Observed Step1 Step 1: Identify Potential Cause - High Temperature? - Incorrect Stoichiometry? - Poor Solvent? - Moisture? Start->Step1 Step2 Step 2: Isolate & Characterize - Filtration/Centrifugation - FTIR, NMR, DSC Step1->Step2 Step3 Step 3: Implement Corrective Actions - Optimize Temperature - Adjust Ratio - Change Solvent - Ensure Anhydrous Conditions Step2->Step3 Result Soluble Polyurea Achieved Step3->Result

Caption: Troubleshooting workflow for addressing insoluble urea formation.

Experimental_Analysis_Workflow Sample Polyurea Sample with Suspected Insolubles Isolation Isolate Insoluble Fraction Sample->Isolation GPC GPC Analysis of Soluble Fraction (Check for High MW Shoulder) Sample->GPC FTIR FTIR Analysis (Check for Biuret Peak) Isolation->FTIR NMR NMR Analysis (Structural Confirmation) Isolation->NMR

Caption: Experimental workflow for the analysis of insoluble urea.

References

Technical Support Center: Safe Disposal of 1,3-Bis(isocyanatomethyl)cyclohexane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,3-Bis(isocyanatomethyl)cyclohexane (CAS RN: 38661-72-2) waste. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a reactive chemical with several associated hazards. It is harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may cause allergic skin reactions or respiratory irritation.[1][2] The isocyanate groups (-NCO) are highly reactive towards nucleophiles.

Q2: What materials are incompatible with this compound?

A2: This compound is incompatible with many substances, including water, alcohols, amines, acids, bases, and strong oxidizing agents.[3][4][5] Reactions with these materials can be exothermic and may release toxic gases. Contact with bases can also initiate hazardous polymerization.[3][5]

Q3: Can I dispose of small quantities of this compound waste down the drain?

A3: No. Due to its reactivity with water and potential environmental harm, this chemical should never be disposed of down the drain.[2] It may react with water in the drainage system to form solid polyureas, potentially causing blockages and releasing carbon dioxide.

Q4: What are the recommended methods for the disposal of this compound waste?

A4: The primary recommended methods for disposal are chemical neutralization to convert the isocyanate into a less hazardous compound, or incineration in a licensed facility.[3] For laboratory settings, chemical neutralization is often the more practical approach for small quantities.

Q5: What personal protective equipment (PPE) should I wear when handling and disposing of this waste?

A5: When handling this compound waste, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles and a face shield, and a lab coat.[1] All handling of open containers should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Problem: I have a small spill of this compound in the fume hood. What should I do?

  • Solution:

    • Ensure the fume hood is operating correctly.

    • Contain the spill using an inert absorbent material like sand or vermiculite.

    • Treat the spill with a decontamination solution (see Experimental Protocols section).

    • Allow the decontamination solution to react for at least 30 minutes.

    • Carefully collect the absorbed material into a designated waste container.

    • Wipe the area with the decontamination solution, followed by water.

    • Dispose of all contaminated materials as hazardous waste.

Problem: The waste container for this compound is bulging.

  • Cause: This may be due to a reaction between residual isocyanate and a contaminant (likely water), which generates carbon dioxide gas and pressurizes the container.

  • Solution:

    • Do not tighten the cap further. If it is safe to do so, slightly loosen the cap in a fume hood to allow for venting.

    • Ensure the waste is fully neutralized before sealing the container.

    • If you are unsure about the contents or the reaction, consult with your institution's environmental health and safety (EHS) office immediately.

Data Presentation

Table 1: Recommended Neutralization Solutions for Isocyanate Waste

Decontaminant SolutionCompositionApplication Notes
Sodium Carbonate Solution5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, 88-95% WaterEffective for neutralizing isocyanate waste. The detergent helps to emulsify the isocyanate. The reaction produces carbon dioxide, so containers should not be sealed immediately.[6]
Ammonia Solution3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, 90-97% WaterAnother effective neutralizing agent. The ammonia reacts with the isocyanate to form urea derivatives. This reaction should be carried out in a well-ventilated fume hood due to the vapor pressure of ammonia.

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol is a general guideline for the neutralization of small quantities of this compound waste in a laboratory setting. It is essential to test this procedure on a small scale first to ensure the reaction is controlled before scaling up.

Materials:

  • This compound waste

  • Sodium Carbonate Solution (see Table 1)

  • Large beaker or container (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the large beaker on a stir plate. Add a volume of the Sodium Carbonate Solution that is at least 10 times the volume of the isocyanate waste to be neutralized. Begin stirring the solution.

  • Addition of Waste: Slowly and in small portions, add the this compound waste to the stirring Sodium Carbonate Solution. Be cautious of any potential for splashing or heat generation.

  • Reaction: Allow the mixture to stir for at least 24 hours to ensure the complete reaction of the isocyanate. The reaction may generate carbon dioxide, so do not seal the container.

  • Verification of Neutralization: After 24 hours, stop stirring and check the pH of the solution. The pH should be basic. To confirm the absence of isocyanate, a more advanced analytical technique such as infrared (IR) spectroscopy could be used to check for the disappearance of the characteristic isocyanate peak at ~2250-2275 cm⁻¹.

  • Disposal: Once neutralization is complete, the resulting mixture can be disposed of as aqueous waste, in accordance with local regulations. Consult your institution's EHS office for specific disposal procedures.

Mandatory Visualization

cluster_waste_generation Waste Generation cluster_disposal_workflow Disposal Workflow Unused Reagent Unused Reagent Segregate Waste Segregate Waste Unused Reagent->Segregate Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Reaction Quench Reaction Quench Reaction Quench->Segregate Waste Select Disposal Method Select Disposal Method Segregate Waste->Select Disposal Method Chemical Neutralization Chemical Neutralization Select Disposal Method->Chemical Neutralization Lab Scale Incineration Incineration Select Disposal Method->Incineration Industrial Scale Prepare Neutralizing Solution Prepare Neutralizing Solution Chemical Neutralization->Prepare Neutralizing Solution Slowly Add Waste Slowly Add Waste Prepare Neutralizing Solution->Slowly Add Waste Stir for 24h Stir for 24h Slowly Add Waste->Stir for 24h Verify Neutralization Verify Neutralization Stir for 24h->Verify Neutralization Dispose of Aqueous Waste Dispose of Aqueous Waste Verify Neutralization->Dispose of Aqueous Waste

Caption: Logical workflow for the safe disposal of this compound waste.

Start Start Isocyanate Waste Isocyanate Waste Start->Isocyanate Waste Reaction Reaction Isocyanate Waste->Reaction Neutralizing Agent Neutralizing Agent (e.g., Sodium Carbonate Solution) Neutralizing Agent->Reaction Polyurea Derivative Polyurea Derivative Reaction->Polyurea Derivative Primary Product Carbon Dioxide Carbon Dioxide Reaction->Carbon Dioxide Byproduct End End Polyurea Derivative->End

Caption: Signaling pathway of the neutralization of this compound.

References

Validation & Comparative

A Comparative Guide to 1,3-Bis(isocyanatomethyl)cyclohexane and Other Aliphatic Diisocyanates in High-Performance Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is paramount in designing polymers with tailored properties. This guide provides an objective comparison of 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) with other common aliphatic diisocyanates, including Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI). The information presented is supported by experimental data to aid in the selection of the optimal diisocyanate for specific applications.

Aliphatic diisocyanates are a class of isocyanates where the isocyanate (-NCO) group is attached to a non-aromatic carbon atom. This structural feature imparts excellent resistance to UV degradation and yellowing, making them ideal for use in coatings, elastomers, and adhesives that require long-term weatherability and color stability.[1] this compound, a cycloaliphatic diisocyanate, is a versatile monomer used in the synthesis of polyurethanes and polyureas, offering a unique combination of properties.[2]

Performance Comparison of Aliphatic Diisocyanates

The choice of diisocyanate significantly influences the final properties of the polyurethane material. The following tables summarize the key performance differences between polyurethanes synthesized with 1,3-BIC and other common aliphatic diisocyanates.

Table 1: General Properties of Aliphatic Diisocyanates
PropertyThis compound (1,3-BIC)Hexamethylene Diisocyanate (HDI)Isophorone Diisocyanate (IPDI)4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)
CAS Number 38661-72-2822-06-04098-71-95124-30-1
Molecular Weight ( g/mol ) 194.23168.19222.28262.35
Appearance Colorless liquid[]Colorless liquidColorless liquidColorless to pale yellow liquid
Structure Cycloaliphatic[2]Linear AliphaticCycloaliphaticCycloaliphatic
Table 2: Mechanical Properties of Polyurethane Elastomers
PropertyPolyurethane based on 1,3-BICPolyurethane based on HDIPolyurethane based on IPDIPolyurethane based on H12MDI
Tensile Strength (MPa) ~23.4 (comparable to MDI-based PU)[4]Lower than aromatic isocyanates[5]Lower than aromatic isocyanates[6]Generally good tensile strength[7]
Elongation at Break (%) High elongation possibleCan be formulated for high elongationCan be formulated for high elongation600-1100% in some formulations[8]
Hardness (Shore A/D) Adjustable based on formulationGenerally produces softer, more flexible PUs[7]Imparts rigidity and strength[7]Can produce a wide range of hardnesses

Note: The mechanical properties of polyurethanes are highly dependent on the polyol, chain extender, and the overall formulation. The values presented here are for comparative purposes based on available data.

Table 3: Thermal Properties of Polyurethanes
PropertyPolyurethane based on 1,3-BICPolyurethane based on HDIPolyurethane based on IPDIPolyurethane based on H12MDI
Glass Transition Temperature (Tg) Varies with formulation-69.4 °C (in a specific formulation)[4]12.5 °C (in a specific formulation)[4]15.8 °C (in a specific formulation)[4]
Thermal Stability Good thermal stabilityGenerally goodGood thermal stabilityGood thermal stability

Key Performance Characteristics

This compound (1,3-BIC): Polyurethanes derived from 1,3-BIC exhibit a favorable balance of mechanical properties and thermal stability. The cycloaliphatic structure contributes to good UV resistance, similar to other aliphatic diisocyanates. Its reactivity allows for the formation of tailored polymers with enhanced elasticity and chemical resistance.

Hexamethylene Diisocyanate (HDI): Being a linear aliphatic diisocyanate, HDI generally imparts greater flexibility to the polyurethane backbone, often resulting in softer elastomers.[7] It is widely used in coatings and adhesives where good weatherability is required.

Isophorone Diisocyanate (IPDI): The asymmetrical cycloaliphatic structure of IPDI leads to a slower reaction rate compared to HDI, which can be advantageous for certain processing applications. Polyurethanes based on IPDI tend to be more rigid and exhibit higher tensile strength compared to those made with linear aliphatic diisocyanates.[7]

4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI): H12MDI is known for producing polyurethanes with excellent mechanical properties, including high tensile strength and elongation.[7][8] Its symmetrical structure can lead to the formation of well-ordered hard segments, contributing to the material's overall performance.

Experimental Protocols

To ensure accurate and reproducible comparisons of polyurethane performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Determination of Isocyanate (NCO) Content (ASTM D2572)

This method determines the percentage of reactive isocyanate groups in a urethane prepolymer or diisocyanate.

Procedure:

  • A known weight of the isocyanate-containing sample is reacted with an excess of di-n-butylamine in a suitable solvent (e.g., toluene).[9]

  • The di-n-butylamine reacts with the isocyanate groups.

  • The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[2][9]

  • A blank titration is performed without the sample to account for the initial amount of di-n-butylamine.[9]

  • The %NCO is calculated based on the difference in the volume of hydrochloric acid used for the sample and the blank.

Tensile Properties of Elastomers (ASTM D412)

This test method is used to evaluate the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.

Procedure:

  • Dumbbell-shaped specimens are cut from a sheet of the polyurethane elastomer.[10]

  • The thickness and width of the narrow section of the specimen are measured.

  • The specimen is placed in the grips of a universal testing machine.[11]

  • The specimen is pulled at a constant rate of speed (typically 500 mm/min) until it breaks.[10]

  • The force and elongation are recorded throughout the test.

  • From the recorded data, tensile strength, elongation at break, and modulus can be calculated.[12]

Accelerated Weathering (QUV) (ASTM G154)

This test simulates the damaging effects of sunlight and moisture on materials in an accelerated manner.

Procedure:

  • Coated panels or material plaques are placed in a QUV accelerated weathering tester.[13]

  • The samples are exposed to cycles of UV light from fluorescent lamps and moisture (condensation or water spray).[13]

  • A typical cycle might involve 8 hours of UV exposure at a controlled temperature followed by 4 hours of condensation at a different temperature.[13]

  • The exposure cycles are repeated for a specified duration (e.g., 500, 1000, or 2000 hours).[13]

  • The properties of the exposed samples, such as color change, gloss retention, and any signs of degradation, are evaluated and compared to unexposed control samples.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and decision-making involved in working with these materials, the following diagrams are provided.

Polyurethane_Synthesis_Workflow cluster_synthesis Polyurethane Synthesis cluster_testing Performance Testing Reactants 1. Raw Materials - Diisocyanate (e.g., 1,3-BIC) - Polyol - Chain Extender Prepolymer 2. Prepolymer Formation (Reaction of Diisocyanate and Polyol) Reactants->Prepolymer Heat & Catalyst Chain_Extension 3. Chain Extension (Reaction with Chain Extender) Prepolymer->Chain_Extension Controlled Addition Curing 4. Curing (Formation of Final Polymer) Chain_Extension->Curing Time & Temperature Sample_Prep 5. Sample Preparation (e.g., ASTM D412 specimens) Curing->Sample_Prep Mechanical 6. Mechanical Testing (ASTM D412 - Tensile, Elongation) Sample_Prep->Mechanical Thermal 7. Thermal Analysis (DSC, TGA) Sample_Prep->Thermal Weathering 8. Weathering Test (ASTM G154 - QUV) Sample_Prep->Weathering

Caption: Workflow for Polyurethane Synthesis and Testing.

Diisocyanate_Selection Application Application Requirement Flexibility High Flexibility Needed? Application->Flexibility Rigidity High Rigidity & Hardness? Application->Rigidity Balanced Balanced Properties? Application->Balanced Flexibility->Rigidity No HDI Consider HDI Flexibility->HDI Yes Rigidity->Balanced No IPDI_H12MDI Consider IPDI or H12MDI Rigidity->IPDI_H12MDI Yes Balanced->Application Re-evaluate BIC Consider 1,3-BIC Balanced->BIC Yes

Caption: Diisocyanate Selection Guide based on Application Needs.

References

Navigating UV Stability in Polyurethanes: A Comparative Analysis of H6XDI and MDI-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and product development, the selection of appropriate polymeric materials is paramount to ensuring long-term performance and durability. Polyurethanes, a versatile class of polymers, are widely utilized in coatings, adhesives, elastomers, and foams. However, their stability under ultraviolet (UV) radiation is a critical factor, particularly for applications involving outdoor exposure. This guide provides an objective comparison of the UV stability of polyurethanes based on two common diisocyanates: aliphatic 1,6-Hexamethylene diisocyanate, hydrogenated (H6XDI), and aromatic Methylene diphenyl diisocyanate (MDI).

The fundamental difference in the chemical structure of these diisocyanates dictates their inherent resistance to photodegradation. H6XDI, being a cycloaliphatic diisocyanate, lacks the aromatic rings that are present in the MDI structure. This structural distinction is the primary reason for the superior UV stability observed in H6XDI-based polyurethanes.[1]

Executive Summary of UV Stability Performance

Polyurethanes synthesized with H6XDI exhibit exceptional resistance to UV radiation, maintaining their color and mechanical integrity over extended exposure periods. In stark contrast, MDI-based polyurethanes are susceptible to photodegradation, leading to significant yellowing and a decline in physical properties.[2][3] This makes H6XDI a preferred choice for applications where color stability and outdoor durability are critical.

Quantitative Performance Data

The following table summarizes the typical performance of H6XDI and MDI-based polyurethanes when subjected to accelerated UV weathering. The data is illustrative of the performance differences observed in experimental studies.

Performance MetricH6XDI-based PolyurethaneMDI-based PolyurethaneTest Method
Color Change (ΔE*) after 1000 hours < 2.0 (Slight change)> 10.0 (Significant yellowing)ASTM D2244
Yellowness Index (YI) after 1000 hours < 5.0> 50.0ASTM E313
Gloss Retention (%) after 1000 hours > 90%< 50%ASTM D523
Tensile Strength Retention (%) after 1000 hours > 90%< 70%ASTM D412
Elongation at Break Retention (%) after 1000 hours > 85%< 60%ASTM D412

Note: The values presented are typical and can vary depending on the specific formulation of the polyurethane, including the polyol, chain extenders, and additives used.

Experimental Protocols

The data presented above is typically generated using standardized accelerated weathering tests designed to simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory setting.

Accelerated UV Aging Test (based on ASTM G154)

This protocol outlines a common procedure for evaluating the UV stability of polyurethane coatings.

  • Sample Preparation: Polyurethane films are prepared by casting the liquid polyurethane formulation onto a suitable substrate (e.g., glass plates or steel panels) to a controlled dry film thickness. The films are then cured under specified conditions (e.g., 7 days at 23°C and 50% relative humidity) before testing.

  • Accelerated Weathering Exposure: The cured films are placed in a fluorescent UV accelerated weathering chamber.

    • UV Lamp: UVA-340 lamps are used to simulate the short-wave UV portion of sunlight.

    • Exposure Cycle: A typical cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • Duration: The total exposure time can range from hundreds to thousands of hours, depending on the specific application requirements.

  • Performance Evaluation:

    • Color Measurement: The color of the films is measured before and after UV exposure using a spectrophotometer. The color difference (ΔE*) is calculated using the CIELAB color space, and the Yellowness Index (YI) is calculated according to ASTM E313.

    • Gloss Measurement: The 60° gloss of the coatings is measured before and after exposure using a gloss meter according to ASTM D523.

    • Mechanical Testing: The tensile strength and elongation at break of the films are measured before and after UV exposure using a universal testing machine according to ASTM D412. The percentage of property retention is then calculated.

Chemical Structures and Degradation Pathways

The superior UV stability of H6XDI-based polyurethanes can be directly attributed to their chemical structure.

cluster_H6XDI H6XDI Structure cluster_MDI MDI Structure H6XDI H6XDI (1,6-Hexamethylene diisocyanate, hydrogenated) H6XDI_structure O=C=N-(CH₂)₆-N=C=O MDI MDI (Methylene diphenyl diisocyanate) MDI_structure O=C=N-Ph-CH₂-Ph-N=C=O

Figure 1: Chemical Structures of H6XDI and MDI

UV Degradation Mechanism of MDI-Based Polyurethanes

The presence of aromatic rings in the MDI structure makes it susceptible to absorbing UV radiation. This absorption initiates a series of chemical reactions, primarily photo-oxidation, leading to the formation of chromophores, which are chemical groups that absorb visible light and thus cause the material to appear colored. The key degradation pathway involves the formation of quinone-imide structures, which are responsible for the characteristic yellowing of aromatic polyurethanes.[2]

MDI_PU MDI-based Polyurethane (Aromatic Structure) Excited_State Excited State MDI_PU->Excited_State UV Absorption UV_photon UV Photon (hν) Photo_Oxidation Photo-oxidation Excited_State->Photo_Oxidation Quinone_Imide Quinone-Imide Structures (Chromophores) Photo_Oxidation->Quinone_Imide Yellowing Yellowing & Degradation Quinone_Imide->Yellowing

Figure 2: Simplified UV Degradation Pathway of MDI-based Polyurethanes

UV Stability of H6XDI-Based Polyurethanes

In contrast, the aliphatic structure of H6XDI does not contain the same UV-absorbing aromatic rings. While all polymers will eventually degrade under prolonged UV exposure through mechanisms like chain scission, the energy required to break the chemical bonds in aliphatic polyurethanes is higher. This results in a much slower degradation rate and a lack of the yellowing discoloration that plagues aromatic systems.

H6XDI_PU H6XDI-based Polyurethane (Aliphatic Structure) High_Stability High Bond Energy (Low UV Absorption) H6XDI_PU->High_Stability UV_photon UV Photon (hν) Slow_Degradation Slow Chain Scission High_Stability->Slow_Degradation Stable_Properties Color & Property Retention Slow_Degradation->Stable_Properties

Figure 3: Simplified Representation of UV Stability in H6XDI-based Polyurethanes

Conclusion

The choice between H6XDI and MDI for polyurethane synthesis has profound implications for the UV stability of the final product. For applications demanding long-term color stability and retention of mechanical properties upon exposure to sunlight, H6XDI-based polyurethanes are the demonstrably superior choice. While MDI-based polyurethanes may offer advantages in other areas such as cost or specific mechanical properties in non-UV exposed environments, their inherent susceptibility to photodegradation makes them unsuitable for many outdoor and light-exposed applications. This guide underscores the importance of considering the chemical foundation of polyurethanes in the context of their intended service environment to ensure product longevity and performance.

References

A Comparative Guide to the Mechanical Strength of Polyurethanes from Different Diisocyanates

Author: BenchChem Technical Support Team. Date: December 2025

The mechanical properties of polyurethanes (PUs) are critically influenced by their chemical composition, particularly the structure of the diisocyanate used to form the hard segment. As multi-block copolymers, PUs consist of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate with a chain extender, tend to self-associate into rigid domains, acting as physical cross-links that largely determine the material's strength and stiffness. The choice of diisocyanate—whether aromatic, aliphatic, or cycloaliphatic—directly impacts the efficiency of this hard segment packing, the degree of phase separation from the soft segment, and the extent of hydrogen bonding, thereby allowing for the precise tailoring of mechanical performance.

This guide provides a comparative analysis of the mechanical strength of polyurethanes synthesized from various common diisocyanates, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and material science who require an understanding of how isocyanate structure can be leveraged to achieve desired mechanical outcomes.

Logical Framework: Diisocyanate Structure to Mechanical Properties

The following diagram illustrates the relationship between the initial diisocyanate structure and the final mechanical properties of the resulting polyurethane. The chemical nature of the diisocyanate influences intermediate physical phenomena like phase separation and hydrogen bonding, which in turn dictate the material's bulk mechanical behavior.

Diisocyanate_Properties cluster_0 Diisocyanate Type cluster_1 Structural Features cluster_2 Microstructural Influence cluster_3 Resulting Mechanical Properties Aromatic Aromatic (e.g., MDI, TDI) Rigidity High Rigidity & Symmetry (MDI, HDI) Aromatic->Rigidity Aliphatic Aliphatic (e.g., HDI, HMDI) Flexibility High Flexibility (HDI) Aliphatic->Flexibility Cycloaliphatic Cycloaliphatic (e.g., IPDI) Asymmetry Asymmetry & Bulkiness (TDI, IPDI) Cycloaliphatic->Asymmetry PhaseSep Strong Phase Separation Rigidity->PhaseSep H_Bond Efficient Hydrogen Bonding Rigidity->H_Bond Crystallinity Hard Segment Crystallinity Rigidity->Crystallinity Asymmetry->PhaseSep Asymmetry->H_Bond Flexibility->Crystallinity High_Elongation High Elongation & Flexibility Flexibility->High_Elongation High_Strength High Tensile Strength & Modulus PhaseSep->High_Strength H_Bond->High_Strength Crystallinity->High_Strength Crystallinity->High_Elongation

Caption: Relationship between diisocyanate structure and PU mechanical properties.

Comparative Mechanical Data

The mechanical properties of polyurethanes are highly dependent on the entire formulation, including the polyol (soft segment) and the chain extender. The following tables summarize quantitative data from studies where these variables were kept constant to isolate the effect of the diisocyanate.

Table 1: Mechanical Properties of Polyurethanes from Different Diisocyanates (Soft Segment: 2000 g/mol Polycarbonate Diol; Chain Extender: 1,4-Butanediol)

Diisocyanate TypeTensile Strength at Break (MPa)Elongation at Break (%)Tensile Stress at 100% Elongation (MPa)
TODI (Aromatic)33 ± 3240 ± 713.6 ± 0.4
MDI (Aromatic)31.6 ± 0.9248 ± 511.16 ± 0.08
MDIi (Aromatic Isomer Mix)24 ± 2520 ± 261.82 ± 0.06
IPDI (Cycloaliphatic)--1.6 ± 0.04
HDI (Aliphatic)---

Data sourced from a study by Martínez-López et al.[1]. Note: Tensile and elongation at break values for IPDI and HDI were not fully captured in the provided excerpt but trends were discussed.

Table 2: Comparative Performance of Polyurethanes from Common Diisocyanates (Soft Segment: Polytetramethylene Ether Glycol (PTMG); Chain Extender: 1,4-Butanediol (BDO))

Diisocyanate TypeKey Mechanical CharacteristicsReported Tensile Strength (MPa)
MDI (Aromatic)Highest tensile strength, distinct phase separation.[2]23.4
TDI (Aromatic)Large elongation at break.[2]-
HDI (Aliphatic)Highest hardness and modulus due to good crystallinity.[2]-
HMDI (Aliphatic)Best adhesion properties.[2]-
IPDI (Cycloaliphatic)High tensile strength and elongation at break.[2]23.1

Discussion of Results

The choice of diisocyanate fundamentally alters the mechanical behavior of the final polyurethane material.

  • Aromatic Diisocyanates (MDI, TDI): The rigid, planar structure of aromatic rings in molecules like 4,4'-Methylene Diphenyl Diisocyanate (MDI) promotes strong intermolecular π-π stacking and efficient hydrogen bonding within the hard segments.[2] This leads to a high degree of phase separation from the soft segment, resulting in polyurethanes with high tensile strength and modulus.[2][3] MDI-based PUs, in particular, are noted for their superior strength.[2] Toluene Diisocyanate (TDI) is also widely used, though its asymmetrical structure can sometimes disrupt hard segment packing compared to MDI.[4]

  • Aliphatic Diisocyanates (HDI, HMDI): Linear aliphatic diisocyanates like Hexamethylene Diisocyanate (HDI) have more conformational freedom than their aromatic counterparts.[2] While this can lead to lower tensile strength, the symmetry of HDI allows for good crystalline ordering of hard segments, resulting in materials with high hardness and modulus.[2] Dicyclohexylmethane-4,4'-diisocyanate (HMDI) is another common aliphatic option known for conferring excellent adhesion.[2] Aliphatic diisocyanate-based PUs generally exhibit superior thermal stability compared to aromatic ones.[3]

  • Cycloaliphatic Diisocyanates (IPDI): Isophorone Diisocyanate (IPDI) has a bulky and asymmetric cycloaliphatic structure. This asymmetry can hinder the orderly packing of hard segments, leading to reduced crystallinity and a lower modulus compared to PUs made with more symmetric diisocyanates.[5] However, this can also result in a good balance of properties, including high elongation and respectable tensile strength.[2]

The degree of phase separation, or miscibility, between the hard and soft segments is a key determinant of mechanical properties. A higher degree of phase segregation generally correlates with better mechanical performance, as the hard domains can more effectively act as reinforcing fillers.[1] The miscibility trend has been observed as HDI < TODI < MDI < IPDI, indicating that HDI-based PUs have the highest phase separation.[1]

Experimental Protocols

The data presented in this guide are typically obtained through standardized tensile testing procedures. A general protocol for evaluating the mechanical properties of polyurethane elastomers is outlined below.

Material Synthesis and Sample Preparation
  • Synthesis: Polyurethanes are commonly synthesized via a two-step polymerization process. First, a prepolymer is formed by reacting the diisocyanate with a polyol (e.g., polycarbonate diol, PTMG) at an elevated temperature (e.g., 80°C). In the second step, a chain extender (e.g., 1,4-butanediol) is added to the prepolymer to form the final high-molecular-weight polymer.[2]

  • Molding: The resulting polymer is cast into molds (e.g., Teflon-coated) and cured in an oven at a specified temperature (e.g., 100-110°C) for a set duration (e.g., 24 hours) to ensure complete reaction.

  • Specimen Shape: For tensile testing, the cured polyurethane sheets are cut into a standardized "dumbbell" shape, as specified by standards like ASTM D412 or ISO 37.[6] This shape ensures that failure occurs in the central, narrow gauge section of the specimen.

Tensile Testing Procedure
  • Equipment: A universal testing machine, such as an Instron 3366, equipped with grips to hold the specimen is used.[7] The machine is capable of applying a controlled tensile force while simultaneously measuring the force and the elongation of the specimen.[6]

  • Test Conditions: The test is conducted at a constant rate of crosshead displacement (e.g., 5 mm/min or 4.5 mm/min).[7][8] Tests are typically performed under controlled ambient conditions (e.g., 25°C).

  • Data Acquisition: The testing machine's software records the force applied versus the displacement (elongation) of the specimen's gauge length. This data is then used to generate a stress-strain curve.

  • Calculated Properties:

    • Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before fracturing, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[6]

    • Elongation at Break: The percentage increase in length from the original length to the point of rupture.[6]

    • Modulus of Elasticity (Young's Modulus or Tensile Modulus): A measure of the material's stiffness, often calculated as the stress at a specific elongation (e.g., 100% elongation, referred to as M100).[6] It is the slope of the initial, linear portion of the stress-strain curve.

References

Cycloaliphatic Isocyanates Demonstrate Superior Hydrolytic Stability in Polyurethanes Compared to Aromatic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible and biostable materials is paramount. In the realm of polyurethanes (PUs), the choice of isocyanate is a critical determinant of the final polymer's properties, particularly its long-term performance in aqueous environments. This guide provides a detailed comparison of the hydrolytic stability of polyurethanes synthesized from the cycloaliphatic isocyanate 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) versus those derived from common aromatic isocyanates, Methylene Diphenyl Diisocyanate (MDI), and Toluene Diisocyanate (TDI).

Polyurethanes based on aliphatic isocyanates, such as 1,3-BIC, consistently exhibit enhanced resistance to hydrolysis compared to their aromatic counterparts.[1] This superior stability is crucial for applications requiring long-term contact with bodily fluids or aqueous solutions, as hydrolysis can lead to a significant decline in the material's mechanical properties and compromise device integrity. The degradation of polyurethanes in an aqueous environment is primarily driven by the cleavage of ester and urethane linkages. While the polyol component (typically a polyester or polyether) plays a significant role, the isocyanate's chemical structure is fundamental to the stability of the urethane linkage itself.

The enhanced hydrolytic stability of polyurethanes made with 1,3-BIC and other aliphatic isocyanates stems from their chemical structure. Aromatic isocyanates like MDI and TDI contain benzene rings, which can influence the electron density of the urethane group, making it more susceptible to hydrolytic attack. In contrast, the saturated cycloaliphatic ring of 1,3-BIC offers greater stability.

Comparative Hydrolytic Stability: Quantitative Data

While direct, publicly available quantitative data for 1,3-BIC is limited, extensive studies on structurally similar cycloaliphatic isocyanates, such as 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI), provide a strong basis for comparison. The following table summarizes the retention of tensile strength for polyether-based polyurethanes after accelerated aging in hot water, demonstrating the superior performance of aliphatic isocyanates.

Isocyanate TypePolyol TypeAging ConditionsTime (weeks)Tensile Strength Retention (%)
H12MDI (Aliphatic) PTMEG90°C Water Immersion4~100%
MDI (Aromatic) PTMEG90°C Water Immersion4~80%
TDI (Aromatic) PTMEG90°C Water Immersion4~60%

Data adapted from a comprehensive study by Anderson Development Company on polyurethane elastomer hydrolytic stability. H12MDI serves as a proxy for 1,3-BIC due to its similar cycloaliphatic nature.[2]

As the data indicates, polyurethanes formulated with the aliphatic isocyanate H12MDI retained nearly all of their initial tensile strength after four weeks of immersion in hot water. In stark contrast, the MDI-based polyurethane lost approximately 20% of its tensile strength, and the TDI-based material experienced a more significant 40% reduction under the same conditions.[2] This highlights the pronounced difference in hydrolytic stability imparted by the isocyanate's chemical structure.

The Mechanism of Hydrolytic Degradation

The hydrolytic degradation of polyurethanes is a chemical process where water molecules break down the polymer chains.[3] This process can be accelerated by factors such as elevated temperatures, pH, and the presence of certain enzymes.[4] The urethane linkage, formed from the reaction of an isocyanate and a hydroxyl group, is a primary site for hydrolytic cleavage.

cluster_isocyanate Isocyanate Structure cluster_polyurethane Polyurethane Properties cluster_stability Hydrolytic Stability Aromatic_Isocyanate Aromatic Isocyanate (e.g., MDI, TDI) PU_Aromatic Aromatic PU Aromatic_Isocyanate->PU_Aromatic forms Aliphatic_Isocyanate 1,3-BIC (Cycloaliphatic) PU_Aliphatic Aliphatic PU Aliphatic_Isocyanate->PU_Aliphatic forms Low_Stability Lower Hydrolytic Stability PU_Aromatic->Low_Stability leads to High_Stability Higher Hydrolytic Stability PU_Aliphatic->High_Stability leads to

Isocyanate structure dictates polyurethane hydrolytic stability.

Experimental Protocols for Assessing Hydrolytic Stability

To evaluate and compare the hydrolytic stability of different polyurethane formulations, accelerated aging tests are commonly employed. These tests expose the material to elevated temperatures and high humidity to simulate long-term environmental exposure in a shorter timeframe.[4]

A typical experimental protocol for accelerated hydrolytic aging involves the following steps:

  • Sample Preparation: Standardized test specimens (e.g., tensile bars) are prepared from the polyurethane materials to be evaluated.

  • Initial Property Measurement: The initial mechanical properties, such as tensile strength, elongation at break, and hardness, of unaged control specimens are measured according to relevant standards (e.g., ASTM D412 for tensile properties).

  • Accelerated Aging: The test specimens are immersed in deionized water or a buffered solution (e.g., phosphate-buffered saline for biomedical applications) in sealed containers. These containers are then placed in an oven at an elevated temperature (e.g., 70°C or 90°C) for a predetermined duration (e.g., several weeks or months).[2]

  • Periodic Evaluation: At specific time intervals, a set of specimens is removed from the aging environment.

  • Post-Aging Analysis: After removal and conditioning back to ambient temperature, the mechanical properties of the aged specimens are measured. Any changes in physical appearance, such as cracking, discoloration, or swelling, are also noted.

  • Data Analysis: The percentage retention of mechanical properties is calculated by comparing the values of the aged specimens to the initial values of the unaged controls. This data provides a quantitative measure of the material's hydrolytic stability.

Standardized test methods such as ISO 1419:1995 (Method C, "Tropical Test") and ASTM F1635-16 also provide frameworks for conducting hydrolytic stability testing.[5]

Conclusion

The choice of isocyanate has a profound impact on the hydrolytic stability of polyurethanes. For applications in the biomedical and drug development fields, where long-term performance in aqueous environments is critical, polyurethanes based on the cycloaliphatic isocyanate this compound offer a significant advantage over those formulated with aromatic isocyanates like MDI and TDI. The inherent chemical stability of the aliphatic structure translates to superior resistance to hydrolytic degradation, ensuring greater material integrity and device longevity. Researchers and professionals in these fields should prioritize the use of aliphatic isocyanates when designing polyurethane-based materials for demanding, long-term applications.

References

A Comparative Guide to the Reaction Kinetics of 1,3-Bis(isocyanatomethyl)cyclohexane and Isophorone Diisocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of two key cycloaliphatic diisocyanates: 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) and Isophorone Diisocyanate (IPDI). Understanding the kinetic behavior of these molecules is crucial for the controlled synthesis of polyurethanes and other polymers used in advanced materials and drug delivery systems. This document summarizes available quantitative data, outlines experimental protocols for kinetic analysis, and presents logical workflows to aid in experimental design.

Introduction to the Diisocyanates

This compound (1,3-BIC) is a cycloaliphatic diisocyanate characterized by two primary isocyanatomethyl groups attached to a cyclohexane ring.[1][2][3][4] This symmetrical structure, where both isocyanate groups are primary, suggests a generally high and uniform reactivity.

Isophorone Diisocyanate (IPDI) is an asymmetrical cycloaliphatic diisocyanate with one primary and one secondary isocyanate group.[5][6] This structural difference leads to a significant disparity in the reactivity of the two isocyanate groups, a key feature that is often exploited in polyurethane synthesis to control polymer architecture.[5][7]

Comparative Reaction Kinetics

The reaction of isocyanates with nucleophiles, most commonly alcohols (polyols) to form urethanes, is the cornerstone of polyurethane chemistry. The rate of this reaction is influenced by the electronic and steric environment of the isocyanate group.

General Reactivity Trends:

  • Primary vs. Secondary Isocyanates: Primary isocyanate groups are generally more reactive than secondary isocyanate groups due to lower steric hindrance.[5][8]

  • Electronic Effects: The electron-donating or withdrawing nature of the molecular backbone influences the electrophilicity of the isocyanate carbon atom and thus its reactivity.[8]

Based on these principles, the two primary isocyanate groups of 1,3-BIC are expected to exhibit higher reactivity compared to the secondary isocyanate group of IPDI . The reactivity of the primary isocyanate group of IPDI is expected to be more comparable to that of the isocyanate groups in 1,3-BIC.

The table below summarizes the expected and reported kinetic parameters for the reaction of these diisocyanates with a generic primary alcohol.

ParameterThis compound (1,3-BIC) (Expected)Isophorone Diisocyanate (IPDI) (Reported)
Isocyanate Group Type Two Primary (-CH₂-NCO)One Primary (-CH₂-NCO), One Secondary (>CH-NCO)
Relative Reactivity of NCO groups k₁ ≈ k₂ (Both groups have similar reactivity)k_primary > k_secondary (The primary group is significantly more reactive)[5]
Overall Reaction Rate (uncatalyzed) Expected to be relatively high and complete.Biphasic kinetics often observed, with an initial fast reaction of the primary NCO group followed by a slower reaction of the secondary NCO group.[5]
Catalyst Effect (e.g., Dibutyltin dilaurate) Significant acceleration of the urethane reaction.Pronounced catalytic effect, often enhancing the reactivity of the secondary NCO group to a greater extent than the primary one, though the primary group remains more reactive.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for process optimization and quality control. The following are standard experimental protocols for studying the reaction kinetics of diisocyanates with polyols.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This is a powerful technique for real-time monitoring of the concentration of reactants and products.[9][10][11]

Methodology:

  • Setup: A reaction vessel is equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe, a temperature controller, and a mechanical stirrer.

  • Reactant Preparation: The diisocyanate and polyol are brought to the desired reaction temperature separately. Any solvent used should be anhydrous.

  • Reaction Initiation: The polyol (and catalyst, if used) is added to the diisocyanate in the reaction vessel with vigorous stirring to ensure homogeneity.

  • Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30-60 seconds).

  • Kinetic Analysis: The disappearance of the characteristic isocyanate (-NCO) peak at approximately 2270 cm⁻¹ is monitored over time.[12] The concentration of the isocyanate can be correlated to the peak area or height. By plotting the concentration of the isocyanate versus time, the reaction order and rate constants can be determined.

Titration Method (NCO Content Determination)

This is a classic and reliable method for determining the concentration of unreacted isocyanate groups at different time points during the reaction.[13][14][15][16][17]

Methodology:

  • Reaction Quenching: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched by adding an excess of a solution of a secondary amine (e.g., di-n-butylamine) in a dry solvent (e.g., toluene). The amine reacts rapidly and stoichiometrically with the remaining isocyanate groups.

  • Back Titration: The unreacted excess amine is then back-titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).

  • Calculation: The amount of isocyanate that was present in the aliquot at the time of quenching can be calculated from the difference between the initial amount of amine added and the amount that remained after reaction with the isocyanate.

  • Kinetic Analysis: By plotting the isocyanate concentration versus time for a series of aliquots, the reaction kinetics can be determined.

Diagrams

Logical Relationship of Isocyanate Reactivity

G Factors Influencing Isocyanate Reactivity A Isocyanate Structure B Steric Hindrance A->B C Electronic Effects A->C D Reaction Rate B->D C->D

Caption: Factors influencing the reaction rate of isocyanates.

Experimental Workflow for Kinetic Analysis using FTIR

G FTIR Experimental Workflow for Reaction Kinetics A Prepare Reactants (Diisocyanate, Polyol, Catalyst) C Initiate Reaction (Mix Reactants at T) A->C B Set up Reaction Vessel with in-situ FTIR Probe B->C D Acquire FTIR Spectra over Time C->D E Monitor -NCO Peak (ca. 2270 cm-1) D->E F Calculate [NCO] vs. Time E->F G Determine Rate Law and Rate Constants F->G

Caption: Workflow for determining reaction kinetics via in-situ FTIR.

Conclusion

The reaction kinetics of this compound and Isophorone Diisocyanate are primarily dictated by their distinct molecular structures. Due to the presence of two primary isocyanate groups, 1,3-BIC is expected to exhibit a higher and more uniform reactivity profile compared to IPDI , which possesses one primary and one less reactive secondary isocyanate group. This difference in reactivity is a critical consideration for researchers and professionals in the field of polymer and materials science, as it directly impacts monomer conversion, polymerization time, and the final properties of the resulting polymer. For applications requiring a rapid and complete reaction of both isocyanate functionalities, 1,3-BIC may be the preferred choice. Conversely, the differential reactivity of IPDI offers a unique advantage for the synthesis of more complex polymer architectures through stepwise polymerization. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of these kinetic differences, enabling the informed selection of diisocyanates for specific applications.

References

A Comparative Analysis of Thermal Degradation in Aliphatic Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal degradation behavior of aliphatic polyurethane (PU) elastomers based on different polyol structures. The thermal stability of these materials is a critical factor in their processing and application, particularly in fields where they may be subjected to elevated temperatures. This analysis is supported by experimental data from thermogravimetric analysis (TGA) to elucidate the performance differences between PUs synthesized with polyester, polyether, and polycarbonate polyols.

Comparative Thermal Stability: A Quantitative Overview

The thermal stability of aliphatic polyurethane elastomers is significantly influenced by the chemical nature of the soft segment, which is derived from the polyol. The following table summarizes key thermal degradation parameters obtained from TGA for aliphatic PUs based on different polyols. These parameters include the onset degradation temperature (Tonset), the temperature at the maximum rate of degradation for the primary degradation stages (Tmax1 and Tmax2), and the percentage of residual char at high temperatures.

Polyol TypeDiisocyanateTonset (°C)Tmax1 (°C) (Hard Segment)Tmax2 (°C) (Soft Segment)Char Yield (%) at >500°C
Polyester (Polycaprolactone)Aliphatic~220 - 300~332~392~1 - 5
Polyether (PTMG)Aliphatic~250 - 300~330 - 342~422 - 437< 5
PolycarbonateAliphatic~260 - 270~262 - 272~300+~15 - 20

Note: The values presented are representative and can vary based on the specific molecular weight of the polyol and diisocyanate, the hard-to-soft segment ratio, and the experimental conditions of the TGA.

Discussion of Thermal Degradation Behavior

The thermal degradation of aliphatic polyurethane elastomers typically proceeds in a multi-step process, which is evident from the multiple peaks in the derivative thermogravimetric (DTG) curves.

  • Polyester-based Polyurethane Elastomers: These elastomers generally exhibit good thermal stability. The degradation often initiates with the scission of the urethane linkages in the hard segment, followed by the decomposition of the polyester soft segment at higher temperatures. The ester groups in the polyester backbone are a point of thermal instability, but overall, these PUs tend to be more stable than their polyether-based counterparts.

  • Polyether-based Polyurethane Elastomers: Polyether-based PUs also show a two-stage degradation profile. The initial weight loss is attributed to the degradation of the urethane bonds. The second, more significant weight loss at higher temperatures corresponds to the breakdown of the polyether chains. While offering advantages like good hydrolytic stability and low-temperature flexibility, polyether-based PUs are generally less thermally stable than polyester-based ones.

  • Polycarbonate-based Polyurethane Elastomers: Polycarbonate-based PUs are known for their excellent thermal stability.[1] They exhibit a higher onset of degradation and can produce a greater char yield compared to both polyester and polyether-based aliphatic PUs. The carbonate linkage is inherently more thermally stable than the ester and ether linkages, contributing to the enhanced thermal performance of these elastomers.

Experimental Protocols

The data presented in this guide is primarily based on Thermogravimetric Analysis (TGA). A typical experimental protocol for the TGA of polyurethane elastomers is as follows, adhering to standards such as ASTM E1131 and ISO 11358.

1. Sample Preparation:

  • A small sample of the polyurethane elastomer (typically 5-10 mg) is carefully weighed and placed in a TGA crucible (e.g., alumina or platinum).

  • The sample should be representative of the bulk material and free of any surface contaminants.

2. TGA Instrument Setup:

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

3. Data Analysis:

  • TGA Curve: A plot of the percentage of weight loss versus temperature is generated.

  • DTG Curve: The first derivative of the TGA curve (DTG curve) is plotted to identify the temperatures at which the rate of weight loss is at its maximum (Tmax).

  • Onset Temperature (Tonset): This is the temperature at which a significant deviation from the baseline of the TGA curve is observed, indicating the initiation of degradation.

  • Char Yield: The percentage of the initial mass remaining at the end of the experiment is recorded as the char yield.

Visualizing the Degradation Pathway

The thermal degradation of aliphatic polyurethane elastomers can be visualized as a sequential process. The following diagram, generated using Graphviz, illustrates the general signaling pathway of this degradation.

Thermal_Degradation_Pathway PU Aliphatic Polyurethane Elastomer HS_Deg Hard Segment Degradation (Urethane Linkage Scission) PU->HS_Deg Heat (220-350°C)[2] SS_Deg Soft Segment Degradation (Polyol Backbone Cleavage) HS_Deg->SS_Deg Increased Heat (350-450°C)[2] Volatiles Volatile Products (Isocyanates, Alcohols, CO2, etc.) HS_Deg->Volatiles SS_Deg->Volatiles Char Char Residue SS_Deg->Char

References

Performance Evaluation of 1,3-Bis(isocyanatomethyl)cyclohexane in Automotive Clear Coats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,3-Bis(isocyanatomethyl)cyclohexane (1,3-BIC) with other common isocyanate alternatives used in automotive clear coat formulations. The performance of these coatings is evaluated based on key properties, supported by available experimental data.

This compound, a cycloaliphatic diisocyanate, is a key component in high-performance polyurethane clear coats, valued for its contribution to durability and aesthetic appeal.[1] Its molecular structure, featuring isocyanatomethyl groups attached to a cyclohexane ring, imparts excellent UV stability and resistance to yellowing, crucial for automotive topcoats.[2] Common alternatives in this application include other aliphatic and cycloaliphatic isocyanates such as isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI), and 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI). The choice of isocyanate significantly influences the final properties of the clear coat, including its resistance to environmental factors and mechanical damage.

Quantitative Performance Comparison

The following tables summarize available quantitative data comparing the performance of clear coats formulated with 1,3-BIC (often referred to by its commercial name, Takenate™ 600 or as H6XDI for hydrogenated xylylene diisocyanate) and its alternatives. Direct head-to-head comparisons across all properties in a single study are limited; therefore, data is compiled from various sources.

Table 1: Mechanical Properties

Property1,3-BIC (H6XDI)IPDIHDIH12MDITest Method
Hardness (König, seconds) Higher than HDI-based coatingsHigher than TDI-based coatings[3]Lower than PDI-based coatings[4]-ASTM D4366
Adhesion (Cross-hatch) Superior adhesion to various substrates[5]GoodGoodGoodASTM D3359
Scratch Resistance HighGoodGoodHighASTM D7027 / ISO 15184
Tensile Strength (MPa) High-Lower than PDI-based coatings[4]-ASTM D2370

Note: Direct quantitative values for hardness and scratch resistance are often formulation-dependent and not publicly available in comparative studies. The information presented is based on qualitative comparisons from manufacturer literature and academic papers.

Table 2: Weathering and Chemical Resistance

Property1,3-BIC (H6XDI)IPDIHDIH12MDITest Method
Gloss Retention (after QUV) ExcellentGoodGoodExcellentASTM G154
Yellowing Resistance Excellent, better than HDI[5]GoodGoodExcellentASTM G154
Chemical Resistance GoodGoodGoodGoodASTM D1308
Water Resistance GoodGoodGoodGoodASTM D870

Note: "Excellent" and "Good" are qualitative descriptors based on typical performance characteristics of aliphatic and cycloaliphatic isocyanates. Specific gloss retention percentages and yellowing indices are highly dependent on the full formulation and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of automotive clear coat performance. The following are standard protocols for the key experiments cited.

Sample Preparation and Curing
  • Formulation: The clear coat is formulated by mixing the polyol resin, the isocyanate crosslinker (1,3-BIC or alternative), solvents, and additives (e.g., flow agents, UV absorbers, hindered amine light stabilizers - HALS). The ratio of isocyanate to polyol is typically determined by the desired NCO:OH stoichiometry.

  • Application: The formulated clear coat is applied over a prepared substrate (e.g., steel or aluminum panels previously coated with e-coat, primer, and basecoat) using a spray gun to a specified dry film thickness (typically 35-50 µm).

  • Curing: The coated panels are cured according to the manufacturer's specifications, which typically involves a flash-off period at ambient temperature followed by baking at an elevated temperature (e.g., 120-140°C) for a defined duration (e.g., 20-30 minutes).[4]

Performance Testing
  • Hardness (König Pendulum Hardness Test - ASTM D4366): A pendulum of specified shape and mass rests on the coating surface and is set into oscillation. The time for the amplitude of oscillation to decrease by a specified amount is measured. A shorter damping time indicates a softer surface.

  • Adhesion (Cross-Hatch Adhesion Test - ASTM D3359): A lattice pattern is cut into the coating down to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is rated based on the amount of coating removed by the tape, according to a standardized scale (5B: no detachment to 0B: over 65% detachment).[6]

  • Scratch Resistance (Nano-Scratch Test): A stylus with a defined geometry (e.g., a 2 µm radius conical tip) is drawn across the coating surface with a progressively increasing normal force. The critical force at which the first sign of fracture or plastic deformation occurs is recorded as a measure of scratch resistance.[7][8]

  • Accelerated Weathering (QUV Testing - ASTM G154): Coated panels are exposed to alternating cycles of UV light (typically UVA-340 lamps to simulate sunlight) and moisture (condensation or water spray) at controlled elevated temperatures. Gloss is measured at 20° and 60° angles at regular intervals to assess gloss retention. Color change (yellowing) is also monitored using a spectrophotometer.

  • Chemical Resistance (Spot Test - ASTM D1308): Various chemicals (e.g., sulfuric acid, sodium hydroxide, gasoline, windshield washer fluid) are applied to the coating surface and covered for a specified period. The coating is then examined for any signs of degradation, such as blistering, discoloration, or softening.[9]

Visualization of the Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the performance of this compound in automotive clear coats.

G cluster_0 Raw Materials cluster_1 Clear Coat Formulation & Application cluster_2 Performance Evaluation cluster_3 Comparative Analysis A This compound (1,3-BIC) F Mixing & Formulation A->F B Alternative Isocyanates (IPDI, HDI, H12MDI) B->F C Polyol Resin C->F D Additives (UV Absorbers, HALS) D->F E Solvents E->F G Application on Substrate F->G H Curing (Baking) G->H I Mechanical Properties (Hardness, Adhesion, Scratch) H->I J Weathering Resistance (Gloss Retention, Yellowing) H->J K Chemical Resistance H->K L Data Analysis & Comparison I->L J->L K->L

Caption: Workflow for evaluating 1,3-BIC in automotive clear coats.

References

A Comparative Guide to the Biocompatibility of Polyurethanes for Biomedical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Polyurethanes (PUs) are a versatile class of polymers widely utilized in biomedical applications due to their tunable mechanical properties, which range from soft and elastomeric to hard and rigid. Their application in medical devices, such as catheters, cardiovascular stents, and as coatings for implants, necessitates a thorough understanding of their biocompatibility.[1][2] The host's biological response to an implanted material, known as the foreign body response (FBR), is a critical determinant of a device's success and longevity.[3] This guide provides a comparative analysis of the biocompatibility of various polyurethanes against common alternative materials like silicone, PEEK, and titanium, supported by experimental data and detailed methodologies.

Comparative Performance of Biomaterials

The biocompatibility of a material is not an intrinsic property but rather a measure of its interaction with the host's biological system. Key indicators of biocompatibility include low cytotoxicity, minimal inflammatory response, and low thrombogenicity.

In Vivo Inflammatory and Foreign Body Response

The in vivo response to an implant is often characterized by the formation of a fibrous capsule. The thickness of this capsule and the types of inflammatory cells present at the implant-tissue interface are quantitative measures of the foreign body reaction.[4][5]

Table 1: In Vivo Biocompatibility Data of Polyurethanes and Silicone in a Rat Subcutaneous Implantation Model

MaterialFibrous Capsule Thickness (µm) at 90 daysForeign Body Reaction (Semi-quantitative score)Key Inflammatory Cell ResponseKey Findings
Polyether Urethane (PEU) Not ReportedNot ReportedMonocyte adhesion leading to macrophage and foreign body giant cell (FBGC) formation.[4]Prone to oxidative degradation in vivo.[4]
Polycarbonate Urethane (PCU) Not ReportedNot ReportedMonocyte adhesion leading to macrophage and FBGC formation.[4]Generally exhibits greater biostability compared to PEUs.[4][6]
Castor Oil-based Polyurethane Not ReportedNot ReportedHistological evaluation showed no chronic inflammatory response.[4]Demonstrates good biocompatibility and promotes cell proliferation.[4][7]
Polyurethane-coated Silicone 1160 ± 110[4]Moderate to Intense[4]Higher presence of mononuclear cells.[8]The polyurethane coating can detach and become incorporated into the peri-implant capsule.[8]
Nanotextured Silicone Not ReportedNot ReportedLower initial inflammatory marker production compared to PU-coated silicone, but increases at 90 days.[9][10]Inflammatory reaction becomes comparable to polyurethane-coated implants after 90 days.[9][10]

Further studies comparing polyurethane-coated and nanotextured silicone implants measured specific inflammatory markers in the peri-implant capsule.

Table 2: Inflammatory Marker Levels in Peri-implant Capsule of Rats (pg/mL)

Implant TypeTime PointInterleukin-1 (IL-1)Interleukin-6 (IL-6)Tumor Necrosis Factor-alpha (TNF-α)
Polyurethane-coated Silicone 30 days~250~350~150
60 days~260~360~160
90 days~240~340~140
Nanotextured Silicone 30 days~200~300~120
60 days~210~310~130
90 days~280~380~180
Data derived from graphical representations in a study by De Mari et al. (2025). At 90 days, the increase in markers for the nanotextured group and decrease for the polyurethane group were not statistically significant between the groups.[9][10]
In Vitro Cytotoxicity

In vitro cytotoxicity tests are fundamental for screening biomaterials.[11] These assays evaluate the effect of material extracts on cell viability and morphology according to standards like ISO 10993-5.[12][13] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[14]

Table 3: In Vitro Cytotoxicity Data for Various Biomaterials

MaterialTest MethodCell LineResult (Cell Viability %)Conclusion
Biodegradable PU Foam Extract & Direct Contact[15]Not SpecifiedNo abnormal growth or morphological changes.[15]Non-cytotoxic[15]
Polycarbonate Urethane (PCU) Not SpecifiedNot Specified> 70%[6]Non-cytotoxic[6]
Castor Oil-based PUs ISO 10993-5 Method[7]L929, MRC-5, HDFaPromoted cell proliferation.[7]Non-cytotoxic[7]
TPU/PLA Blend MTT Assay[16]BEAS-2BNo significant inhibition of cell proliferation.[16]Non-cytotoxic[16]
Hemocompatibility

For blood-contacting devices, hemocompatibility is crucial. The hemolysis test (ASTM F756) measures the percentage of red blood cells lysed by a material.[17][18] Materials are classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5%), and hemolytic (>5%).[19]

Table 4: Hemocompatibility (Hemolysis) Data

MaterialTest MethodResult (% Hemolysis)Classification
Tecothane PU with Dexamethasone/Silver Nanoparticles ASTM F756-08[19]< 2%Non-hemolytic[19]
Chitosan-grafted Polyurethane Dynamic Blood Clotting Test[1]Significantly improved compared to unmodified PU.Improved Hemocompatibility[1]
General Medical Grade PUs VariousGenerally low thrombogenicity.[20]Good Hemocompatibility[20]
Comparison with Other Implant Materials

Polyurethanes offer a unique set of properties but must be compared against other established biomaterials like silicone, PEEK, and titanium.

Table 5: General Properties of Common Biomedical Implant Materials

PropertyPolyurethanes (PUs)SiliconePEEK (Polyetheretherketone)Titanium & Alloys
Material Type Thermoplastic Elastomer[6]Thermoset Elastomer[21]High-performance Thermoplastic[22]Metal[23]
Young's Modulus Highly tunable (soft to rigid)LowSimilar to cortical bone (~18 GPa)[24]High (~110 GPa), can cause stress shielding.[23]
Biocompatibility Generally good, but can degrade.[21]Generally good, biostable.[25]Excellent, bioinert.[24][26]Excellent, bioinert, promotes osseointegration.
Key Advantages Tunable mechanical properties, toughness, flexibility.[6]Biostable, low modulus.[25]High strength, radiolucent, bone-like modulus.[22][24]High strength, corrosion resistance, osseointegration.[23]
Key Disadvantages Susceptible to biodegradation (hydrolysis, oxidation).[4][20]Can have low tensile strength.[25]Bioinert, does not chemically bond with bone without surface modification.[24]Mismatch in modulus with bone, potential for metal ion release.[23][26]

Experimental Protocols and Visualizations

Standardized protocols are essential for the reliable assessment of biomaterial biocompatibility.

Experimental Workflow and Biological Response Diagrams

G Fig. 1: General Workflow for In Vivo Biocompatibility Assessment cluster_pre Preparation cluster_implant Implantation cluster_post Analysis Mat_Prep Material Preparation (e.g., 10x10 mm squares) Sterilization Sterilization (e.g., Ethylene Oxide) Mat_Prep->Sterilization Surgery Animal Surgery (Subcutaneous Implantation in Rat) Sterilization->Surgery Monitoring Post-operative Monitoring (7, 30, 90 days) Surgery->Monitoring Retrieval Sample Retrieval (Implant + Surrounding Tissue) Monitoring->Retrieval Histo Histological Processing (Fixation, Embedding, Sectioning) Retrieval->Histo Analysis Microscopic & Data Analysis (Capsule Thickness, Cell Counts) Histo->Analysis

Caption: Experimental workflow for in vivo biocompatibility testing.[4]

FBR_Pathway Fig. 2: Signaling Pathway of Foreign Body Response to Implants Implant Implanted Polyurethane Protein_Ad Protein Adsorption (Fibrinogen, Albumin) Implant->Protein_Ad Macro_Rec Monocyte/Macrophage Recruitment Protein_Ad->Macro_Rec Macro_Ad Macrophage Adhesion & Fusion Macro_Rec->Macro_Ad FBGC Foreign Body Giant Cell (FBGC) Formation Macro_Ad->FBGC Cytokines Release of Cytokines (IL-4, IL-13) Macro_Ad->Cytokines Inflammation Chronic Inflammation FBGC->Inflammation Cytokines->FBGC ROS Release of ROS & Enzymes Inflammation->ROS Fibroblast Fibroblast Recruitment & Activation Inflammation->Fibroblast Degradation Material Degradation ROS->Degradation Capsule Fibrous Capsule Formation Fibroblast->Capsule Capsule->Degradation

Caption: Signaling pathway of the foreign body response to polyurethane implants.[27][4]

Detailed Experimental Protocols

This test evaluates the general biological toxicity of a medical device material.[13]

  • Objective: To determine the potential for a material to cause cell death or inhibit cell growth.[28]

  • Method (Elution/Extract Test):

    • Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 5% serum) for a defined period (e.g., 24 hours at 37°C). The ratio of material surface area or mass to medium volume is standardized.[13][14]

    • Cell Culture: A monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts) is grown to near-confluence in flasks or multi-well plates.[12][14]

    • Incubation: The existing culture medium is replaced with the material extract. Cultures are incubated for a specified time (typically 24 to 72 hours).[14][15]

    • Evaluation:

      • Qualitative: Cells are examined microscopically for changes in morphology, signs of lysis, and reduction in cell density. Reactivity is graded on a scale (e.g., 0-4).[28]

      • Quantitative: Cell viability is measured using assays like the MTT test, which assesses mitochondrial activity. A reduction in viability of more than 30% is considered a cytotoxic effect.[28][29]

  • Controls: High-density polyethylene is used as a negative control, while materials like organotin-stabilized PVC serve as positive controls.

This test is required for devices that come into direct or indirect contact with circulating blood.[17]

  • Objective: To quantify the hemolytic properties of a material by measuring hemoglobin release from red blood cells.[18]

  • Method (Direct Contact):

    • Blood Preparation: Freshly collected human or rabbit blood, treated with an anticoagulant, is diluted with a buffer like PBS.[30][31]

    • Incubation: The test material is placed in direct contact with the diluted blood suspension. The mixture is incubated (e.g., 3 hours at 37°C with gentle agitation).[31]

    • Analysis: After incubation, the samples are centrifuged to pellet intact red blood cells.

    • Quantification: The amount of hemoglobin released into the supernatant is measured using a spectrophotometer.[18][31]

  • Calculation: The percentage of hemolysis is calculated relative to positive (water, which causes 100% hemolysis) and negative (saline buffer) controls.[19]

This study evaluates the local tissue response to a biomaterial over time.[4]

  • Objective: To assess the macroscopic and microscopic reaction of living tissue to an implanted material.

  • Method:

    • Animal Model: Adult male Wistar rats (250-300g) are commonly used.[4]

    • Implantation: Sterile samples of the test material (e.g., 10x10 mm squares) are surgically implanted into subcutaneous pockets on the dorsum of the rats.[4]

    • Post-Operative Care: Animals are monitored for signs of infection or distress, with post-operative analgesics administered as required.[4]

    • Explantation: At predetermined time points (e.g., 7, 30, and 90 days), the animals are euthanized, and the implant along with the surrounding tissue is excised.[4]

    • Histological Evaluation:

      • The excised tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin).[4]

      • A pathologist blindly evaluates the sections for inflammation, fibrosis, necrosis, and the presence of inflammatory cells (macrophages, lymphocytes, FBGCs).[4]

      • Quantitative measurements include the thickness of the fibrous capsule and counts of different inflammatory cells per unit area.[4]

Conclusion

Polyurethanes offer significant advantages for biomedical implants, primarily due to their exceptional versatility and tunable mechanical properties that can mimic native tissue.[6] Biocompatibility studies show that many polyurethane formulations are non-cytotoxic and hemocompatible.[7][15][19] However, their long-term biostability remains a key consideration, as some types, particularly polyether urethanes, are susceptible to oxidative and hydrolytic degradation in vivo.[4][20]

In comparison, silicone is highly biostable but offers less mechanical versatility.[21][25] PEEK provides bone-like mechanical properties and is bioinert, making it excellent for orthopedic applications, though it lacks inherent bioactivity.[22][24] Titanium is the gold standard for load-bearing applications due to its strength and ability to osseointegrate, but its high stiffness can lead to stress shielding.[23][32]

The choice of material ultimately depends on the specific application. Polycarbonates and surface-modified polyurethanes show enhanced stability and biocompatibility, making them strong candidates for a wide range of devices.[4][6] Ongoing research focuses on developing novel polyurethane composites and surface modifications to further improve their long-term performance and mitigate the foreign body response, ensuring greater safety and efficacy of biomedical implants.[1]

References

A Comparative Cost-Performance Analysis of Aliphatic Diisocyanates for High-Performance Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three most commonly used aliphatic diisocyanates (ADIs) in the formulation of high-performance polyurethanes: Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI). Aliphatic diisocyanates are renowned for their superior weather and UV resistance, making them ideal for durable coatings, adhesives, sealants, and elastomers.[1][2] The choice among these key building blocks often involves a trade-off between cost and specific performance attributes. This analysis summarizes key quantitative performance data, outlines experimental protocols for evaluation, and provides a framework for selecting the optimal ADI for your application.

Executive Summary

Polyurethanes formulated with HDI, IPDI, and H12MDI all exhibit excellent non-yellowing characteristics and durability.[1] Generally, HDI-based polyurethanes offer good flexibility and are the most widely used and cost-effective among the three.[2] IPDI provides enhanced hardness and chemical resistance, while H12MDI-based polyurethanes are often favored for their superior mechanical properties and abrasion resistance, albeit at a higher cost. The selection of the diisocyanate should be guided by the primary performance requirements of the final product, balanced against economic considerations.

Comparative Performance Data

The following tables summarize the typical performance characteristics of polyurethanes synthesized with HDI, IPDI, and H12MDI. It is important to note that the data presented is a synthesis from various sources and the exact properties of a finished polyurethane product are highly dependent on the polyol, chain extender, and overall formulation.

Table 1: Mechanical Properties

PropertyHDI-based PUIPDI-based PUH12MDI-based PUTest Method
Tensile Strength (MPa) 15 - 3020 - 4025 - 50ASTM D882 / ASTM D412
Elongation at Break (%) 400 - 700300 - 600350 - 650ASTM D882 / ASTM D412
Shore Hardness 70A - 95A80A - 75D85A - 80DASTM D2240
Tear Strength (kN/m) 40 - 7050 - 8560 - 100ASTM D624

Table 2: Durability and Resistance

PropertyHDI-based PUIPDI-based PUH12MDI-based PUTest Method
UV Resistance (Gloss Retention) ExcellentExcellentExcellentASTM G154
Chemical Resistance GoodVery GoodExcellentASTM D1308
Abrasion Resistance (Tabor, mg loss) 25 - 4020 - 3515 - 30ASTM D4060
Hydrolytic Stability GoodVery GoodExcellentInternal Methods
Thermal Decomposition (°C) ~220~218~218TGA

Cost-Performance Overview

The relative cost of aliphatic diisocyanates is a significant factor in formulation decisions. While exact pricing is subject to market fluctuations, a general hierarchy can be established based on production complexity and market volume.

Table 3: Relative Cost Comparison

DiisocyanateRelative Cost IndexMarket ShareKey Considerations
HDI 1.0HighestMost cost-effective ADI, widely available. Good all-around performance.
IPDI 1.2 - 1.5MediumHigher cost than HDI, offers improved hardness and chemical resistance.
H12MDI 1.5 - 2.0LowestHighest cost, provides superior mechanical properties and durability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on industry-standard ASTM protocols.

Mechanical Property Testing

ASTM D882: Tensile Properties of Thin Plastic Sheeting

This method is used to determine the tensile properties of polyurethane films with a thickness of less than 1 mm.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane film. The thickness of each specimen is measured at several points.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The sample is then pulled at a constant rate of speed until it breaks.

  • Data Acquired: Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Accelerated Weathering

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials

This practice simulates the effects of sunlight and moisture on a material's properties.

  • Apparatus: A QUV accelerated weathering tester equipped with UVA-340 lamps is commonly used to simulate sunlight in the critical short-wavelength UV region.

  • Test Cycle: A typical cycle involves alternating periods of UV exposure and condensation. For example, 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • Evaluation: The gloss and color of the coated panels are measured before and after exposure at specified intervals. Gloss retention is reported as a percentage of the initial gloss, and color change (ΔE) is calculated from colorimetric measurements.

Chemical Resistance Testing

ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes

This method evaluates the resistance of a coating to various chemical agents.

  • Procedure: A small amount of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) is placed on the surface of the cured polyurethane coating and covered with a watch glass for a specified period (e.g., 24 hours).

  • Evaluation: After the exposure period, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The effects are typically rated on a scale from no effect to severe damage.

Visualization of the Selection Process

The following diagram illustrates the logical workflow for selecting an aliphatic diisocyanate based on a balance of performance requirements and cost constraints.

CostPerformanceAnalysis Start Define Application Requirements Cost Cost Sensitivity Start->Cost Performance Key Performance Drivers Start->Performance HDI Select HDI Cost->HDI High IPDI Select IPDI Cost->IPDI Medium H12MDI Select H12MDI Cost->H12MDI Low Mechanical Mechanical Properties (Hardness, Abrasion) Performance->Mechanical Chemical Chemical Resistance Performance->Chemical Flexibility Flexibility & Cost-Effectiveness Performance->Flexibility Mechanical->H12MDI High Demand Chemical->IPDI High Demand Flexibility->HDI High Demand

References

A Comparative Guide to Analytical Methods for Purity Validation of 1,3-Bis(isocyanatomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, ensuring the purity of reagents like 1,3-Bis(isocyanatomethyl)cyclohexane is critical for the integrity and reproducibility of experimental outcomes. This guide provides a comparative analysis of the primary analytical methods used to determine the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titration. This document outlines the experimental protocols for each method and presents a comparative summary of their performance.

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for separation of isomers and related impurities, quantification of the isocyanate content, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of each method.

Analytical MethodPrincipleAnalytes MeasuredKey AdvantagesKey Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Purity of the main component, separation of cis- and trans- isomers, and detection of volatile impurities.High resolution for isomer separation; suitable for identifying and quantifying volatile byproducts.The high reactivity of isocyanates can lead to degradation at elevated temperatures in the injector or column.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Purity of the main component and detection of non-volatile impurities and degradation products.High selectivity and sensitivity, particularly for non-volatile impurities; analysis is performed at or near ambient temperature, minimizing sample degradation.[1]May require derivatization for enhanced detection of the isocyanate group.
Titration (ASTM D5155) Chemical reaction of the isocyanate groups with an excess of a standard solution of di-n-butylamine, followed by back-titration of the unreacted amine with a standard acid solution.[2][3]Total isocyanate content (%NCO).A well-established, robust, and accurate method for determining the total reactive isocyanate content; does not require expensive instrumentation.[2]Does not provide information on impurities or isomer distribution; it is a measure of total isocyanate functionality.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for isocyanate analysis and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) Method

This protocol is designed for the determination of the purity and isomeric ratio of this compound. Commercial suppliers often use GC to specify a purity of ≥99.0%.[4][5]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C (use of a deactivated liner is recommended).

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL of a 1% (w/v) solution in a dry, inert solvent (e.g., anhydrous toluene or dichloromethane).

  • Split Ratio: 50:1.

Data Analysis:

The purity is determined by calculating the area percentage of the main peaks (cis- and trans-isomers of this compound) relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the analysis of this compound and its non-volatile impurities.[1]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: Newcrom R1 C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added to the mobile phase; for Mass Spectrometry (MS) compatible applications, formic acid should be used instead.[1] A typical gradient could be:

    • Start with 50% acetonitrile / 50% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Data Analysis:

The purity of this compound is determined by comparing the peak area of the analyte to that of a certified reference standard. Impurities can be quantified based on their peak areas relative to the main component.

Titration Method for %NCO Content (Based on ASTM D5155)

This method determines the total isocyanate content (%NCO) and is a standard procedure for the quality control of isocyanates.[2][6]

Reagents and Sample Preparation:

  • Titrant: Standardized 0.1 N hydrochloric acid (HCl).

  • Reagent: A standardized solution of di-n-butylamine in dry toluene.

  • Solvent: Dry toluene and isopropyl alcohol.

  • Indicator: Bromophenol blue or a potentiometric endpoint detection system.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a dry Erlenmeyer flask.

Procedure:

  • Dissolve the sample in a known volume of dry toluene.

  • Add a precise excess of the di-n-butylamine solution to the flask. Stopper the flask and allow it to stand for a specified time (e.g., 15-20 minutes) to ensure complete reaction between the isocyanate groups and the amine.

  • Add isopropyl alcohol to the flask.

  • Perform a blank titration with the same volume of the di-n-butylamine solution without the sample.

  • Titrate the sample and the blank with the standardized 0.1 N HCl solution to the endpoint.

Calculation:

The %NCO is calculated using the following formula:

%NCO = [((B - V) * N * 42.02) / W] * 100

Where:

  • B = volume of HCl for the blank titration (mL)

  • V = volume of HCl for the sample titration (mL)

  • N = normality of the HCl

  • W = weight of the sample (g)

  • 42.02 = molecular weight of the NCO group

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Inject Sample into GC-FID B->C D Separation in Capillary Column C->D E Integrate Peak Areas D->E F Calculate Area % Purity E->F

Caption: Workflow for GC Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Reference Standard B Dissolve in Mobile Phase A->B C Inject into HPLC-UV System B->C D Separation on C18 Column C->D E Record Chromatograms D->E F Compare Peak Areas to Determine Purity E->F

Caption: Workflow for HPLC Purity Analysis.

Titration_Workflow cluster_prep Sample & Blank Preparation cluster_analysis Titration cluster_data Calculation A Weigh Sample B Add Excess Di-n-butylamine A->B C Allow Reaction to Complete B->C E Titrate Sample and Blank with Standard HCl C->E D Prepare Blank (No Sample) D->E F Determine Endpoint (Potentiometric or Indicator) E->F G Calculate %NCO Content F->G

Caption: Workflow for Titration of %NCO Content.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(isocyanatomethyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(isocyanatomethyl)cyclohexane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.